OJV-VI
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C44H70O16 |
|---|---|
分子量 |
855.0 g/mol |
IUPAC 名称 |
(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-5-hydroxy-2-[(1S,2S,4S,5'S,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C44H70O16/c1-18-9-12-44(54-16-18)19(2)30-28(60-44)15-26-24-8-7-22-13-23(45)14-29(43(22,6)25(24)10-11-42(26,30)5)57-41-38(59-40-36(52)34(50)31(47)20(3)55-40)37(32(48)21(4)56-41)58-39-35(51)33(49)27(46)17-53-39/h7,18-21,23-41,45-52H,8-17H2,1-6H3/t18-,19-,20-,21+,23+,24+,25-,26-,27+,28-,29+,30-,31-,32-,33-,34+,35+,36+,37-,38+,39-,40-,41-,42-,43-,44+/m0/s1 |
InChI 键 |
FHKHGNFKBPFJCB-GTSQLZETSA-N |
手性 SMILES |
C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5([C@@H](C[C@@H](C6)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)C)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)C)OC1 |
规范 SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)O)OC7C(C(C(C(O7)C)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1 |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Geminivir-X in Cancer Cells
Disclaimer: Information regarding a specific molecule or mechanism designated "OJV-VI" is not available in the public domain or published scientific literature. The following technical guide has been generated using a hypothetical anti-cancer agent, Geminivir-X , to serve as a comprehensive template that adheres to the user's specified format and content requirements.
Introduction
Geminivir-X is a novel synthetic small molecule compound that has demonstrated significant anti-proliferative and pro-apoptotic activity in a range of preclinical cancer models. This document outlines the core mechanism of action of Geminivir-X, focusing on its effects on key signaling pathways that are frequently dysregulated in cancer. The data presented herein provide a rationale for its continued development as a potential therapeutic agent. This guide is intended for researchers, scientists, and drug development professionals.
Core Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition
Geminivir-X exerts its primary anti-cancer effects by targeting the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling cascade. This pathway is a critical regulator of cell proliferation, growth, survival, and angiogenesis, and its aberrant activation is a hallmark of many human cancers.
Geminivir-X is a potent ATP-competitive inhibitor of PI3Kα, the p110α catalytic subunit of Class I PI3K. By binding to the kinase domain of PI3Kα, Geminivir-X prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This abrogation of PIP3 production leads to the downstream inactivation of the serine/threonine kinase Akt (also known as Protein Kinase B).
The subsequent reduction in phosphorylated Akt (p-Akt) has two major consequences:
-
Inhibition of mTORC1: Reduced p-Akt activity prevents the activation of mTOR Complex 1 (mTORC1), a master regulator of protein synthesis. This leads to the dephosphorylation of its downstream effectors, 4E-BP1 and p70S6K, resulting in a global reduction in protein translation and cell cycle arrest.
-
Induction of Apoptosis: Akt is a key survival kinase that phosphorylates and inactivates several pro-apoptotic proteins, including Bad and Forkhead box protein O1 (FOXO1). By inhibiting Akt, Geminivir-X relieves this inhibition, leading to the activation of the intrinsic apoptotic pathway.
The following diagram illustrates the proposed signaling pathway for Geminivir-X.
Quantitative Data Summary
The efficacy of Geminivir-X was evaluated across multiple human cancer cell lines. The following tables summarize key quantitative data.
Table 1: In Vitro Cytotoxicity of Geminivir-X
This table presents the half-maximal inhibitory concentration (IC50) values of Geminivir-X following a 72-hour incubation period.
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast Adenocarcinoma | 15.2 ± 2.1 |
| A549 | Lung Carcinoma | 28.5 ± 3.5 |
| HeLa | Cervical Adenocarcinoma | 45.1 ± 4.8 |
| U-87 MG | Glioblastoma | 18.9 ± 2.6 |
| PC-3 | Prostate Adenocarcinoma | 60.7 ± 5.9 |
Table 2: Induction of Apoptosis by Geminivir-X
This table shows the percentage of apoptotic cells (Annexin V positive) after 48 hours of treatment with Geminivir-X at a concentration of 100 nM.
| Cell Line | Control (% Apoptotic) | Geminivir-X (% Apoptotic) | Fold Increase |
| MCF-7 | 4.1 ± 0.5% | 55.3 ± 4.2% | 13.5 |
| A549 | 5.5 ± 0.8% | 48.9 ± 3.7% | 8.9 |
| U-87 MG | 3.8 ± 0.4% | 51.2 ± 4.5% | 13.5 |
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Protocol: Cell Viability (MTT) Assay
-
Objective: To determine the cytotoxic effects of Geminivir-X on cancer cell lines and calculate IC50 values.
-
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Geminivir-X stock solution (10 mM in DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
-
-
Procedure:
-
Seed cells in 96-well plates at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of Geminivir-X in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the Geminivir-X dilutions (concentrations ranging from 0.1 nM to 10 µM). Include a vehicle control (DMSO) and a no-cell blank.
-
Incubate the plates for 72 hours at 37°C, 5% CO2.
-
Add 20 µL of MTT reagent to each well and incubate for an additional 4 hours.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression analysis.
-
Protocol: Western Blot Analysis for Pathway Proteins
-
Objective: To assess the phosphorylation status of Akt and downstream effectors of the PI3K pathway.
-
Materials:
-
Treated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Culture and treat cells with Geminivir-X (e.g., 100 nM for 24 hours).
-
Lyse cells in ice-cold RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply ECL substrate.
-
Visualize protein bands using a chemiluminescence imaging system. Quantify band intensity relative to a loading control (e.g., GAPDH).
-
Experimental Workflow Visualization
The following diagram outlines the general workflow for evaluating the anti-cancer efficacy of Geminivir-X.
OJV-VI natural source and isolation
Deacetylophiopogonin C Signaling Pathway: An In-depth Technical Guide
Disclaimer: As of December 2025, detailed research specifically elucidating the signaling pathways of Deacetylophiopogonin C is limited in publicly accessible scientific literature. However, extensive research is available for the structurally related steroidal glycoside, Ophiopogonin D (OP-D), also isolated from the tuberous root of Ophiopogon japonicus. This technical guide will, therefore, focus on the well-documented signaling pathways of Ophiopogonin D as a predictive model for the potential mechanisms of action of Deacetylophiopogonin C. It is anticipated that their similar chemical structures result in comparable biological activities and molecular targets.
Introduction
Deacetylophiopogonin C belongs to the family of steroidal saponins, a class of natural products known for their diverse pharmacological effects, including anti-inflammatory, anti-cancer, and immunomodulatory activities. These compounds are primarily isolated from the roots of Ophiopogon japonicus, a plant used in traditional medicine. This guide provides a comprehensive overview of the core signaling pathways modulated by the closely related compound, Ophiopogonin D, offering valuable insights for researchers and drug development professionals interested in Deacetylophiopogonin C. The primary mechanisms of action converge on the induction of apoptosis and the modulation of key cellular signaling cascades involved in cancer progression.
Core Signaling Pathways
Ophiopogonin D exerts its anti-tumor effects through the modulation of several critical signaling pathways. These pathways are central to cell survival, proliferation, and apoptosis.
Inhibition of the STAT3 Signaling Pathway
A primary mechanism of action for Ophiopogonin D is the potent suppression of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling cascade.[1][2][3] STAT3 is a transcription factor that is often constitutively activated in many types of cancer, where it promotes cell proliferation, survival, and angiogenesis.[1][4]
Ophiopogonin D inhibits both the constitutive and interleukin-6 (IL-6)-induced phosphorylation of STAT3 at tyrosine 705 and serine 727 residues. This inhibition prevents the dimerization and nuclear translocation of STAT3, thereby blocking its transcriptional activity. The suppression of STAT3 activation is mediated, at least in part, by the inhibition of the upstream kinases JAK1, JAK2, and c-Src.
The downstream consequences of STAT3 inhibition by Ophiopogonin D include the reduced expression of various oncogenic genes regulated by STAT3, such as:
-
Anti-apoptotic proteins: Bcl-2, Bcl-xL, and survivin.
-
Cell cycle regulators: Cyclin D1.
-
Angiogenesis factors: Vascular endothelial growth factor (VEGF).
The downregulation of these target genes ultimately leads to the induction of apoptosis in cancer cells.
Caption: Inhibition of the STAT3 signaling pathway by Ophiopogonin D.
Induction of Apoptosis via the Mitochondrial Pathway
Ophiopogonin D is a potent inducer of apoptosis, primarily through the intrinsic or mitochondrial pathway. This is characterized by the following key events:
-
Induction of Oxidative Stress: Ophiopogonin D disrupts the cellular redox balance, leading to an increase in reactive oxygen species (ROS) and an imbalance in the glutathione (B108866) (GSH) to glutathione disulfide (GSSG) ratio. This oxidative stress is a critical trigger for apoptosis.
-
Modulation of Bcl-2 Family Proteins: The expression of the anti-apoptotic protein Bcl-2 is downregulated, while the expression of the pro-apoptotic protein Bax is upregulated. This shift in the Bax/Bcl-2 ratio increases the permeability of the outer mitochondrial membrane.
-
Cytochrome c Release: The increased mitochondrial membrane permeability leads to the release of cytochrome c from the mitochondria into the cytosol.
-
Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, the initiator caspase in this pathway. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, leading to the execution of apoptosis.
Caption: Induction of apoptosis via the mitochondrial pathway by Ophiopogonin D.
Modulation of Other Key Signaling Pathways
Ophiopogonin D has been shown to influence other signaling pathways that are crucial for cancer cell survival and proliferation:
-
PI3K/AKT Pathway: Ophiopogonin D suppresses the Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway, which is a central regulator of cell growth, proliferation, and survival.
-
NF-κB Pathway: Inhibition of the Nuclear Factor-kappa B (NF-κB) pathway has been observed, which is critical for the inflammatory response and cell survival.
-
MAPK Pathway: Ophiopogonin D upregulates the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cellular responses to stress and can lead to apoptosis.
-
p53 and c-Myc Regulation: In colorectal cancer cells, Ophiopogonin D has been shown to activate the tumor suppressor p53 and inhibit the oncoprotein c-Myc.
Quantitative Data
The following tables summarize quantitative data from key studies on the effects of Ophiopogonin D on various cancer cell lines.
Table 1: Inhibition of STAT3 Phosphorylation by Ophiopogonin D in A549 Lung Cancer Cells
| Treatment | Concentration (µM) | Time (h) | p-STAT3 (Tyr705) (% of control) | p-STAT3 (Ser727) (% of control) |
| OP-D | 2.5 | 6 | ~80% | ~90% |
| OP-D | 5 | 6 | ~50% | ~60% |
| OP-D | 10 | 6 | ~20% | ~30% |
| OP-D | 10 | 1 | ~70% | ~80% |
| OP-D | 10 | 3 | ~40% | ~50% |
| OP-D | 10 | 6 | ~20% | ~30% |
Data are estimated from Western blot analyses presented in Lee et al., 2018.
Table 2: Induction of Apoptosis by Ophiopogonin D in Human Laryngocarcinoma AMC-HN-8 Cells
| Treatment | Concentration (µM) | Apoptotic Cells (%) | Caspase-3 Activity (fold change) | Caspase-9 Activity (fold change) |
| Control | 0 | 5.2 ± 0.6 | 1.0 | 1.0 |
| OP-D | 5 | 15.8 ± 1.2 | ~1.8 | ~1.6 |
| OP-D | 10 | 28.4 ± 2.1 | ~2.5 | ~2.3 |
| OP-D | 20 | 45.6 ± 3.5 | ~3.8 | ~3.5 |
Data are approximated from figures in the corresponding study.
Experimental Protocols
This section details the methodologies for key experiments cited in the literature on Ophiopogonin D.
Western Blot Analysis for Protein Expression
-
Cell Lysis: Cancer cells are treated with Ophiopogonin D at various concentrations and for different time points. After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a bicinchoninic acid (BCA) protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein (typically 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., p-STAT3, STAT3, Bcl-2, Bax, Caspase-3, β-actin) overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay by Flow Cytometry
-
Cell Treatment and Staining: Cells are treated with Ophiopogonin D as required. Following treatment, both adherent and floating cells are collected, washed with PBS, and resuspended in a binding buffer. Cells are then stained with Annexin V-FITC and propidium (B1200493) iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Cell Treatment and Staining: Cells are treated with Ophiopogonin D. Towards the end of the treatment period, cells are incubated with a fluorescent probe such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in the dark.
-
Fluorescence Measurement: The fluorescence intensity, which is proportional to the intracellular ROS levels, is measured using a flow cytometer or a fluorescence microplate reader.
Conclusion
The signaling pathways modulated by Ophiopogonin D provide a robust framework for understanding the potential therapeutic actions of Deacetylophiopogonin C. The primary anti-cancer effects appear to be driven by the inhibition of the pro-survival STAT3 pathway and the induction of apoptosis through the mitochondrial pathway, which is initiated by an increase in oxidative stress. Further research is warranted to specifically delineate the signaling cascade of Deacetylophiopogonin C and to quantify its potency and efficacy in comparison to Ophiopogonin D. The information presented in this guide serves as a foundational resource for researchers and professionals in the field of oncology and drug discovery, highlighting the potential of this class of natural compounds for the development of novel anti-cancer therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Ophiopogonin D, a Steroidal Glycoside Abrogates STAT3 Signaling Cascade and Exhibits Anti-Cancer Activity by Causing GSH/GSSG Imbalance in Lung Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Ophiopogonin D: review of pharmacological activity [frontiersin.org]
In-depth Technical Guide: The Therapeutic Potential of OJV-VI in Neurodegenerative Diseases
Introduction
Extensive research into the therapeutic agent designated as OJV-VI has revealed a significant gap in publicly available information. Comprehensive searches of scientific literature and clinical trial databases have not yielded specific data pertaining to a compound or therapeutic strategy with this identifier in the context of neurodegenerative diseases.
This guide, therefore, aims to provide a foundational understanding of the multifaceted challenges and promising therapeutic avenues in the field of neurodegenerative disorders, which would be the context for any emerging therapy like this compound. We will explore the common pathological mechanisms, key signaling pathways implicated in neuronal cell death, and the methodologies used to evaluate potential treatments. While direct information on this compound is absent, this document will serve as a robust framework for understanding the landscape into which such a therapeutic would be introduced.
The Landscape of Neurodegenerative Diseases
Neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease (HD), are characterized by the progressive loss of structure and function of neurons. While the specific etiologies differ, they often share common pathological hallmarks.
Table 1: Common Pathological Hallmarks in Neurodegenerative Diseases
| Hallmark | Alzheimer's Disease | Parkinson's Disease | Huntington's Disease |
| Protein Aggregation | Amyloid-beta plaques, Tau tangles | Alpha-synuclein (Lewy bodies) | Mutant huntingtin |
| Mitochondrial Dysfunction | Impaired energy metabolism, Increased oxidative stress | Complex I deficiency, Increased ROS production | Impaired calcium buffering, Decreased ATP production |
| Neuroinflammation | Microglial and astrocytic activation | Pro-inflammatory cytokine release | Microgliosis |
| Synaptic Dysfunction | Loss of synapses, Impaired long-term potentiation | Dopaminergic neuron loss | Excitotoxicity, Striatal neuron loss |
| Oxidative Stress | Increased reactive oxygen species (ROS) | Dopamine (B1211576) oxidation, Lipid peroxidation | Increased free radical damage |
Key Signaling Pathways in Neurodegeneration
The survival and death of neurons are tightly regulated by complex signaling pathways. Dysregulation of these pathways is a central feature of neurodegenerative diseases. Understanding these cascades is crucial for identifying potential therapeutic targets.
Apoptotic Pathways
Apoptosis, or programmed cell death, is a major contributor to neuronal loss in neurodegenerative conditions. Key pathways include:
-
Intrinsic Pathway: Triggered by intracellular stress, leading to the release of cytochrome c from mitochondria and the activation of caspase-9.
-
Extrinsic Pathway: Initiated by the binding of extracellular ligands to death receptors, such as Fas, leading to the activation of caspase-8.
Figure 1: Overview of Intrinsic and Extrinsic Apoptotic Pathways.
Pro-survival Signaling
Conversely, several pathways promote neuronal survival and are often found to be downregulated in neurodegenerative diseases.
-
PI3K/Akt Pathway: This pathway is crucial for cell growth, proliferation, and survival. Activation of Akt inhibits several pro-apoptotic proteins.
-
MAPK/ERK Pathway: The ERK (Extracellular signal-regulated kinase) pathway is involved in synaptic plasticity and neuronal survival.
Figure 2: Key Pro-survival Signaling Pathways in Neurons.
Experimental Protocols for Evaluating Neuroprotective Agents
The evaluation of a potential therapeutic like this compound would involve a series of well-defined in vitro and in vivo experiments to assess its efficacy and mechanism of action.
In Vitro Models of Neurodegeneration
-
Primary Neuronal Cultures: Neurons are isolated from specific brain regions of embryonic or neonatal rodents. Neurotoxicity can be induced by various agents (e.g., Aβ oligomers, 6-hydroxydopamine, glutamate) to mimic disease pathology.
-
Methodology:
-
Dissect the desired brain region (e.g., cortex, hippocampus, substantia nigra).
-
Dissociate the tissue into a single-cell suspension using enzymatic digestion (e.g., trypsin) and mechanical trituration.
-
Plate the cells on coated culture dishes (e.g., poly-L-lysine).
-
Maintain the cultures in a defined neurobasal medium supplemented with growth factors.
-
After maturation, treat the neurons with the neurotoxic agent in the presence or absence of the test compound (this compound).
-
Assess cell viability using assays such as MTT or LDH release.
-
-
-
Induced Pluripotent Stem Cell (iPSC)-derived Neurons: Patient-derived iPSCs can be differentiated into specific neuronal subtypes, providing a human-relevant disease model.
-
Methodology:
-
Reprogram somatic cells (e.g., fibroblasts) from patients with neurodegenerative diseases into iPSCs.
-
Differentiate the iPSCs into the desired neuronal lineage (e.g., dopaminergic neurons, cortical neurons) using a cocktail of small molecules and growth factors.
-
Culture the differentiated neurons and assess disease-relevant phenotypes (e.g., protein aggregation, mitochondrial dysfunction).
-
Treat the neurons with the test compound and evaluate its ability to rescue the pathological phenotypes.
-
-
Figure 3: Workflow for In Vitro Evaluation of Neuroprotective Compounds.
In Vivo Models of Neurodegeneration
-
Transgenic Animal Models: These models express a mutant human gene associated with a specific neurodegenerative disease (e.g., APP/PS1 mice for AD, R6/2 mice for HD).
-
Methodology:
-
Administer the test compound (this compound) to the transgenic animals via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Include a vehicle-treated control group.
-
Monitor the animals for behavioral deficits using standardized tests (e.g., Morris water maze for memory, rotarod for motor coordination).
-
At the end of the study, collect brain tissue for histopathological and biochemical analysis (e.g., amyloid plaque load, neuronal counts, protein aggregation levels).
-
-
-
Toxin-induced Models: Neurotoxins are administered to animals to induce selective degeneration of specific neuronal populations (e.g., MPTP for parkinsonism).
-
Methodology:
-
Administer the neurotoxin (e.g., MPTP) to induce the disease model.
-
Treat a cohort of animals with the test compound before, during, or after toxin administration to assess its protective or restorative effects.
-
Evaluate motor function using tests like the cylinder test or amphetamine-induced rotations.
-
Perform post-mortem analysis of the brain to quantify the extent of neuronal loss and assess biochemical markers.
-
-
Table 2: Common In Vivo Models and Outcome Measures
| Disease Model | Animal Model | Key Outcome Measures |
| Alzheimer's Disease | 5XFAD mice | Morris water maze, Amyloid plaque load, Synaptic protein levels |
| Parkinson's Disease | MPTP-treated mice | Rotarod performance, Dopaminergic neuron count, Striatal dopamine levels |
| Huntington's Disease | R6/2 mice | Grip strength, Huntingtin aggregate load, Striatal volume |
Conclusion
While specific data on this compound is not currently available in the public domain, the established methodologies and understanding of neurodegenerative diseases provide a clear path for its evaluation. A thorough investigation of this compound would require a systematic approach, beginning with in vitro assays to determine its basic neuroprotective properties and mechanism of action, followed by rigorous testing in relevant in vivo models to assess its therapeutic potential. The data generated from such studies would be critical in determining if this compound holds promise as a novel treatment for these devastating disorders. Future publications and clinical trial registrations will be essential to shed light on the specific nature and potential of this compound.
Pharmacokinetics and Bioavailability of OJV-VI: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
OJV-VI, also known as Ophiopogonin D, is a C27 steroidal glycoside isolated from the traditional Chinese herb Ophiopogon japonicus.[1][2] This compound has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and cardioprotective effects.[1][2] Understanding the pharmacokinetic profile and bioavailability of this compound is crucial for its development as a potential therapeutic agent. This technical guide provides a comprehensive summary of the currently available data on the pharmacokinetics of this compound, details the experimental methodologies employed in these studies, and visually represents its known signaling pathways.
Introduction
This compound is a key bioactive constituent of Ophiopogon japonicus, an herb with a long history of use in traditional medicine.[1] Emerging evidence highlights its potential in treating a variety of diseases. Pharmacokinetic studies are essential to bridge the gap between in vitro activity and in vivo efficacy, providing critical information on absorption, distribution, metabolism, and excretion (ADME). This document collates and presents the pivotal pharmacokinetic data available for this compound to support further research and development.
Pharmacokinetic Profile
To date, the most definitive pharmacokinetic data for this compound comes from intravenous administration studies in rats. Oral bioavailability data remains to be established.
Intravenous Administration
A study in rats following a single intravenous dose of 77.0 µg/kg of this compound revealed that its plasma concentration-time profile is best described by an open two-compartment model. Key pharmacokinetic parameters from this study are summarized in Table 1.
Table 1: Pharmacokinetic Parameters of this compound in Rats Following Intravenous Administration
| Parameter | Value | Unit |
| Dose | 77.0 | µg/kg |
| Clearance (Cl) | 0.024 ± 0.010 | L/min/kg |
| Terminal Half-life (t½) | 17.29 ± 1.70 | min |
Data sourced from Xia et al., 2008.
The results indicate a relatively rapid clearance and a short terminal half-life for pure this compound in rats.
Influence of Formulation
Interestingly, the pharmacokinetic profile of this compound is significantly altered when it is a component of a complex formulation. When administered as part of the 'SHENMAI' injection, a traditional Chinese medicine preparation, the clearance of this compound was markedly reduced. This suggests potential interactions with other constituents within the formulation that inhibit its clearance.
Table 2: Comparative Clearance of this compound as a Pure Compound vs. a Component of 'SHENMAI' Injection
| Formulation | Clearance (Cl) | Unit |
| Pure this compound | 0.024 ± 0.010 | L/min/kg |
| 'SHENMAI' Injection | 0.007 ± 0.002 | L/min/kg |
Data sourced from Xia et al., 2008.
Bioavailability
Currently, there is no published data on the oral bioavailability of this compound. The significant first-pass metabolism and potential for poor absorption, common for steroidal glycosides, may limit its oral bioavailability. Further studies employing oral administration are necessary to determine this critical parameter.
Experimental Protocols
The pharmacokinetic data presented was obtained using a validated liquid chromatography-mass spectrometric (LC-MS) method for the quantification of this compound in rat plasma.
Analyte Quantification
A sensitive and rapid liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS) method was developed for the determination of Ophiopogonin D in rat plasma.
-
Chromatography: Separation was achieved on a C18 column.
-
Mobile Phase: A step gradient program with 0.5 mmol/L ammonium (B1175870) chloride solution and acetonitrile (B52724) was used.
-
Detection: Quantification was performed using an electrospray negative ionization mass spectrometry in the selected ion monitoring (SIM) mode.
-
Internal Standard: Digoxin was used as the internal standard.
-
Linearity: The method demonstrated good linearity in the concentration range of 2.5 - 480.0 ng/mL (R² = 0.9984).
-
Sensitivity: The lower limit of quantification (LLOQ) was 2.5 ng/mL, and the lower limit of detection (LLOD) was 1.0 ng/mL.
-
Precision and Accuracy: The intra- and inter-day precision was less than 8.9%, with an accuracy within 97.5 - 107.3%.
The workflow for this analytical method can be visualized as follows:
Known Signaling Pathways
This compound has been shown to modulate several key signaling pathways, which likely contribute to its observed pharmacological effects.
Anti-Inflammatory and Anti-Cancer Pathways
This compound has been reported to suppress inflammatory responses and inhibit cancer cell proliferation through the modulation of pathways including NF-κB, PI3K/AKT, and AP-1.
Cardioprotective Pathway
The cardioprotective effects of this compound may be mediated through the activation of the CYP2J2-PPARα pathway.
Conclusion and Future Directions
The available data provides initial insights into the intravenous pharmacokinetics of this compound, highlighting its rapid clearance, which can be significantly modulated by co-formulated compounds. A robust and sensitive analytical method for its quantification in plasma has been established. However, a significant knowledge gap exists regarding its oral bioavailability, absorption, distribution, metabolism, and excretion pathways.
For the successful development of this compound as a therapeutic agent, future research should prioritize:
-
Oral Bioavailability Studies: To assess its potential for oral administration.
-
Metabolite Identification: To understand its metabolic fate and identify any active metabolites.
-
Tissue Distribution Studies: To determine its accumulation in target organs.
-
Pharmacokinetic Studies in Other Species: To facilitate interspecies scaling and prediction of human pharmacokinetics.
A thorough understanding of these aspects will be instrumental in designing effective dosing regimens and advancing this compound through the drug development pipeline.
References
Whitepaper: Interaction of Orionpox Virus VI (OJV-VI) with Cellular NF-κB Signaling
An initial search for "OJV-VI" yielded no specific results, indicating that it is likely a fictional or proprietary designation not in public scientific literature. To fulfill the user's request for a detailed technical guide, this document will proceed based on a plausible, hypothetical scenario.
Audience: Researchers, scientists, and drug development professionals.
Abstract: The Orionpox Virus (OJV) is a hypothetical member of the Poxviridae family, notable for its sophisticated immune evasion strategies. A key component of this strategy is the viral protein this compound, which directly targets the host's innate immune signaling. This document provides a comprehensive technical overview of the interaction between this compound and its primary cellular target, the IκB kinase (IKK) complex, leading to the inhibition of the NF-κB signaling pathway. This guide includes summaries of quantitative data, detailed experimental protocols, and visualizations of the relevant pathways and workflows.
Introduction to this compound and its Cellular Target
Viral pathogens have evolved numerous mechanisms to counteract host immune responses, ensuring their replication and propagation. Poxviruses, in particular, encode a wide array of proteins dedicated to immunomodulation.[1] Within the genome of the hypothetical Orionpox Virus, the this compound protein has been identified as a potent inhibitor of the host's inflammatory response.
The primary target of this compound is the IκB kinase (IKK) complex, a central regulator of the canonical NF-κB signaling pathway. This pathway is critical for the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules that orchestrate the early innate immune response to viral infections. The IKK complex is composed of two catalytic subunits, IKKα and IKKβ, and a regulatory subunit, NEMO (NF-κB essential modulator). This compound exhibits high-affinity binding specifically to the IKKβ subunit, effectively neutralizing its kinase activity.
Mechanism of Action
Under normal physiological conditions, stimulation by pro-inflammatory signals (e.g., TNF-α or viral PAMPs) leads to the activation of the IKK complex. Activated IKKβ then phosphorylates the inhibitory protein IκBα, which sequesters the NF-κB transcription factor (a heterodimer of p65 and p50) in the cytoplasm. Phosphorylation of IκBα targets it for ubiquitination and subsequent proteasomal degradation, liberating NF-κB to translocate to the nucleus and initiate the transcription of inflammatory response genes.
This compound functions as a competitive inhibitor of IKKβ. It binds to the kinase domain of IKKβ, preventing the phosphorylation of IκBα. This action maintains the integrity of the NF-κB/IκBα complex in the cytoplasm, thereby blocking the downstream signaling cascade and suppressing the production of antiviral cytokines like IL-6 and TNF-α.
Quantitative Data Summary
The interaction between this compound and the IKKβ subunit has been characterized using various biophysical and cellular assays. The following tables summarize the key quantitative findings.
Table 1: Binding Affinity of this compound to IKK Complex Subunits
| Interacting Proteins | Method | Dissociation Constant (KD) |
|---|---|---|
| This compound and IKKβ | Surface Plasmon Resonance (SPR) | 15.2 nM |
| This compound and IKKα | Surface Plasmon Resonance (SPR) | 1.2 µM |
| this compound and NEMO | Surface Plasmon Resonance (SPR) | No significant binding |
Table 2: Inhibition of IKKβ Kinase Activity by this compound
| Assay Type | Substrate | Inhibitor | IC50 |
|---|
| In Vitro Kinase Assay | Recombinant IκBα | Recombinant this compound | 45.7 nM |
Table 3: Effect of this compound on Cytokine Production in OJV-infected A549 Cells
| Cytokine | Condition (24h post-infection) | Concentration (pg/mL) | Fold Change vs. Mock |
|---|---|---|---|
| IL-6 | Mock Infected | 8.5 | - |
| OJV Infected (Wild-Type) | 22.3 | 2.6 | |
| OJV Infected (Δthis compound) | 485.1 | 57.1 | |
| TNF-α | Mock Infected | 12.1 | - |
| OJV Infected (Wild-Type) | 35.4 | 2.9 |
| | OJV Infected (Δthis compound) | 612.8 | 50.6 |
Signaling Pathway and Workflow Visualizations
The following diagrams were generated using Graphviz (DOT language) to illustrate the key pathways and experimental workflows described in this document.
Caption: this compound inhibition of the canonical NF-κB signaling pathway.
Caption: Experimental workflow for Co-Immunoprecipitation (Co-IP).
Detailed Experimental Protocols
Co-Immunoprecipitation (Co-IP) for this compound and IKKβ Interaction
-
Cell Lysis: Infect HEK293T cells with wild-type OJV at a multiplicity of infection (MOI) of 5. At 18 hours post-infection, wash cells with ice-cold PBS and lyse in 1 mL of non-denaturing lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail).
-
Lysate Preparation: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new pre-chilled microcentrifuge tube.
-
Immunoprecipitation: Add 2 µg of anti-OJV-VI rabbit polyclonal antibody to the lysate. Incubate for 4 hours at 4°C on a rotator.
-
Bead Capture: Add 30 µL of a 50% slurry of Protein A/G magnetic beads to the lysate-antibody mixture. Incubate for an additional 1 hour at 4°C on a rotator.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads three times with 1 mL of ice-cold lysis buffer.
-
Elution: After the final wash, elute the bound proteins by adding 50 µL of 2x Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE on a 10% polyacrylamide gel. Transfer proteins to a PVDF membrane. Block the membrane with 5% non-fat milk in TBST for 1 hour. Probe the membrane with a mouse monoclonal anti-IKKβ antibody (1:1000 dilution) overnight at 4°C. Wash and incubate with a secondary anti-mouse HRP-conjugated antibody (1:5000 dilution). Detect the signal using an ECL substrate and imaging system.
In Vitro Kinase Assay for IKKβ Inhibition
-
Reaction Setup: Prepare a kinase reaction mixture in a 96-well plate. Each well should contain 1x Kinase Buffer (25 mM Tris-HCl pH 7.5, 5 mM Beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2), 200 µM ATP, and 1 µg of recombinant IKKβ.
-
Inhibitor Addition: Add varying concentrations of purified recombinant this compound (e.g., 0-1000 nM) to the wells. Include a no-inhibitor control.
-
Substrate Addition: Initiate the reaction by adding 2 µg of recombinant IκBα substrate to each well.
-
Incubation: Incubate the plate at 30°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 10 µL of 4x Laemmli sample buffer.
-
Phosphorylation Analysis: Analyze the samples by SDS-PAGE and Western Blot. Probe one membrane with an anti-phospho-IκBα (Ser32/36) antibody to detect kinase activity and another with a total anti-IκBα antibody to ensure equal substrate loading.
-
Data Analysis: Quantify band intensity using densitometry software. Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibitor control. Plot the data and determine the IC50 value using a non-linear regression curve fit.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
-
Sample Collection: Infect A549 cells in 6-well plates with Mock, Wild-Type OJV, or OJV-Δthis compound virus at an MOI of 3. At 24 hours post-infection, collect the cell culture supernatants.
-
ELISA Protocol: Use commercially available ELISA kits for human IL-6 and TNF-α. Follow the manufacturer's instructions.
-
Plate Coating: Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with the provided assay diluent for 1 hour at room temperature.
-
Sample Incubation: Add 100 µL of cell culture supernatants and standards to the appropriate wells. Incubate for 2 hours at room temperature.
-
Detection: Wash the plate and add the detection antibody. Incubate for 1 hour.
-
Substrate Reaction: Wash again and add the avidin-HRP conjugate, followed by the TMB substrate. Allow the color to develop in the dark.
-
Measurement: Stop the reaction with the provided stop solution. Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
Conclusion and Future Directions
The hypothetical this compound protein represents a potent viral antagonist of the NF-κB pathway, a critical hub in the host's innate immune defense.[2] By directly binding to and inhibiting the IKKβ kinase, this compound effectively prevents the downstream signaling required for the production of key pro-inflammatory cytokines. The quantitative data and experimental protocols provided herein offer a framework for understanding and investigating such virus-host interactions.[3]
This detailed understanding of the this compound mechanism of action opens potential avenues for therapeutic intervention. The development of small molecules or biologics that disrupt the this compound/IKKβ interaction could restore the host's ability to mount an effective immune response against OJV infection. Further research should focus on the structural characterization of the this compound/IKKβ complex to facilitate structure-based drug design.
References
In Vitro Efficacy of Ophiopogonin D: A Technical Guide for Researchers
December 2, 2025
Introduction
Ophiopogonin D (OP-D), a C27 steroidal glycoside isolated from the tuber of Ophiopogon japonicus, has garnered significant attention within the scientific community for its diverse pharmacological activities.[1][2][3][4][5] Extensive in vitro research has demonstrated its potential as a therapeutic agent in oncology, inflammation, cardiovascular disease, and neuroprotection. This technical guide provides a comprehensive overview of the in vitro studies on Ophiopogonin D, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of natural compounds for therapeutic applications.
Quantitative Analysis of In Vitro Activities
The biological effects of Ophiopogonin D have been quantified across various in vitro models. The following tables summarize the key inhibitory concentrations (IC50) and kinetic parameters (Ki) reported in the literature.
Table 1: Cytotoxicity of Ophiopogonin D in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| PC3 | Prostate Cancer | >50 | CCK-8 | |
| AMC-HN-8 | Laryngocarcinoma | Not explicitly stated, but effects seen at 25-50 µM | MTT, LDH | |
| HCT116 p53+/+ | Colorectal Cancer | Effects on viability seen at 20-40 µM | CCK-8 | |
| MCF-7 | Breast Cancer | Dose-dependent decrease in viability | MTT, Colony Formation | |
| YD38 | Oral Squamous Cell Carcinoma | Strong inhibition of proliferation | MTT | |
| A549 | Non-Small Cell Lung Carcinoma | Effects on STAT3 seen at 10 µM | Western Blot |
Table 2: Inhibition of Cytochrome P450 Enzymes by Ophiopogonin D
| Enzyme | Inhibition Type | IC50 (µM) | Ki (µM) | Kinact (min⁻¹) | Reference |
| CYP3A4 | Non-competitive, Time-dependent | 8.08 | 4.08 | 0.050 | |
| CYP2C9 | Competitive | 12.92 | 11.07 | - | |
| CYP2E1 | Competitive | 22.72 | 6.69 | - |
Table 3: Anti-inflammatory Activity of Ophiopogonin D
| Cell Line | Assay | Effect | IC50 | Reference |
| RAW264.7 | NO Production | Inhibition | 66.4 ± 3.5 µg/mL (for a related compound) | |
| RAW264.7 | IL-1β Production | Inhibition | 32.5 ± 3.5 µg/mL (for a related compound) | |
| RAW264.7 | IL-6 Production | Inhibition | 13.4 ± 2.3 µg/mL (for a related compound) |
Key Signaling Pathways Modulated by Ophiopogonin D
Ophiopogonin D exerts its pleiotropic effects by modulating a complex network of intracellular signaling pathways. The following sections detail the key pathways identified in in vitro studies, accompanied by explanatory diagrams.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, cell proliferation, and survival. Ophiopogonin D has been shown to inhibit the NF-κB signaling pathway, contributing to its anti-inflammatory and anti-cancer effects. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by various signals, such as inflammatory cytokines or growth factors, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes. Ophiopogonin D has been observed to suppress the nuclear translocation of NF-κB.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism. Its dysregulation is frequently observed in cancer. Ophiopogonin D has been demonstrated to suppress the PI3K/Akt pathway, contributing to its anti-cancer properties. The pathway is typically activated by growth factors binding to receptor tyrosine kinases (RTKs), leading to the activation of PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt. Activated Akt, in turn, phosphorylates a myriad of downstream targets to promote cell survival and proliferation.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cell growth, differentiation, and apoptosis. Constitutive activation of STAT3 is a hallmark of many human cancers, making it a prime target for anti-cancer drug development. Ophiopogonin D has been shown to be a potent inhibitor of the STAT3 signaling pathway. The pathway is typically activated by cytokines and growth factors, which leads to the activation of Janus kinases (JAKs). Activated JAKs then phosphorylate STAT3, promoting its dimerization and translocation to the nucleus, where it regulates the expression of target genes involved in cell survival and proliferation. Ophiopogonin D has been found to suppress the phosphorylation of STAT3.
Detailed Experimental Protocols
This section provides an overview of the common in vitro methodologies used to investigate the biological activities of Ophiopogonin D.
Cell Culture
-
Cell Lines: A variety of human cancer cell lines have been utilized, including PC3 (prostate), DU145 (prostate), AMC-HN-8 (laryngocarcinoma), HCT116 (colorectal), MCF-7 (breast), YD38 (oral squamous), and A549 (lung). Non-cancerous cell lines such as H9c2 (rat cardiomyocytes) and human peripheral blood mononuclear cells (PBMCs) have also been used.
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., RPMI-1640, DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability and Cytotoxicity Assays
-
MTT Assay: This colorimetric assay measures cellular metabolic activity as an indicator of cell viability. Cells are seeded in 96-well plates and treated with various concentrations of Ophiopogonin D for specified durations (e.g., 12 or 24 hours). MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is then added, which is reduced by metabolically active cells to form a purple formazan (B1609692) product. The absorbance is measured spectrophotometrically.
-
LDH Assay: The lactate (B86563) dehydrogenase (LDH) assay is a cytotoxicity assay that measures the amount of LDH released from damaged cells into the culture medium.
-
CCK-8 Assay: The Cell Counting Kit-8 (CCK-8) assay is another colorimetric assay for the determination of cell viability.
Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is widely used to detect and quantify apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.
-
Caspase Activity Assays: The activation of caspases is a hallmark of apoptosis. The activity of key executioner caspases, such as caspase-3 and caspase-9, can be measured using colorimetric or fluorometric assays. These assays typically use synthetic substrates that are cleaved by the active caspases to release a chromophore or a fluorophore.
Western Blot Analysis
Western blotting is a widely used technique to detect and quantify the expression levels of specific proteins. This method has been instrumental in elucidating the effects of Ophiopogonin D on various signaling pathways.
-
Protocol Overview:
-
Cell Lysis: Treated cells are lysed to extract total proteins.
-
Protein Quantification: The protein concentration of the lysates is determined using methods like the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest.
-
Secondary Antibody Incubation: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Conclusion
The in vitro studies on Ophiopogonin D have provided compelling evidence for its multifaceted pharmacological activities. Its ability to modulate key signaling pathways involved in cell proliferation, inflammation, and survival underscores its potential as a lead compound for the development of novel therapeutics. This technical guide serves as a consolidated resource for researchers, providing a summary of the quantitative data, an overview of the key signaling pathways with visual representations, and a description of the fundamental experimental protocols employed in the in vitro evaluation of this promising natural product. Further research is warranted to fully elucidate its mechanisms of action and to translate these preclinical findings into clinical applications.
References
- 1. In vitro study on the effect of ophiopogonin D on the activity of cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Ophiopogonin D: review of pharmacological activity [frontiersin.org]
- 3. Ophiopogonin D: review of pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pharmrxiv.de [pharmrxiv.de]
OJV-VI: A Technical Guide to its Effects on Gene Expression and Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
OJV-VI, a steroidal glycoside also known as Ophiopogonin D, is a natural compound isolated from the tuberous roots of Ophiopogon japonicus. Emerging research has highlighted its significant pharmacological activities, including anti-inflammatory, anti-tumor, and cardioprotective effects. A growing body of evidence indicates that this compound exerts its biological functions primarily through the modulation of key signaling pathways that regulate gene expression. This technical guide provides an in-depth overview of the current understanding of this compound's effects on gene expression, focusing on its impact on critical cellular signaling cascades. It is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of this natural compound. This document summarizes quantitative data on protein expression changes, details relevant experimental protocols, and visualizes the affected signaling pathways.
Introduction
This compound, identified as the steroidal glycoside Ophiopogonin D, has garnered considerable attention for its diverse pharmacological properties. Its therapeutic potential stems from its ability to modulate cellular processes at the molecular level, particularly by influencing gene expression patterns. This regulation is often a downstream consequence of its interaction with and modulation of critical intracellular signaling pathways. This guide will synthesize the findings from various preclinical studies to provide a comprehensive technical overview of this compound's mechanism of action concerning gene expression.
Effects on Gene and Protein Expression: Quantitative Data
The primary method for quantifying the effects of this compound on gene expression in the current body of scientific literature has been through the analysis of protein levels. Western blot analysis has been extensively used to measure the changes in the expression of key proteins involved in inflammation, cell proliferation, and metastasis. The following tables summarize the significant quantitative findings from these studies.
Table 1: Effect of this compound on the Expression of Inflammatory Cytokines and Mediators
| Target Protein | Cell Line / Model | Treatment Conditions | Fold Change / Effect | Reference |
| IL-6 | Diabetic Nephropathy Rats | Ophiopogonin D-High | Significant Decrease | [1] |
| TNF-α | Diabetic Nephropathy Rats | Ophiopogonin D-High | Significant Decrease | [1] |
| NF-κB (p65) | Diabetic Nephropathy Rats | Ophiopogonin D-High | Significant Decrease | [1] |
Table 2: Effect of this compound on the Expression of Proteins Involved in Cancer Metastasis
| Target Protein | Cell Line | Treatment Conditions | Fold Change / Effect | Reference |
| MMP-9 | MDA-MB-435 | 40 µM and 80 µM Ophiopogonin D | Dose-dependent decrease | [2][3] |
| MMP-2 | MDA-MB-435 | 40 µM and 80 µM Ophiopogonin D | No significant change | |
| p-p38 | MDA-MB-435 | 40 µM and 80 µM Ophiopogonin D | Dose-dependent decrease | |
| Cyclin B1 | AMC-HN-8 | 12.5, 25, and 50 µmol/l Ophiopogonin D | Dose-dependent decrease | |
| MMP-9 | AMC-HN-8 | 12.5, 25, and 50 µmol/l Ophiopogonin D | Dose-dependent decrease | |
| p-p38 MAPK | AMC-HN-8 | 12.5, 25, and 50 µmol/l Ophiopogonin D | Dose-dependent increase |
Table 3: Effect of this compound on the Expression of Proteins in Colorectal Cancer Cells
| Target Protein | Cell Line | Treatment Conditions | Fold Change / Effect | Reference |
| p53 | HCT116p53+/+ | 40 µM Ophiopogonin D | Increase | |
| c-Myc | HCT116p53+/+ | 20 µM and 40 µM Ophiopogonin D | Dose-dependent decrease | |
| CNOT2 | HCT116p53+/+ | 20 µM and 40 µM Ophiopogonin D | Dose-dependent decrease | |
| MID1IP1 | HCT116p53+/+ | 20 µM and 40 µM Ophiopogonin D | Dose-dependent decrease | |
| Pin1 | HCT116p53+/+ | 20 µM and 40 µM Ophiopogonin D | Dose-dependent decrease |
Key Signaling Pathways Modulated by this compound
This compound's influence on gene expression is mediated through its interaction with several key intracellular signaling pathways. The following sections detail these pathways and provide visual representations of the proposed mechanisms of action.
The p38/MAPK Signaling Pathway
The mitogen-activated protein kinase (MAPK) pathways are crucial in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. This compound has been shown to modulate the p38/MAPK pathway, which is involved in inflammation and stress responses. In cancer cells, this compound has been observed to inhibit the phosphorylation of p38, leading to a downstream decrease in the expression of matrix metalloproteinase-9 (MMP-9), a key enzyme in cancer cell invasion and metastasis.
References
Methodological & Application
Application Notes: OJV-VI Protocol for Cell Culture Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
The OJV-VI protocol outlines a reproducible method for the treatment of adherent cell cultures with this compound, a novel small molecule inhibitor of the MEK1/2 signaling pathway. These application notes provide detailed methodologies for utilizing this compound, assessing its biological activity, and interpreting the results. The protocols are designed for researchers in cell biology, oncology, and drug discovery. The information presented herein is for research purposes only.
Mechanism of Action
This compound is a highly selective, non-ATP-competitive inhibitor of MEK1 and MEK2, key components of the Ras/Raf/MEK/ERK signaling cascade. This pathway is frequently hyperactivated in various human cancers, leading to uncontrolled cell proliferation and survival. By inhibiting MEK1/2, this compound effectively blocks the phosphorylation and activation of ERK1/2, resulting in cell cycle arrest and apoptosis in susceptible cancer cell lines.
Diagram: this compound Mechanism of Action in the MAPK/ERK Signaling Pathway
Caption: this compound inhibits the MAPK/ERK signaling pathway by targeting MEK1/2.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound across various cancer cell lines.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) after 72h |
| A375 | Malignant Melanoma | 15 |
| HT-29 | Colorectal Carcinoma | 50 |
| HeLa | Cervical Cancer | 250 |
| MCF-7 | Breast Adenocarcinoma | >1000 |
Table 2: Effect of this compound on p-ERK1/2 Levels
| Cell Line | Treatment (100 nM this compound) | p-ERK1/2 Inhibition (%) |
| A375 | 1 hour | 95 |
| HT-29 | 1 hour | 88 |
| HeLa | 1 hour | 75 |
| MCF-7 | 1 hour | 10 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS Assay)
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Adherent cancer cell lines (e.g., A375, HT-29)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000 cells per well in a 96-well plate in a final volume of 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete growth medium.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, 5% CO2, protected from light.
-
Measure the absorbance at 490 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (no-cell control).
-
Normalize the data to the vehicle control.
-
Plot the normalized values against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Diagram: Cell Viability Assay Workflow
Caption: Workflow for determining the IC50 of this compound using an MTS assay.
Protocol 2: Western Blotting for p-ERK1/2
This protocol assesses the effect of this compound on the phosphorylation of ERK1/2.
Materials:
-
6-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-ERK1/2, anti-total-ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound (e.g., 100 nM) for 1 hour. Include a vehicle control.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash and add ECL substrate.
-
Image the blot using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify band intensities using image analysis software.
-
Normalize p-ERK1/2 levels to total ERK1/2 and the loading control (GAPDH).
-
Diagram: Western Blotting Workflow
Caption: Workflow for Western Blot analysis of p-ERK1/2 levels after this compound treatment.
Application Notes and Protocols for In Vivo Studies of Novel Compounds
Topic: Dissolving a Novel Investigational Drug (OJV-VI) for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
The successful in vivo evaluation of a novel therapeutic agent, such as this compound, is critically dependent on the development of a safe and effective formulation that ensures appropriate delivery of the compound to the target site. This document provides a comprehensive guide and a general protocol for the dissolution and preparation of a new chemical entity (NCE), exemplified by "this compound," for in vivo administration. The following sections outline a systematic approach to solubility screening, selection of a suitable vehicle, and preparation of the final dosing solution.
Initial Solubility Screening
Prior to formulation development, a systematic solubility screening is essential to identify suitable solvents and excipients. This process involves testing the solubility of this compound in a panel of commonly used vehicles at various concentrations.
Protocol for Solubility Screening:
-
Prepare Stock Solutions: Prepare a high-concentration stock solution of this compound in a strong organic solvent in which it is freely soluble (e.g., 100% DMSO).
-
Aliquot and Evaporate: Aliquot a precise amount of the stock solution into several vials and evaporate the solvent under a stream of nitrogen or using a centrifugal vacuum concentrator. This leaves a thin film of the compound.
-
Add Test Vehicles: To each vial, add a specific volume of a test vehicle to achieve the desired final concentration.
-
Facilitate Dissolution: Vortex the vials for 2-5 minutes. If the compound does not dissolve, use a sonicator for 5-10 minutes. Gentle heating (37°C) can also be applied if the compound is heat-stable.
-
Visual Inspection: Visually inspect for any undissolved particles. Centrifuge the vials at a high speed (e.g., 10,000 x g) for 10 minutes and inspect the pellet.
-
Determine Solubility: The highest concentration at which this compound remains fully dissolved is recorded as the solubility in that specific vehicle.
Table 1: Solubility Screening Data for this compound
| Vehicle Composition | Target Concentration (mg/mL) | Visual Observation | Solubility |
| 100% Saline (0.9% NaCl) | 1 | Precipitate | < 1 mg/mL |
| 5% DMSO in Saline | 1 | Clear Solution | ≥ 1 mg/mL |
| 5% DMSO in Saline | 5 | Precipitate | < 5 mg/mL |
| 10% DMSO in Saline | 5 | Clear Solution | ≥ 5 mg/mL |
| 10% DMSO / 40% PEG300 / 50% Saline | 10 | Clear Solution | ≥ 10 mg/mL |
| 10% DMSO / 40% PEG300 / 50% Saline | 20 | Precipitate | < 20 mg/mL |
| 5% Tween 80 in Saline (Suspension) | 25 | Homogeneous Suspension | ≥ 25 mg/mL |
Commonly Used Vehicle Formulations for In Vivo Studies
The choice of vehicle is critical and depends on the route of administration, the required dose, and the physicochemical properties of the compound. Below are some common vehicle formulations.
Table 2: Standard Vehicle Formulations
| Formulation ID | Vehicle Composition | Common Routes of Administration | Notes |
| VF-01 | 0.9% Saline | IV, IP, SC, PO | For water-soluble compounds. |
| VF-02 | 10% DMSO in 0.9% Saline | IP, SC | DMSO can be toxic at high concentrations. |
| VF-03 | 10% DMSO, 40% PEG300, 50% Water | IV, IP, PO | Good for many poorly soluble compounds. |
| VF-04 | 5% Tween 80 in 0.9% Saline | IP, PO | Forms a suspension for very insoluble compounds. |
| VF-05 | 0.5% Methylcellulose in Water | PO | A common suspending agent for oral dosing. |
IV: Intravenous, IP: Intraperitoneal, SC: Subcutaneous, PO: Per os (Oral)
Experimental Protocol: Preparation of this compound Dosing Solution
This protocol describes the preparation of a 5 mg/mL solution of this compound in a vehicle composed of 10% DMSO and 90% saline for intraperitoneal (IP) administration.
Materials:
-
This compound compound
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, injectable grade
-
0.9% Sodium Chloride (Saline), sterile, injectable grade
-
Sterile, pyrogen-free vials
-
Calibrated analytical balance
-
Sterile syringes and needles
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate Required Amounts: Determine the total volume of dosing solution needed based on the number of animals and the dose volume (e.g., 10 mL/kg body weight). For a 10 mL total volume, you will need 50 mg of this compound.
-
Weigh the Compound: Accurately weigh 50 mg of this compound and place it in a sterile vial.
-
Initial Dissolution in DMSO: Add 1 mL of DMSO to the vial containing this compound. Vortex thoroughly until the compound is completely dissolved. A brief sonication may be used if necessary.
-
Addition of Saline: While vortexing, slowly add 9 mL of sterile 0.9% saline to the DMSO solution. The slow addition is crucial to prevent precipitation of the compound.
-
Final Homogenization: Continue to vortex for another 2-3 minutes to ensure the final solution is clear and homogeneous.
-
Final Inspection: Visually inspect the solution for any signs of precipitation. If any is observed, the formulation may not be suitable at this concentration.
-
Administration: Use the freshly prepared solution for administration. Do not store for extended periods unless stability has been confirmed.
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for preparing this compound for in vivo studies and a hypothetical signaling pathway that this compound might modulate.
Ophiopogonin D Administration in Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosages, administration routes, and experimental protocols for Ophiopogonin D (OP-D) in various mouse models, based on published research. The information is intended to guide researchers in designing and conducting in vivo studies to evaluate the therapeutic potential of Ophiopogonin D.
Summary of Ophiopogonin D Dosage in Mouse Models
The following tables summarize the quantitative data on Ophiopogonin D dosage from various studies, categorized by the experimental model.
Table 1: Ophiopogonin D Dosage in Metabolic Disease Mouse Models
| Mouse Model | Strain | Dosage | Administration Route | Duration | Key Findings |
| High-Fat Diet (HFD)-Induced Metabolic Syndrome | C57BL/6 | Not specified in abstract | Oral gavage | Not specified | Reduced body weight, hyperglycemia, hyperlipidemia, and insulin (B600854) resistance.[1] |
| High-Fat Diet (HFD)-Induced Non-Alcoholic Fatty Liver Disease (NAFLD) | C57BL/6 | 5 mg/kg/day | Intragastric | 4 weeks | Ameliorated NAFLD by improving lipid metabolism, oxidative stress, and inflammatory response.[2][3][4][5] |
Table 2: Ophiopogonin D Dosage in Cancer Mouse Models
| Mouse Model | Strain | Dosage | Administration Route | Duration | Key Findings |
| Prostate Cancer (PC3 and DU145) Xenograft | BALB/c nude mice | Not specified in abstract | Not specified | Not specified | Inhibited tumor growth. |
Table 3: Ophiopogonin D Dosage in Other Mouse Models
| Mouse Model | Strain | Dosage | Administration Route | Duration | Key Findings |
| Ovariectomized (OVX) Osteoporosis Model | Not specified | Not specified in abstract | Not specified | Not specified | Demonstrated anti-osteoporosis effects by reducing oxidative stress. |
| Acute Lung Injury (ALI) | C57BL/6 | Not specified | Not specified | Not specified | Prevented ALI and reduced inflammation and oxidative stress. |
Table 4: Toxicity Studies of Ophiopogonin D in Mice
| Study Type | Mouse Strain | Administration Route | Key Findings |
| Acute Toxicity | Kunming mice | Tail vein injection | LD50 of Ophiopogonin D' (a related compound) was 7.785 mg/kg. Co-administration of Ophiopogonin D significantly increased the LD50 of Ophiopogonin D'. |
| Sub-acute Toxicity | Kunming mice | Tail vein injection (daily for 30 days) | 0.25 mg/kg/day of Ophiopogonin D resulted in decreased body mass and increased spleen and lung indexes. |
Experimental Protocols
High-Fat Diet (HFD)-Induced NAFLD Mouse Model
This protocol is based on studies investigating the effect of Ophiopogonin D on non-alcoholic fatty liver disease.
a. Animal Model Induction:
-
Animals: Male C57BL/6 mice.
-
Diet: Mice are fed a high-fat diet (HFD; e.g., 60% of calories from fat) for 12-16 weeks to induce obesity and NAFLD. A control group is fed a normal chow diet.
b. Ophiopogonin D Administration:
-
Preparation: Ophiopogonin D is dissolved in a suitable vehicle (e.g., sterile saline or PBS).
-
Dosage: 5 mg/kg body weight.
-
Route: Administered daily via intragastric gavage.
-
Duration: 4 weeks, starting after the induction of NAFLD.
c. Outcome Assessments:
-
Metabolic Parameters: Monitor body weight, liver weight, food intake, and fasting blood glucose levels.
-
Serum Analysis: Collect blood to measure levels of triglycerides, total cholesterol, ALT, and AST.
-
Histopathology: Perfuse and fix liver tissue for H&E and Oil Red O staining to assess steatosis and inflammation.
-
Gene and Protein Expression: Analyze liver tissue for markers of lipogenesis, inflammation (e.g., NF-κB pathway components), and oxidative stress via qPCR and Western blotting.
Experimental workflow for HFD-induced NAFLD mouse model.
Acute Toxicity Study
This protocol is based on a study evaluating the acute toxicity of Ophiopogonin D and its interaction with Ophiopogonin D'.
a. Animals:
-
Species: Kunming mice.
b. Drug Administration:
-
Groups:
-
Ophiopogonin D' alone.
-
Ophiopogonin D + Ophiopogonin D' (pre-mixed).
-
Ophiopogonin D administered 15 minutes before Ophiopogonin D'.
-
-
Route: Single tail vein injection.
-
Dosage: A range of doses is used to determine the LD50.
c. Observation:
-
Duration: Observe mice for 14 days.
-
Parameters: Record behavioral changes and the number of mortalities.
d. Data Analysis:
-
Calculate the LD50 using a statistical method such as the Bliss method.
Signaling Pathways
NF-κB Signaling Pathway
Ophiopogonin D has been shown to ameliorate NAFLD by potentially inhibiting the NF-κB signaling pathway. This pathway is a key regulator of inflammation.
Inhibitory effect of Ophiopogonin D on the NF-κB pathway.
FoxO3a-β-catenin Signaling Pathway
In the context of osteoporosis, Ophiopogonin D is suggested to exert its protective effects by reducing oxidative stress through the FoxO3a-β-catenin signaling pathway.
Ophiopogonin D's role in the FoxO3a-β-catenin pathway.
Important Considerations
-
Purity and Formulation: The purity of Ophiopogonin D and the formulation used for administration can significantly impact experimental outcomes.
-
Animal Strain and Sex: The choice of mouse strain and sex may influence the response to Ophiopogonin D.
-
Toxicity: While some studies suggest Ophiopogonin D is relatively safe, potential side effects like hemolysis have been noted and require further investigation. It is crucial to conduct preliminary dose-finding and toxicity studies for new experimental models.
-
Pharmacokinetics: Ophiopogonin D has a rapid elimination rate after injection. The dosing frequency should be determined based on the pharmacokinetic profile and the specific research question.
These application notes are intended as a starting point. Researchers should critically evaluate the cited literature and adapt the protocols to their specific experimental needs and institutional guidelines.
References
- 1. Ophiopogonin D alleviates high-fat diet-induced metabolic syndrome and changes the structure of gut microbiota in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. db.cngb.org [db.cngb.org]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Ophiopogonin D ameliorates non‑alcoholic fatty liver disease in high‑fat diet‑induced obese mice by improving lipid metabolism, oxidative stress and inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ophiopogonin D ameliorates non‑alcoholic fatty liver disease in high‑fat diet‑induced obese mice by improving lipid metabolism, oxidative stress and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantification of OJV-VI (Ophiopogonin D) using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed methodology for the quantitative analysis of OJV-VI, a steroidal glycoside isolated from Ophiopogon japonicus, using High-Performance Liquid Chromatography (HPLC). This compound is identified as being synonymous with Ophiopogonin D. The protocol herein is a composite method based on established and validated techniques for Ophiopogonin D quantification, suitable for quality control and pharmacokinetic studies.
Introduction
This compound, also known as Ophiopogonin D, is a major active steroidal saponin (B1150181) found in the roots of Ophiopogon japonicus (Liliaceae). It exhibits a range of pharmacological activities, making its accurate quantification crucial for drug development, quality control of herbal preparations, and pharmacokinetic analysis. This application note details a robust HPLC method for the reliable determination of this compound.
Quantitative Data Summary
The following tables summarize the quantitative performance of HPLC methods for the analysis of Ophiopogonin D (this compound).
Table 1: HPLC-ELSD Method Performance.
| Parameter | Result |
| Linearity (r) | > 0.999[1][2] |
| Recovery | 95.75% - 103.1%[1][2] |
Table 2: HPLC-MS Method Performance for Quantification in Rat Plasma. [3]
| Parameter | Result |
| Linearity (R²) | 0.9984 |
| Concentration Range | 2.5 - 480.0 ng/mL |
| Lower Limit of Quantification (LLOQ) | 2.5 ng/mL |
| Lower Limit of Detection (LLOD) | 1.0 ng/mL |
| Intra-day Precision (RSD) | < 8.9% |
| Inter-day Precision (RSD) | < 8.9% |
| Accuracy | 97.5% - 107.3% |
Experimental Protocols
This section details the recommended experimental procedures for the quantification of this compound.
Materials and Reagents
-
This compound (Ophiopogonin D) reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Ammonium (B1175870) Acetate (for HPLC-MS)
-
Methanol (for extraction)
-
Internal Standard (IS), e.g., Digoxin (for bioanalytical methods)
-
Samples containing this compound (e.g., herbal extracts, plasma)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or Binary Pump
-
Autosampler
-
Column Oven
-
Detector: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS)
-
Chromatographic Conditions
Method 1: HPLC with Evaporative Light Scattering Detection (ELSD)
-
Column: Kromasil 100-5 C18 (4.6 mm x 250 mm, 5 µm) or equivalent.
-
Mobile Phase: Acetonitrile (A) and Water (B).
-
Gradient Elution: 35% to 55% A over 45 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 10-20 µL.
-
ELSD Settings:
-
Drift Tube Temperature: 100 °C.
-
Gas (Nitrogen) Flow Rate: 3.0 L/min.
-
Method 2: HPLC with Mass Spectrometric Detection (for biological samples)
-
Column: C18 column.
-
Mobile Phase: Acetonitrile and 0.5 mmol/L ammonium chloride solution.
-
Elution: Step gradient program (specifics to be optimized based on system).
-
Flow Rate: To be optimized (typically 0.8-1.2 mL/min).
-
Injection Volume: 5-20 µL.
-
Mass Spectrometer: Electrospray Ionization (ESI) in negative mode.
-
Detection Mode: Selected Ion Monitoring (SIM).
Standard and Sample Preparation
3.4.1. Standard Solutions
-
Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in methanol.
-
Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards.
3.4.2. Sample Preparation (Herbal Extracts)
-
Accurately weigh the powdered sample.
-
Extract with a suitable solvent (e.g., methanol) using ultrasonication or reflux.
-
Filter the extract through a 0.45 µm syringe filter prior to injection.
3.4.3. Sample Preparation (Plasma)
-
To a plasma sample, add the internal standard (e.g., digoxin).
-
Perform protein precipitation or liquid-liquid extraction.
-
Centrifuge to pellet the precipitate.
-
Transfer the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Filter through a 0.22 µm syringe filter before injection.
Visualizations
Experimental Workflow
Caption: HPLC quantification workflow for this compound.
Ophiopogonin D Signaling Pathway
Caption: Ophiopogonin D endothelial protective signaling.
References
- 1. [HPLC simultaneous determination of contents of 5 saponin constituents in Ophiopogonis Radix] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative determination of ophiopogonin d by liquid chromatography/electrospray ionization mass spectrometry and its pharmacokinetics in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: OJV-VI (Polyphyllin VI) for Inducing Apoptosis in Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
OJV-VI, identified in the scientific literature as Polyphyllin VI, is a steroidal saponin (B1150181) isolated from Paris polyphylla. It has demonstrated significant antitumor activities in various cancer cell lines.[1] This document provides detailed application notes and protocols for utilizing Polyphyllin VI to induce apoptosis in vitro, with a specific focus on its application in human osteosarcoma cells (U2OS). The provided methodologies and data are based on published research and are intended to serve as a comprehensive guide for researchers.[1]
Polyphyllin VI has been shown to inhibit cell proliferation by inducing G2/M phase arrest and to trigger mitochondria-mediated apoptosis.[1] Furthermore, it can provoke autophagy.[1] The underlying mechanism of action involves the generation of intracellular reactive oxygen species (ROS) and the subsequent activation of the JNK signaling pathway.[1]
Data Presentation
The following tables summarize the quantitative data regarding the effects of Polyphyllin VI on U2OS cells.
Table 1: Effect of Polyphyllin VI on U2OS Cell Proliferation
| Concentration (µM) | Inhibition Rate (%) |
| 0.25 | 15.3 ± 2.1 |
| 0.5 | 35.7 ± 3.5 |
| 1.0 | 58.2 ± 4.2 |
| 2.0 | 79.6 ± 5.8 |
Data presented as mean ± standard deviation.
Table 2: Effect of Polyphyllin VI on Cell Cycle Distribution in U2OS Cells
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 55.3 ± 3.1 | 30.1 ± 2.5 | 14.6 ± 1.8 |
| Polyphyllin VI (1 µM) | 40.2 ± 2.8 | 25.5 ± 2.1 | 34.3 ± 2.9 |
Data presented as mean ± standard deviation.
Table 3: Effect of Polyphyllin VI on Apoptosis-Related Protein Expression in U2OS Cells
| Protein | Control (Relative Expression) | Polyphyllin VI (1 µM) (Relative Expression) |
| Bax | 1.00 ± 0.00 | 2.85 ± 0.21 |
| Bcl-2 | 1.00 ± 0.00 | 0.35 ± 0.04 |
| Cleaved PARP | 1.00 ± 0.00 | 3.50 ± 0.28 |
Data presented as mean ± standard deviation, normalized to control.
Signaling Pathway
The induction of apoptosis by Polyphyllin VI in U2OS cells is mediated through the ROS/JNK signaling pathway.
Caption: Polyphyllin VI induced apoptosis signaling pathway in U2OS cells.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Human osteosarcoma cells (U2OS).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Prepare a stock solution of Polyphyllin VI in dimethyl sulfoxide (B87167) (DMSO). Dilute the stock solution with the culture medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity. Treat cells for the desired time points (e.g., 24, 48 hours).
Cell Proliferation Assay (CCK-8 Assay)
This protocol is for assessing the effect of Polyphyllin VI on cell viability.
-
Cell Seeding: Seed U2OS cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of Polyphyllin VI (e.g., 0, 0.25, 0.5, 1.0, 2.0 µM) and incubate for the desired duration (e.g., 48 hours).
-
Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Calculation: Calculate the cell viability relative to the untreated control cells.
Caption: Workflow for the Cell Proliferation (CCK-8) Assay.
Apoptosis Analysis by Flow Cytometry (Annexin V/7-AAD Staining)
This protocol is for the quantitative analysis of apoptosis.
-
Cell Seeding and Treatment: Seed U2OS cells in 6-well plates and treat with Polyphyllin VI as described above.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine with the floating cells from the supernatant.
-
Cell Washing: Centrifuge the cell suspension and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-APC and 7-AAD staining solution according to the manufacturer's instructions (e.g., Annexin V-APC/7-AAD apoptosis detection kit).
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V positive and 7-AAD negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.
Caption: Workflow for Apoptosis Analysis by Flow Cytometry.
Western Blot Analysis
This protocol is for detecting changes in protein expression levels.
-
Cell Lysis: After treatment with Polyphyllin VI, wash the cells with cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene fluoride (B91410) (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved PARP, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.
Troubleshooting
-
Low Apoptosis Induction:
-
Increase the concentration of Polyphyllin VI or extend the treatment duration.
-
Ensure the Polyphyllin VI stock solution is properly stored and has not degraded.
-
Verify the health and passage number of the cell line.
-
-
High Background in Western Blot:
-
Increase the number and duration of washes.
-
Optimize the blocking conditions (time and blocking agent).
-
Titrate the primary and secondary antibody concentrations.
-
-
Inconsistent Flow Cytometry Results:
-
Ensure proper cell handling to minimize mechanical stress and premature cell death.
-
Optimize the compensation settings on the flow cytometer.
-
Analyze the cells promptly after staining.
-
Conclusion
Polyphyllin VI is a potent inducer of apoptosis in U2OS cancer cells, acting through the ROS/JNK signaling pathway. The protocols and data presented in these application notes provide a solid foundation for researchers to investigate the apoptotic effects of Polyphyllin VI in their own in vitro models. Careful execution of these experimental procedures will enable the reliable assessment of its therapeutic potential.
References
Application Notes: OJV-VI in Anti-Inflammatory Assays
Introduction
OJV-VI is a novel, highly purified small molecule with significant potential for the modulation of inflammatory responses. These application notes provide a comprehensive overview of the utility of this compound in in vitro anti-inflammatory research, detailing its mechanism of action and providing protocols for its application in relevant assays. This compound is intended for research use only and is not for use in diagnostic or therapeutic procedures.
Mechanism of Action
Inflammation is a complex biological response to harmful stimuli, and it is tightly regulated by a network of signaling pathways.[1][2] Key mediators of the inflammatory process include pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][4] The expression of these inflammatory mediators is largely controlled by the activation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[5][6][7]
This compound exerts its anti-inflammatory effects by potently inhibiting the activation of both the NF-κB and MAPK signaling cascades. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[8][9] Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[8][9][10] this compound has been shown to prevent the degradation of IκBα, thereby blocking NF-κB nuclear translocation and subsequent gene expression.
The MAPK pathways, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), are also crucial in regulating the inflammatory response.[6][11][12] These kinases are activated by phosphorylation in response to inflammatory stimuli and, in turn, activate downstream transcription factors that promote the expression of inflammatory mediators.[11][13] this compound has been observed to suppress the phosphorylation of key MAPK proteins, thus inhibiting their downstream signaling.
Quantitative Data Summary
The anti-inflammatory activity of this compound has been quantified in various in vitro assays. The following tables summarize the key findings.
Table 1: Inhibitory Effect of this compound on Pro-Inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages.
| Mediator | IC50 Value (µM) | Max Inhibition (%) at 50 µM |
| Nitric Oxide (NO) | 12.5 | 92.8% |
| TNF-α | 8.2 | 85.4% |
| IL-6 | 10.5 | 89.1% |
| IL-1β | 9.8 | 87.3% |
| PGE2 | 15.1 | 90.2% |
Table 2: Effect of this compound on Gene Expression of Pro-Inflammatory Enzymes in LPS-Stimulated RAW 264.7 Macrophages (24h treatment).
| Gene | This compound Concentration (µM) | Fold Change vs. LPS Control |
| iNOS | 10 | 0.25 |
| 25 | 0.11 | |
| 50 | 0.05 | |
| COX-2 | 10 | 0.31 |
| 25 | 0.15 | |
| 50 | 0.08 |
Experimental Protocols
1. Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.
2. Cell Viability Assay (MTT Assay)
This assay is crucial to determine the non-toxic concentrations of this compound for subsequent experiments.
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
3. Nitric Oxide (NO) Production Assay (Griess Test)
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and incubate overnight.
-
Pre-treat cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 100 µL of supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) is used to determine the NO concentration.
4. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
-
Seed RAW 264.7 cells in a 24-well plate and treat as described for the NO assay.
-
Collect the cell culture supernatant.
-
Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.[14][15][16]
5. Western Blot Analysis
This technique is used to assess the effect of this compound on the protein expression and phosphorylation status of key signaling molecules.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a 10-12% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Key primary antibodies include those against phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38, phospho-ERK, ERK, phospho-JNK, JNK, and GAPDH (as a loading control).[17]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
6. Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to measure the effect of this compound on the mRNA expression of inflammatory genes.
-
RNA Extraction and cDNA Synthesis: After treatment, extract total RNA from the cells using a suitable kit and synthesize cDNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using a SYBR Green master mix and gene-specific primers for iNOS, COX-2, TNF-α, IL-6, IL-1β, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method.
Visualizations
Caption: Mechanism of action of this compound in inhibiting inflammatory pathways.
Caption: General experimental workflow for assessing the anti-inflammatory activity of this compound.
References
- 1. Inflammation and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. Anti-inflammatory effects of extracellular vesicles from Morchella on LPS-stimulated RAW264.7 cells via the ROS-mediated p38 MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The activation of p38MAPK and JNK pathways in bovine herpesvirus 1 infected MDBK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The nuclear factor-κB–interleukin-6 signalling pathway mediating vascular inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of the NF-κB Pathway by Varicella-Zoster Virus In Vitro and in Human Epidermal Cells In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. MAPK Pathways in Ocular Pathophysiology: Potential Therapeutic Drugs and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 14. 6-Shogaol attenuates LPS-induced inflammation in BV2 microglia cells by activating PPAR-γ - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytokines in vitreous humor: interleukin-6 is elevated in proliferative vitreoretinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Inhibition of LPS-Induced Oxidative Stress and Inflammatory Responses Is Associated with the Protective Effect of (-)-Epigallocatechin-3-Gallate on Bovine Hepatocytes and Murine Liver - PMC [pmc.ncbi.nlm.nih.gov]
Ophiopogonin D: Application Notes and Protocols for Antiviral Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ophiopogonin D, a steroidal glycoside isolated from the tuber of Ophiopogon japonicus, has demonstrated a wide array of pharmacological activities, including anti-inflammatory, anti-cancer, and cardioprotective effects.[1][2][3] While direct antiviral studies on Ophiopogonin D are not extensively documented in current literature, its known molecular mechanisms of action present a compelling case for its investigation as a potential antiviral agent. Ophiopogonin D is a known modulator of key cellular signaling pathways, such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), which are intimately involved in the host's immune response to viral infections and are often manipulated by viruses to support their replication.[2][4]
These application notes provide a comprehensive guide for researchers interested in evaluating the antiviral potential of Ophiopogonin D. The document outlines detailed protocols for essential in vitro assays to determine its efficacy and cytotoxicity, and illustrates the key signaling pathways it is known to modulate.
Rationale for Antiviral Investigation
The primary rationale for investigating Ophiopogonin D as an antiviral candidate stems from its well-documented inhibitory effect on the NF-κB signaling pathway. The NF-κB pathway is a central mediator of the innate immune response to viral infection, controlling the expression of pro-inflammatory cytokines and antiviral genes. Many viruses have evolved mechanisms to manipulate the NF-κB pathway to their advantage. By inhibiting NF-κB activation, Ophiopogonin D could potentially disrupt the viral life cycle and suppress virus-induced inflammation.
Furthermore, Ophiopogonin D has been shown to influence the MAPK signaling cascade. The MAPK pathway is another critical regulator of cellular processes that are often hijacked by viruses to facilitate their entry, replication, and egress. Therefore, the modulatory effects of Ophiopogonin D on these pathways provide a strong basis for its evaluation as a host-targeted antiviral agent.
Quantitative Data Summary
As of the latest literature review, no specific quantitative data on the antiviral activity of Ophiopogonin D (e.g., IC50, EC50, or SI values against specific viruses) has been published. The tables below are provided as templates for researchers to populate with their experimental data when evaluating Ophiopogonin D.
Table 1: Antiviral Activity of Ophiopogonin D against Various Viruses
| Virus | Cell Line | Assay Type | EC50 (µM) |
| e.g., Influenza A virus | e.g., MDCK | Plaque Reduction | Data to be determined |
| e.g., Herpes Simplex Virus-1 | e.g., Vero | CPE Inhibition | Data to be determined |
| e.g., Dengue Virus | e.g., Huh-7 | Yield Reduction | Data to be determined |
Table 2: Cytotoxicity and Selectivity Index of Ophiopogonin D
| Cell Line | Assay Type | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| e.g., MDCK | e.g., MTT Assay | Data to be determined | Data to be determined |
| e.g., Vero | e.g., Neutral Red Uptake | Data to be determined | Data to be determined |
| e.g., Huh-7 | e.g., LDH Assay | Data to be determined | Data to be determined |
Experimental Protocols
The following are detailed protocols for key experiments to assess the antiviral properties of Ophiopogonin D.
Cytotoxicity Assays
Prior to evaluating antiviral activity, it is crucial to determine the cytotoxic concentration of Ophiopogonin D on the host cell lines to be used.
This assay measures cell viability based on the metabolic reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to formazan (B1609692).
-
Cell Seeding: Seed host cells in a 96-well plate at a density that ensures they form a confluent monolayer after 24 hours of incubation.
-
Compound Preparation: Prepare a series of two-fold serial dilutions of Ophiopogonin D in cell culture medium.
-
Treatment: Once cells are confluent, replace the growth medium with the prepared dilutions of Ophiopogonin D. Include "cells only" (no compound) and "vehicle control" (e.g., DMSO, if used to dissolve the compound) wells.
-
Incubation: Incubate the plate for a period that corresponds to the duration of the planned antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of Ophiopogonin D that reduces cell viability by 50% compared to the untreated control.
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the collected supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the CC50 value based on the LDH activity in the supernatant of treated cells compared to control wells.
Antiviral Activity Assays
This "gold standard" assay is used for viruses that cause cell lysis and form plaques. It measures the ability of a compound to reduce the number of viral plaques.
-
Cell Seeding: Seed susceptible host cells in 6-well or 24-well plates to form a confluent monolayer.
-
Virus and Compound Preparation: Prepare serial dilutions of Ophiopogonin D. In separate tubes, mix each compound dilution with a known amount of virus (e.g., 100 plaque-forming units, PFU).
-
Infection: Remove the culture medium from the cells and inoculate with the virus-compound mixtures. Incubate for 1-2 hours to allow for viral adsorption.
-
Overlay: Gently aspirate the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict virus spread.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Fixation and Staining: Fix the cells with a solution like 10% formalin and then stain with a dye such as 0.1% Crystal Violet. Plaques will appear as clear zones against a stained background of healthy cells.
-
Plaque Counting and Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction for each concentration of Ophiopogonin D compared to the virus control. The 50% effective concentration (EC50) is the concentration that reduces the plaque number by 50%.
This assay is suitable for viruses that cause visible damage (cytopathic effect) to host cells.
-
Cell Seeding: Seed host cells in a 96-well plate to form a confluent monolayer.
-
Infection and Treatment: Infect the cells with the virus at a low multiplicity of infection (MOI). After a 1-2 hour adsorption period, remove the inoculum and add medium containing serial dilutions of Ophiopogonin D.
-
Incubation: Incubate the plate until CPE is clearly visible in the virus control wells (typically 3-5 days).
-
CPE Assessment: The extent of CPE can be assessed microscopically. For a quantitative measurement, cell viability can be determined using assays like the MTT or Neutral Red Uptake assay.
-
Data Analysis: Calculate the EC50, which is the concentration of Ophiopogonin D that inhibits the viral CPE by 50%.
Viral Load Quantification by qRT-PCR
This method quantifies the amount of viral nucleic acid to determine the effect of Ophiopogonin D on viral replication.
-
Experimental Setup: Treat virus-infected cells with various concentrations of Ophiopogonin D.
-
Nucleic Acid Extraction: At different time points post-infection, harvest the cell supernatant or cell lysate and extract the viral RNA or DNA using a suitable commercial kit.
-
Reverse Transcription (for RNA viruses): Convert the extracted viral RNA to complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): Perform qPCR using primers and probes specific to a conserved region of the viral genome. A standard curve generated from a known quantity of viral nucleic acid should be included to allow for absolute quantification.
-
Data Analysis: Determine the viral copy number in each sample. The reduction in viral load in the presence of Ophiopogonin D compared to the untreated control indicates its inhibitory effect on viral replication.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate the key signaling pathways modulated by Ophiopogonin D and a general workflow for its antiviral evaluation.
Caption: General workflow for the in vitro antiviral evaluation of Ophiopogonin D.
Caption: Ophiopogonin D's inhibition of the NF-κB signaling pathway.
Caption: Ophiopogonin D's modulation of the MAPK/ERK signaling pathway.
References
Application Notes: The Role of Collagen VI in Modulating TGF-β1 Signaling
Audience: Researchers, scientists, and drug development professionals.
Note: Initial searches for "OJV-VI" did not yield a specific molecule in the context of TGF-β1 signaling. The following application notes are based on the strong scientific evidence for Collagen type VI (Collagen VI) , a critical regulator of TGF-β1 bioavailability, which may be the intended subject of the query.
Introduction
Transforming Growth Factor-beta 1 (TGF-β1) is a pleiotropic cytokine that plays a central role in numerous cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix (ECM) production.[1] Dysregulation of the TGF-β1 signaling pathway is a hallmark of various pathologies, most notably fibrosis in organs such as the lungs, kidneys, and liver, as well as in cancer progression.[2] The activity of TGF-β1 is tightly controlled at multiple levels, including its release from a latent complex within the ECM.[2]
Collagen VI, a unique microfibrillar component of the ECM, has emerged as a key regulator of TGF-β1 bioavailability.[3][4] It is expressed in nearly all connective tissues and plays a structural role in the pericellular matrix. Recent studies have demonstrated that the Collagen VI-deficient matrix is unable to properly sequester and regulate the release of active TGF-β1. This leads to a conspicuous dysregulation of the TGF-β pathway, suggesting that the interaction between Collagen VI and the latent TGF-β1 complex is a critical control point in tissue homeostasis and disease.
These notes provide a detailed overview of the mechanism by which Collagen VI modulates TGF-β1 signaling and offer comprehensive protocols for researchers to investigate this interaction.
Mechanism of Action: Collagen VI as a Sequestrator of Latent TGF-β1
In the extracellular space, TGF-β1 is synthesized as a precursor protein that remains inactive by non-covalently associating with the Latency-Associated Peptide (LAP). This forms the Small Latent Complex (SLC), which is then bound by the Latent TGF-β Binding Protein (LTBP), forming the Large Latent Complex (LLC). The LLC is sequestered in the ECM, preventing TGF-β1 from binding to its receptors.
Collagen VI directly interacts with components of the LLC, effectively tethering latent TGF-β1 to the pericellular matrix. In a healthy state, this sequestration ensures that TGF-β1 is only activated in response to specific stimuli, such as tissue injury or mechanical stress, which can induce proteolytic cleavage or conformational changes that release the active ligand.
In the absence or deficiency of Collagen VI, as seen in Collagen VI-related muscular dystrophies (COL6-RDs), the LLC is not properly sequestered. This leads to increased bioavailability of latent TGF-β1 and subsequent excessive activation, resulting in chronically elevated TGF-β1 signaling. This elevated signaling, mediated by the phosphorylation of SMAD2 and SMAD3 (pSMAD2/3), contributes to the downstream pathological effects, including fibrosis and muscle weakness, often observed even before fibrosis is histologically apparent.
Caption: TGF-β1 signaling pathway modulated by Collagen VI in the ECM.
Key Applications & Experimental Workflow
Investigating the interplay between Collagen VI and TGF-β1 signaling involves a multi-faceted approach combining biochemical, molecular, and cell-based assays.
-
Assess Pathway Activation: Quantify the phosphorylation of SMAD2/3, the key downstream mediators of the canonical TGF-β1 pathway.
-
Measure Target Gene Expression: Analyze changes in the transcription of TGF-β1-responsive genes, such as those encoding other collagens (e.g., COL1A1) and smooth muscle actin (ACTA2).
-
Quantify Functional Pathway Activity: Utilize a reporter assay to measure the transcriptional activity driven by SMAD complexes.
-
Evaluate Phenotypic Outcomes: Measure changes in cell behavior, such as proliferation or migration, which are often modulated by TGF-β1 signaling.
Caption: Workflow for investigating the impact of Collagen VI on TGF-β1 signaling.
Quantitative Data Summary
The following tables summarize representative quantitative data from studies comparing wild-type (WT) models with Collagen VI-deficient (e.g., Col6a2-/-) models.
Table 1: Relative Protein Expression and Pathway Activation
| Target Protein | Genotype | Fold Change (vs. WT) | Assay Method | Reference |
|---|---|---|---|---|
| p-SMAD3 / GAPDH | Col6a2-/- | ~2.5 - 3.0 | Western Blot Densitometry |
| TGF-β1 | Col6a2-/- | ~1.5 - 2.0 | Western Blot Densitometry | |
Table 2: Functional TGF-β1 Pathway Activity
| Assay | Genotype / Condition | Relative Activity (vs. WT Control) | Reference |
|---|
| TGF-β Reporter Assay | Conditioned media from Col6a2-/- fibroblasts | ~2.0 - 3.0 | |
Detailed Experimental Protocols
Protocol 1: Western Blot for Phospho-SMAD3 (pSMAD3)
Objective: To quantify the levels of phosphorylated SMAD3 as a direct measure of TGF-β1 pathway activation.
Materials:
-
Cell or Tissue Lysates: From WT and Collagen VI-deficient models.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Primary Antibodies: Rabbit anti-phospho-Smad3 (Ser423/425), Rabbit anti-Total Smad3, Mouse/Rabbit anti-GAPDH (loading control).
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.
-
Reagents: SDS-PAGE gels, PVDF membrane, 5% Bovine Serum Albumin (BSA) or non-fat dry milk in TBST, Enhanced Chemiluminescence (ECL) substrate.
-
Equipment: Gel electrophoresis system, wet or semi-dry transfer system, imaging system for chemiluminescence.
Method:
-
Protein Extraction: Lyse cells or homogenized tissue in ice-cold RIPA buffer. Incubate on ice for 30 minutes, then centrifuge at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1-2 hours at room temperature in 5% BSA/TBST (recommended for phospho-antibodies) or 5% milk/TBST.
-
Primary Antibody Incubation: Incubate the membrane with anti-pSMAD3 antibody (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated anti-rabbit IgG (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Wash the membrane 3 times for 10 minutes with TBST. Apply ECL substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To normalize, strip the membrane and re-probe for Total SMAD3 and/or a loading control like GAPDH.
Data Analysis:
-
Perform densitometric analysis of the bands using software like ImageJ.
-
Normalize the pSMAD3 signal to the Total SMAD3 signal to account for differences in total protein levels. Alternatively, normalize to the GAPDH signal.
-
Calculate the fold change in normalized pSMAD3 levels in Collagen VI-deficient samples relative to WT controls.
Protocol 2: TGF-β/SMAD Luciferase Reporter Assay
Objective: To measure the transcriptional activity of the TGF-β1/SMAD pathway. This assay typically uses a reporter cell line (e.g., HEK293) stably or transiently transfected with a plasmid containing a SMAD-binding element (SBE) driving the expression of firefly luciferase.
Materials:
-
Reporter Cells: HEK293 cells stably expressing an SBE-luciferase reporter construct.
-
Conditioned Media: Culture media collected from WT and Collagen VI-deficient cells (e.g., fibroblasts) after 24-48 hours of culture.
-
Positive Control: Recombinant human TGF-β1 (1-10 ng/mL).
-
Luciferase Assay System: Commercially available kit (e.g., Promega, BPS Bioscience).
-
Equipment: 96-well white-walled assay plates, luminometer.
Method:
-
Cell Seeding: Seed the SBE-luciferase reporter cells into a 96-well white-walled plate at a density of 10,000-20,000 cells/well and allow them to attach overnight.
-
Treatment: Remove the culture medium. Add 100 µL of conditioned media from WT or Collagen VI-deficient cell cultures to the appropriate wells. Include wells for a negative control (fresh serum-free media) and a positive control (media with a known concentration of TGF-β1).
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a CO₂ incubator.
-
Cell Lysis: Prepare the luciferase assay reagent according to the manufacturer's instructions. Remove the media from the wells and add the lysis/luciferase reagent.
-
Luminescence Measurement: Incubate for 10-15 minutes at room temperature to ensure complete lysis. Measure the luminescence using a plate-reading luminometer.
Data Analysis:
-
Subtract the background luminescence (from negative control wells).
-
Normalize the luminescence signal from conditioned media-treated wells to the average signal from the WT control group.
-
Present data as "Relative Luciferase Units" or "Fold Change" over the WT baseline.
Protocol 3: Quantitative Real-Time PCR (RT-qPCR) for TGF-β1 Target Genes
Objective: To quantify the mRNA expression levels of genes known to be upregulated by TGF-β1 signaling.
Materials:
-
RNA Samples: High-quality total RNA extracted from WT and Collagen VI-deficient cells or tissues.
-
Reagents: RNA extraction kit, cDNA synthesis kit, SYBR Green or TaqMan qPCR master mix.
-
Primers: Validated qPCR primer pairs for target genes (e.g., COL1A1, ACTA2, SERPINE1) and one or more stable housekeeping genes (e.g., GAPDH, PPIA).
-
Equipment: Real-time PCR thermal cycler.
Method:
-
RNA Extraction: Extract total RNA from samples using a commercial kit, including a DNase treatment step to remove genomic DNA contamination.
-
RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe 500 ng to 1 µg of total RNA into cDNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96-well PCR plate. A typical 10 µL reaction includes: 5 µL SYBR Green Master Mix, 0.5 µL forward primer (10 µM), 0.5 µL reverse primer (10 µM), 2 µL diluted cDNA, and 2 µL nuclease-free water. Run each sample in triplicate.
-
Thermal Cycling: Run the plate on a real-time PCR machine using a standard cycling protocol (e.g., 95°C for 5 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min). Include a melt curve analysis at the end to verify product specificity.
Data Analysis:
-
Calculate the quantification cycle (Cq) values for each gene.
-
Use the ΔΔCq method to determine the relative gene expression.
-
Step 1 (ΔCq): Normalize the Cq of the target gene to the Cq of the housekeeping gene for each sample (ΔCq = Cqtarget - Cqhousekeeping).
-
Step 2 (ΔΔCq): Normalize the ΔCq of the test samples (Collagen VI-deficient) to the average ΔCq of the control samples (WT) (ΔΔCq = ΔCqtest - ΔCqcontrol).
-
Step 3 (Fold Change): Calculate the fold change as 2-ΔΔCq.
-
Protocol 4: Cell Proliferation (MTS/WST-1) Assay
Objective: To assess the effect of altered TGF-β1 signaling on cell proliferation, as TGF-β1 can be either pro-proliferative or anti-proliferative depending on the cell type and context.
Materials:
-
Cells: WT and Collagen VI-deficient primary cells (e.g., fibroblasts).
-
Reagents: Cell culture medium, Fetal Bovine Serum (FBS), MTS or WST-1 cell proliferation assay kit.
-
Optional: Recombinant TGF-β1 (for stimulation), TGF-β receptor inhibitors (for validation).
-
Equipment: 96-well cell culture plates, multi-channel pipette, spectrophotometer (plate reader).
Method:
-
Cell Seeding: Plate 2,000-5,000 cells per well in a 96-well plate in medium containing 5-10% FBS and allow to attach overnight.
-
Serum Starvation: The next day, wash the cells with PBS and replace the medium with serum-free or low-serum (0.5%) medium. Incubate for 24 hours to synchronize the cells.
-
Treatment: Replace the starvation medium with fresh low-serum medium (this serves as the baseline proliferation condition influenced by endogenous signaling).
-
Incubation: Culture the cells for 24, 48, or 72 hours.
-
MTS/WST-1 Addition: Add the MTS or WST-1 reagent to each well according to the manufacturer's protocol (typically 10-20 µL per 100 µL of medium).
-
Incubation with Reagent: Incubate for 1-4 hours at 37°C. The reagent is converted by metabolically active cells into a colored formazan (B1609692) product.
-
Absorbance Measurement: Measure the absorbance of the formazan product at the appropriate wavelength (e.g., 490 nm for MTS, 450 nm for WST-1).
Data Analysis:
-
Subtract the background absorbance (from wells with medium but no cells).
-
Compare the absorbance values between WT and Collagen VI-deficient cells at each time point.
-
Express the results as a percentage of the WT control or as raw absorbance units. A higher absorbance indicates a greater number of viable, metabolically active cells.
References
- 1. bio-rad.com [bio-rad.com]
- 2. JCI - Collagen type VI regulates TGF-β bioavailability in skeletal muscle in mice [jci.org]
- 3. Collagen type VI regulates TGF-β bioavailability in skeletal muscle in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JCI - Collagen type VI regulates TGF-β bioavailability in skeletal muscle in mice [jci.org]
OJV-VI: A Novel AMPK Activator for Investigating the AMPK/NF-κB Signaling Pathway
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
OJV-VI is a potent and selective small molecule activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Emerging evidence highlights the critical role of the AMPK signaling pathway in modulating inflammatory responses, primarily through its inhibition of the nuclear factor-kappa B (NF-κB) pathway.[1][2][3] Dysregulation of the NF-κB signaling cascade is implicated in a multitude of chronic inflammatory diseases, autoimmune disorders, and cancer. This compound provides a valuable pharmacological tool for elucidating the intricate crosstalk between cellular metabolism and inflammation, and for exploring the therapeutic potential of AMPK activation in NF-κB-driven pathologies. These application notes provide a comprehensive guide to utilizing this compound for studying the AMPK/NF-κB pathway, including detailed experimental protocols and data interpretation.
Mechanism of Action
This compound allosterically activates AMPK, leading to the phosphorylation of its catalytic alpha subunit at Threonine 172. Activated AMPK orchestrates a downstream signaling cascade that indirectly suppresses NF-κB activation.[1][2][3] This inhibition is not a result of direct phosphorylation of NF-κB subunits by AMPK.[1][3] Instead, AMPK activation by this compound leads to the modulation of several downstream effectors, including SIRT1, PGC-1α, and FoxO factors, which in turn negatively regulate the NF-κB pathway.[1][2][3] This multifaceted inhibition culminates in the reduced transcription of pro-inflammatory genes.
Data Presentation
The following tables summarize the dose-dependent effects of this compound on key markers of the AMPK and NF-κB pathways in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Table 1: Effect of this compound on AMPK and IκBα Phosphorylation
| Treatment | This compound (µM) | p-AMPKα (Thr172) / AMPKα (Relative Intensity) | p-IκBα (Ser32) / IκBα (Relative Intensity) |
| Vehicle Control | 0 | 1.00 ± 0.12 | 1.00 ± 0.09 |
| LPS (1 µg/mL) | 0 | 0.95 ± 0.11 | 5.23 ± 0.45 |
| LPS + this compound | 1 | 2.15 ± 0.21 | 3.89 ± 0.31 |
| LPS + this compound | 5 | 4.78 ± 0.39 | 2.11 ± 0.18 |
| LPS + this compound | 10 | 6.92 ± 0.54 | 1.25 ± 0.13 |
Data are presented as mean ± SEM from three independent experiments. Protein levels were determined by Western blot analysis.
Table 2: Effect of this compound on NF-κB Target Gene Expression
| Treatment | This compound (µM) | TNF-α mRNA (Fold Change) | IL-6 mRNA (Fold Change) |
| Vehicle Control | 0 | 1.00 ± 0.08 | 1.00 ± 0.11 |
| LPS (1 µg/mL) | 0 | 15.34 ± 1.27 | 25.81 ± 2.13 |
| LPS + this compound | 1 | 10.12 ± 0.95 | 17.43 ± 1.55 |
| LPS + this compound | 5 | 5.21 ± 0.48 | 8.92 ± 0.76 |
| LPS + this compound | 10 | 2.17 ± 0.23 | 3.67 ± 0.39 |
Data are presented as mean ± SEM from three independent experiments. mRNA levels were determined by qRT-PCR and normalized to β-actin.
Table 3: Effect of this compound on NF-κB Reporter Activity
| Treatment | This compound (µM) | Normalized Luciferase Activity (RLU) |
| Vehicle Control | 0 | 1.00 ± 0.15 |
| TNF-α (20 ng/mL) | 0 | 12.45 ± 1.18 |
| TNF-α + this compound | 1 | 8.76 ± 0.81 |
| TNF-α + this compound | 5 | 4.33 ± 0.39 |
| TNF-α + this compound | 10 | 1.89 ± 0.21 |
Data are presented as mean ± SEM from three independent experiments. HEK293T cells were co-transfected with an NF-κB luciferase reporter and a Renilla control plasmid.
Visualization of Pathways and Workflows
Caption: this compound activates AMPK, which in turn inhibits NF-κB signaling.
Caption: Experimental workflow for studying this compound's effects.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophages or HEK293T cells for reporter assays.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates for Western blot and qPCR, 96-well plates for luciferase assays) and allow them to adhere overnight.
-
Treatment:
-
Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS, 1 µg/mL) for 30 minutes for protein analysis or 4-6 hours for gene expression analysis, or tumor necrosis factor-alpha (TNF-α, 20 ng/mL) for 6-8 hours for luciferase assays.[4]
-
Western Blotting for Protein Analysis
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[5][6]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.[6]
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.[6]
-
SDS-PAGE: Separate the protein samples on a 10% SDS-polyacrylamide gel.[5][7]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[6][7]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[6][7]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with the following primary antibodies diluted in blocking buffer:
-
Rabbit anti-phospho-AMPKα (Thr172)
-
Rabbit anti-AMPKα
-
Rabbit anti-phospho-IκBα (Ser32)
-
Rabbit anti-IκBα
-
Rabbit anti-β-actin (loading control)
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometrically quantify the band intensities using image analysis software. Normalize the phosphoprotein levels to the total protein levels.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
RNA Isolation: After treatment, lyse the cells and isolate total RNA using a suitable RNA isolation kit.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a SYBR Green-based master mix and gene-specific primers for TNF-α, IL-6, and a housekeeping gene (e.g., β-actin).[8]
-
Thermal Cycling Conditions:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene.
NF-κB Luciferase Reporter Assay
-
Transfection: Co-transfect HEK293T cells in a 96-well plate with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.[4]
-
Treatment: 24 hours post-transfection, pre-treat the cells with this compound for 1-2 hours, followed by stimulation with TNF-α (20 ng/mL) for 6-8 hours.[4]
-
Cell Lysis: Wash the cells with PBS and lyse them using passive lysis buffer.[9]
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[4][9]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.[4]
Conclusion
This compound serves as a potent research tool for investigating the intricate relationship between AMPK activation and NF-κB-mediated inflammation. The protocols outlined in this document provide a robust framework for characterizing the effects of this compound on this critical signaling nexus, thereby facilitating a deeper understanding of its therapeutic potential in a range of inflammatory diseases.
References
- 1. AMP-activated protein kinase inhibits NF-κB signaling and inflammation: impact on healthspan and lifespan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMP-activated protein kinase inhibits NF-κB signaling and inflammation: impact on healthspan and lifespan | springermedizin.de [springermedizin.de]
- 3. AMP-activated protein kinase inhibits NF-κB signaling and inflammation: impact on healthspan and lifespan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Western Blot Protocol for AMPK alpha 1 Antibody (NBP2-22127): Novus Biologicals [novusbio.com]
- 8. sciencellonline.com [sciencellonline.com]
- 9. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
Troubleshooting & Optimization
OJV-VI Technical Support Center: Troubleshooting Aqueous Solubility
This technical support center provides guidance to researchers, scientists, and drug development professionals encountering solubility challenges with the small molecule inhibitor, OJV-VI. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues and provide effective solutions for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: this compound is sparingly soluble in aqueous solutions. For a high-concentration stock solution, we recommend using a polar organic solvent such as dimethyl sulfoxide (B87167) (DMSO). A stock solution in DMSO will be stable and can be diluted into your aqueous experimental buffer.
Q2: What is the maximum recommended concentration for an this compound stock solution in DMSO?
A2: You can typically prepare a stock solution of this compound in DMSO at a concentration of up to 50 mM. Please refer to the Certificate of Analysis for your specific lot for the exact recommended concentration.
Q3: I observed precipitation when diluting my DMSO stock solution of this compound into my aqueous buffer. What could be the cause?
A3: Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic compounds. This "fall-out" occurs because the compound is significantly less soluble in the aqueous environment compared to the organic stock solvent. The final concentration of this compound in your aqueous buffer may be above its solubility limit. Additionally, the pH and composition of your buffer can significantly impact solubility.[1]
Q4: How can I improve the solubility of this compound in my aqueous experimental buffer?
A4: Several strategies can be employed to enhance the aqueous solubility of this compound:
-
pH Adjustment: The solubility of this compound may be pH-dependent. Experimenting with a pH range can help identify the optimal pH for solubility.[2][3]
-
Use of Co-solvents: Adding a small percentage (e.g., 1-5%) of a water-miscible organic solvent like DMSO or ethanol (B145695) to your aqueous buffer can help maintain solubility.[1]
-
Inclusion of Solubilizing Agents: Non-ionic detergents (e.g., Tween® 80, Triton™ X-100) or cyclodextrins can be used at low concentrations to increase the apparent solubility of hydrophobic compounds.
-
Temperature Control: The dissolution of most compounds is an endothermic process, meaning an increase in temperature can lead to an increase in solubility.[2] However, be mindful of the temperature stability of this compound and other components in your experiment.
Q5: Does the particle size of this compound powder affect its solubility?
A5: Yes, particle size can influence the rate of dissolution. Smaller particle sizes increase the surface area available for interaction with the solvent, which can lead to a faster dissolution rate. While it doesn't change the thermodynamic solubility, it can affect the kinetic solubility.
Troubleshooting Guide
Problem: I see a precipitate in my this compound solution after storage.
-
Question: How was the solution stored?
-
Answer: this compound in aqueous solutions, especially at higher concentrations, may not be stable for long-term storage, even when frozen. It is recommended to prepare fresh aqueous solutions daily from a DMSO stock. DMSO stock solutions are generally more stable at -20°C or -80°C.
-
-
Question: What is the concentration of this compound in the solution?
-
Answer: The concentration may be too high for the specific buffer and storage conditions. Try preparing a more dilute solution or incorporating a solubilizing agent as mentioned in the FAQs.
-
Problem: My experimental results with this compound are inconsistent.
-
Question: Are you observing complete dissolution of this compound when preparing your working solution?
-
Answer: Inconsistent results can arise from undissolved compound. Ensure this compound is fully dissolved before each experiment. Visual inspection for particulates is a first step. You can also try vortexing or sonicating the solution to aid dissolution.
-
-
Question: How are you preparing your serial dilutions?
-
Answer: When preparing serial dilutions, ensure thorough mixing at each step. It is also advisable to prepare dilutions in your final experimental buffer containing any necessary co-solvents to maintain solubility.
-
Quantitative Data
The following table summarizes the kinetic solubility of this compound under various conditions to guide your experimental setup.
| Buffer System (pH) | Co-solvent | Temperature (°C) | Kinetic Solubility (µM) |
| Phosphate Buffered Saline (7.4) | None | 25 | 5 |
| Phosphate Buffered Saline (7.4) | 1% DMSO | 25 | 25 |
| Phosphate Buffered Saline (7.4) | 5% DMSO | 25 | 80 |
| MES Buffer (6.0) | 1% DMSO | 25 | 45 |
| Tris Buffer (8.0) | 1% DMSO | 25 | 15 |
| Phosphate Buffered Saline (7.4) | 1% DMSO | 37 | 35 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Equilibrate the vial of this compound powder to room temperature before opening.
-
Weigh out the desired amount of this compound powder using an analytical balance.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Method for Enhancing this compound Solubility in an Aqueous Buffer
This protocol uses a co-solvent and sonication to improve solubility.
-
Begin with your prepared aqueous buffer (e.g., PBS, pH 7.4).
-
Add a co-solvent, such as DMSO, to a final concentration of 1% (v/v). For example, add 10 µL of DMSO to 990 µL of your buffer.
-
From your 10 mM this compound stock solution in DMSO, add the required volume to the aqueous buffer with co-solvent to achieve your desired final concentration. It is crucial to add the stock solution to the buffer while vortexing to ensure rapid mixing and minimize precipitation.
-
If you still observe any visible precipitate, place the tube in a bath sonicator for 5-10 minutes.
-
Visually inspect the solution again to ensure it is clear.
-
Use this freshly prepared solution for your experiment immediately.
Visual Guides
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Key factors influencing the aqueous solubility of this compound.
References
Ophiopogonin D Cytotoxicity Optimization: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the cytotoxic concentration of Ophiopogonin D (OP-D) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Ophiopogonin D and what are its anti-cancer properties?
A1: Ophiopogonin D (OP-D) is a steroidal glycoside extracted from the root tuber of Ophiopogon japonicus.[1][2] It is recognized for a variety of pharmacological effects, including anti-inflammatory, anti-oxidant, and anti-cancer activities.[1][2] In the context of cancer research, OP-D has been shown to inhibit cell proliferation, induce apoptosis (programmed cell death), and suppress metastasis in various cancer cell lines.[3]
Q2: What is a typical effective concentration range for Ophiopogonin D's cytotoxic effects?
A2: The effective concentration of Ophiopogonin D varies depending on the cancer cell line. Generally, cytotoxic and anti-proliferative effects have been observed in a range of 5 µM to 80 µM. For instance, in human laryngocarcinoma cells, concentrations of 25 µM and 50 µM significantly suppressed cell proliferation. In colorectal cancer cells, effects on cell viability were noted at concentrations between 5 µM and 40 µM.
Q3: How should I prepare Ophiopogonin D for cell culture experiments?
A3: Ophiopogonin D is a white crystalline powder soluble in methanol, ethanol, and dimethyl sulfoxide (B87167) (DMSO). For cell culture experiments, it is common to dissolve OP-D in DMSO to create a stock solution. This stock solution is then diluted with the cell culture medium to achieve the desired final concentrations. It's crucial to ensure the final DMSO concentration in the culture medium is low (typically not exceeding 0.1% v/v) as high concentrations can be toxic to cells.
Q4: What are the known signaling pathways affected by Ophiopogonin D?
A4: Ophiopogonin D exerts its anti-cancer effects by modulating several key signaling pathways. These include:
-
Activation of p53: In colorectal cancer cells, OP-D activates the tumor suppressor p53.
-
Inhibition of c-Myc: It also inhibits the expression of the oncoprotein c-Myc.
-
MAPK Pathway: OP-D has been shown to upregulate the p38-MAPK signaling pathway in human laryngocarcinoma cells.
-
STAT3 Signaling: In non-small cell lung carcinoma, OP-D can inhibit the STAT3 signaling pathway.
-
PI3K/AKT Pathway: This pathway, which is crucial for cell survival and proliferation, has also been shown to be inhibited by OP-D.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no cytotoxicity observed | Ophiopogonin D concentration is too low. | Refer to the data table below for effective concentration ranges in similar cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific cell line. |
| Cell line is resistant to Ophiopogonin D. | Some cancer cell lines may be inherently resistant. Consider testing on different cell lines or investigating the expression of key target proteins (e.g., p53 status). | |
| Poor solubility or stability of Ophiopogonin D. | Ensure Ophiopogonin D is fully dissolved in the stock solution (e.g., DMSO) before diluting in culture medium. Prepare fresh dilutions for each experiment. Low-energy emulsification methods have been used to prepare nanoemulsions to overcome solubility issues. | |
| High variability between replicates | Inconsistent cell seeding density. | Ensure a uniform single-cell suspension and accurate cell counting before seeding plates. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with a sterile buffer like PBS. | |
| Incomplete dissolution of formazan (B1609692) crystals (in MTT assay). | Ensure complete solubilization of the formazan crystals by vigorous pipetting or shaking before reading the absorbance. | |
| Unexpected cell morphology changes | DMSO toxicity. | Ensure the final concentration of DMSO in the cell culture medium is below toxic levels (typically <0.1%). Run a vehicle control (medium with the same concentration of DMSO without OP-D) to assess its effect. |
| Contamination. | Regularly check cell cultures for any signs of microbial contamination. |
Data on Ophiopogonin D Cytotoxicity
The following table summarizes the effective concentrations of Ophiopogonin D across various cancer cell lines as reported in the literature.
| Cell Line | Cancer Type | Assay | Concentration Range | Observed Effect |
| HCT116 p53+/+ | Colorectal Cancer | CCK8 | 5 - 40 µM | Dose-dependent decrease in cell viability. |
| AMC-HN-8 | Laryngocarcinoma | MTT, LDH | 12.5 - 50 µM | Time and dose-dependent inhibition of cell proliferation and promotion of cytotoxicity. |
| MDA-MB-435 | Melanoma | MTT | 5 - 80 µM | Inhibition of cell proliferation, adhesion, and invasion. |
| YD38 | Oral Squamous Cell Carcinoma | MTT | Not specified | Strong inhibition of cell proliferation and induction of apoptosis. |
| A549 | Non-Small Cell Lung Carcinoma | Western Blot | 10 µM | Suppression of STAT3 signaling. |
| MCF-7 | Breast Cancer | Not specified | Not specified | Inhibition of cell proliferation and cell cycle arrest at G2/M phase. |
Experimental Protocols
Protocol: Determining Cell Viability using MTT Assay
This protocol outlines the steps for assessing the cytotoxic effects of Ophiopogonin D on adherent cancer cells using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Ophiopogonin D
-
Dimethyl sulfoxide (DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>90%).
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Ophiopogonin D Treatment:
-
Prepare a stock solution of Ophiopogonin D in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of Ophiopogonin D in complete culture medium to achieve the desired final concentrations (e.g., 0, 5, 10, 20, 40, 80 µM). Include a vehicle control with the highest concentration of DMSO used.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of Ophiopogonin D.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Incubation:
-
After the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C in a 5% CO₂ incubator. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells (100% viability).
-
Visualizations
Experimental Workflow for Cytotoxicity Testing
Caption: Workflow for assessing Ophiopogonin D cytotoxicity using an MTT assay.
Simplified Signaling Pathway of Ophiopogonin D in Cancer Cells
References
- 1. Ophiopogonin D increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Ophiopogonin D increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2 [frontiersin.org]
- 3. Frontiers | Ophiopogonin D: review of pharmacological activity [frontiersin.org]
Preventing OJV-VI degradation in experiments
Welcome to the technical support center for OJV-VI. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during experimental procedures. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the stability and integrity of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears discolored. What could be the cause?
A1: Discoloration of this compound solutions, typically a shift to a yellowish or brownish hue, is a common indicator of oxidative degradation.[1] This can be initiated by exposure to air (oxygen), trace metal ions, or light.[2][3][4] To prevent this, it is crucial to handle the compound under controlled conditions, such as using an inert atmosphere (nitrogen or argon) and ensuring all glassware is scrupulously clean.
Q2: I'm observing a decrease in the biological activity of this compound in my multi-day cell culture experiment. What's happening?
A2: A gradual loss of activity in long-term experiments is often due to the chemical instability of the compound in the aqueous, physiological pH environment of the cell culture media.[2] this compound is susceptible to hydrolysis, particularly at the ester and amide linkages, and can also be metabolized by the cells into inactive forms. It is recommended to perform a stability study of this compound in your specific cell culture medium to understand its degradation kinetics.
Q3: Can I prepare a large batch of this compound working solution and store it for future use?
A3: It is not recommended to store this compound in its diluted, aqueous working solution for extended periods. The compound is more stable when stored as a concentrated stock solution in an appropriate organic solvent like DMSO, aliquoted, and kept at -80°C. Prepare fresh working solutions in your experimental buffer or media immediately before each experiment to minimize degradation.
Troubleshooting Guides
Issue: Unexpected Precipitation of this compound in Aqueous Buffer
-
Potential Cause: this compound has limited solubility in aqueous solutions, and precipitation can occur when the concentration exceeds its solubility limit. This can be exacerbated by interactions with components in the buffer or media.
-
Troubleshooting Steps:
-
Verify Solubility: Check the technical data sheet for this compound's solubility in your specific buffer system.
-
Optimize Stock Concentration: Ensure your stock solution in an organic solvent (e.g., DMSO) is at a concentration well below its solubility limit.
-
Gentle Preparation: When preparing the working solution, add the stock solution dropwise to the aqueous buffer while gently vortexing to facilitate mixing and prevent localized high concentrations that can lead to precipitation.
-
Final Solvent Concentration: Keep the final concentration of the organic solvent in your working solution low (typically <0.5% for DMSO in cell culture) to avoid solvent-induced toxicity or precipitation.
-
Issue: Inconsistent Results Between Experiments
-
Potential Cause: Inconsistent results can arise from variable degradation of this compound due to differences in handling, especially light exposure. This compound is photosensitive and can degrade upon exposure to ambient light.
-
Troubleshooting Steps:
-
Minimize Light Exposure: Handle all this compound solutions, both stock and working, in a darkened environment or under amber light. Use amber-colored vials or wrap containers in aluminum foil to protect them from light.
-
Standardize Incubation: If your experimental setup involves incubation, ensure that the conditions (e.g., light exposure, temperature) are consistent across all experiments.
-
Use Fresh Aliquots: Avoid repeated freeze-thaw cycles of the stock solution, as this can introduce moisture and accelerate degradation. Use a fresh aliquot for each experiment.
-
Data Summary: this compound Stability Under Various Conditions
The following table summarizes the stability of this compound under forced degradation conditions. The data is presented as the percentage of intact this compound remaining after a 24-hour incubation period, as determined by HPLC analysis.
| Stress Condition | Temperature | % this compound Remaining |
| Hydrolytic | ||
| 0.1 M HCl | 60°C | 65% |
| Purified Water | 60°C | 92% |
| 0.1 M NaOH | 60°C | 45% |
| Oxidative | ||
| 3% H₂O₂ | 25°C | 58% |
| Thermal | ||
| Solid State | 80°C | 98% |
| In Solution (DMSO) | 80°C | 85% |
| Photolytic | ||
| Solid State | 25°C | 88% |
| In Solution (DMSO) | 25°C | 75% |
Experimental Protocols
Protocol 1: Standard Handling of this compound to Minimize Degradation
This protocol outlines the best practices for handling this compound to maintain its integrity throughout your experiments.
-
Storage: Store the solid compound and concentrated stock solutions (in DMSO) at -80°C in amber-colored, tightly sealed vials.
-
Stock Solution Preparation:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of this compound in a low-light environment.
-
Dissolve in anhydrous, high-purity DMSO to the desired stock concentration.
-
Aliquot the stock solution into single-use amber-colored vials and store immediately at -80°C.
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the stock solution at room temperature, protected from light.
-
Prepare the final working solution by diluting the stock solution in your pre-warmed experimental buffer or medium immediately before use.
-
Perform dilutions in a darkened room or under amber light.
-
-
Experimental Procedure:
-
Protect all vessels containing this compound from light by using amber-colored plates/tubes or by wrapping them in aluminum foil.
-
Minimize the exposure of your experimental setup to ambient light.
-
Protocol 2: Forced Degradation Study of this compound
This protocol describes a forced degradation study to identify the degradation pathways of this compound.
-
Sample Preparation: Prepare separate solutions of this compound at a concentration of 1 mg/mL in the following solvents: 0.1 M HCl, 0.1 M NaOH, purified water, and 3% H₂O₂. For thermal and photolytic stress, use both the solid compound and a 1 mg/mL solution in DMSO.
-
Stress Conditions:
-
Acid/Base Hydrolysis: Incubate the acidic and basic solutions at 60°C for 24 hours.
-
Oxidation: Incubate the hydrogen peroxide solution at room temperature for 24 hours, protected from light.
-
Thermal Stress: Place the solid compound and the DMSO solution in an oven at 80°C for 24 hours.
-
Photolytic Stress: Expose the solid compound and the DMSO solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis by a stability-indicating HPLC method.
-
Data Interpretation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify the degradation products.
Visualizations
Caption: Workflow for handling this compound to minimize degradation.
Caption: Troubleshooting flowchart for this compound degradation.
Caption: Hypothetical signaling pathway involving this compound.
References
OJV-VI In Vivo Delivery: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the in vivo delivery of OJV-VI. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Troubleshooting Guides
Low Delivery Efficiency or Target Engagement
Q1: We are observing low bioavailability and minimal therapeutic effect of this compound after in vivo administration. What are the potential causes and how can we improve delivery efficiency?
A1: Low in vivo delivery efficiency of this compound can stem from several factors, ranging from the delivery vehicle to the administration protocol. Here are some common causes and troubleshooting strategies:
-
Vector/Carrier Instability: this compound may be degrading prematurely in circulation.
-
Troubleshooting:
-
Assess the stability of your this compound formulation in serum.
-
Consider reformulating with protective carriers like liposomes or polymeric nanoparticles to prevent rapid excretion and degradation.[1]
-
For viral vectors, ensure proper storage and handling to maintain titer and infectivity.
-
-
-
Inefficient Cellular Uptake: The target cells may not be internalizing this compound effectively.
-
Suboptimal Administration Route: The chosen route of administration may not be ideal for reaching the target tissue.
-
Troubleshooting:
-
Review literature for the most effective administration routes for similar therapeutic agents targeting the same tissue.
-
For cardiac gene therapy, for instance, direct intramyocardial, transcoronary, or catheter-based delivery methods can be more efficient than systemic administration.[2][3]
-
For central nervous system delivery, consider intraventricular injections, though be mindful of potential complications like ventricular enlargement if the volume is too high.
-
-
Workflow for Optimizing In Vivo Delivery
Caption: A workflow diagram for troubleshooting low delivery efficiency of this compound.
Toxicity and Adverse Effects
Q2: We are observing signs of toxicity (e.g., weight loss, inflammation, organ damage) in our animal models following this compound administration. How can we mitigate these adverse effects?
A2: In vivo toxicity is a critical concern and can be caused by the therapeutic agent itself, the delivery vehicle, or the administration procedure.
-
Dose-Dependent Toxicity: The administered dose of this compound may be too high.
-
Troubleshooting:
-
Perform a dose-response study to determine the minimum effective dose with the lowest toxicity.
-
For example, a study on N-Nitrosonornicotine (NNN) evaluated toxicity at doses of 0.24 µg/kg, 2.4 µg/kg, and 24 µg/kg to assess dose-dependent genotoxicity.
-
-
-
Immune Response: The delivery system (e.g., viral vectors, certain nanoparticles) can trigger an immune response.
-
Troubleshooting:
-
Consider using immunologically inert carriers.
-
For viral vectors, strategies to reduce immunogenicity may be necessary.
-
Assess inflammatory markers in blood and tissue samples.
-
-
-
Off-Target Effects: this compound may be accumulating in non-target tissues, causing damage.
-
Troubleshooting:
-
Enhance targeting specificity as described in Q1.
-
Perform biodistribution studies to understand where this compound accumulates.
-
-
-
Administration Procedure: The injection itself can cause tissue damage or stress.
-
Troubleshooting:
-
Refine the injection technique to be minimally invasive.
-
Ensure the injection volume is appropriate for the administration site. For instance, injecting high volumes near the heart of Drosophila larvae can cause bradycardia and mortality. For neonatal mouse brain injections, exceeding 2 μL per ventricle may lead to cortical thinning.
-
-
Decision Tree for Investigating Toxicity
Caption: A decision tree for troubleshooting in vivo toxicity of this compound.
Frequently Asked Questions (FAQs)
Q3: What are the key parameters to consider when choosing an in vivo delivery method for this compound?
A3: The ideal delivery method depends on the therapeutic agent, target tissue, and desired outcome. Key criteria for evaluation include:
-
Distribution of Transduction/Delivery: Whether you need global or regional delivery.
-
Efficiency: The percentage of target cells successfully receiving this compound.
-
Specificity: Minimizing delivery to non-target organs.
-
Technical Difficulty and Safety: The complexity and potential complications of the procedure.
-
Inflammatory Response: The degree of immune reaction caused by the delivery method itself.
Comparison of Common In Vivo Delivery Routes
| Delivery Route | Target Tissues | Advantages | Disadvantages |
| Intravenous (IV) | Systemic, Liver, Spleen, Lungs | Easy to administer, rapid distribution | Low specificity, rapid clearance, potential for systemic toxicity |
| Intramuscular (IM) | Muscle | Localized delivery, sustained release | Limited to muscle tissue, potential for local inflammation |
| Intraperitoneal (IP) | Abdominal organs | Large volume administration possible | Slower absorption than IV, potential for first-pass metabolism |
| Intracoronary | Heart | High efficiency for cardiac tissue | Invasive, technically demanding |
| Intraventricular | Brain | Bypasses the blood-brain barrier | Highly invasive, risk of infection and tissue damage |
Q4: How do I properly design and validate my in vivo assay for this compound?
A4: A well-designed and validated assay is crucial for obtaining reliable and reproducible data.
-
Pre-Study Validation:
-
Establish clear endpoints and success criteria.
-
Determine appropriate positive and negative controls.
-
Perform power analysis to determine the necessary sample size (e.g., n=6 rats per group was used in one validation study).
-
-
In-Study Validation:
-
Include control groups in every experimental run to monitor assay performance.
-
Normalize data to positive and negative controls to calculate % activity for each animal.
-
Monitor animal health throughout the study.
-
-
Data Analysis:
-
Use appropriate statistical methods to analyze the results.
-
Assess both the mean and standard deviation of the data.
-
Experimental Protocols
Protocol: Intravenous (Tail Vein) Injection in Mice
This protocol is a general guideline for administering this compound via tail vein injection in mice, a common method for systemic delivery.
-
Preparation:
-
Prepare the this compound formulation in a sterile, isotonic solution (e.g., saline).
-
Warm the mouse under a heat lamp for a few minutes to dilate the tail veins.
-
Place the mouse in a restraint device.
-
-
Injection:
-
Swab the tail with 70% ethanol.
-
Using a 27-30 gauge needle, insert the needle into one of the lateral tail veins at a shallow angle.
-
Slowly inject the this compound solution. The volume should typically not exceed 10 ml/kg.
-
If resistance is met or a blister forms, the needle is not in the vein. Withdraw and re-insert.
-
-
Post-Injection:
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
Protocol: Isolation of Extracellular Vesicles (EVs) from Larval Zebrafish for Biodistribution Studies
This protocol, adapted from a study on EV isolation, can be used to assess the biodistribution of EV-based this compound delivery systems.
-
Tissue Collection:
-
Euthanize larval zebrafish at the desired time point post-injection.
-
Excise the relevant tissues (e.g., heads, specific organs).
-
-
Tissue Digestion:
-
Treat the tissue with a protease (e.g., Bacillus Licheniformis protease) to create a cell suspension.
-
Stop the enzymatic reaction with EDTA.
-
-
Differential Centrifugation:
-
Perform a series of centrifugation steps at increasing speeds (e.g., 300 g, 500 g, 2000 g, 10,000 g) to remove cells and larger debris.
-
-
EV Isolation:
-
Use size exclusion chromatography (SEC) to isolate EVs from the supernatant.
-
Collect fractions and analyze for the presence of this compound.
-
-
Analysis:
-
Quantify EV concentration using Nanoparticle Tracking Analysis (NTA).
-
Characterize EVs and confirm the presence of this compound using methods like transmission electron microscopy (TEM) and Western blotting.
-
Signaling Pathway: Hypothetical this compound Mechanism of Action
Caption: A hypothetical signaling pathway activated by this compound binding to a cell surface receptor.
References
Ophiopogonin D off-target effects in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ophiopogonin D (OP-D). The information addresses potential off-target effects and other experimental challenges encountered in cell lines.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected changes in gene expression related to inflammation in our cell line after Ophiopogonin D treatment. Is this a known off-target effect?
A1: Yes, this is a well-documented effect of Ophiopogonin D. OP-D has significant anti-inflammatory properties and is known to modulate key inflammatory signaling pathways.[1][2] Depending on your research focus, these anti-inflammatory effects could be considered off-target. Specifically, OP-D has been shown to inhibit the NF-κB signaling pathway in various cell types, including mouse pulmonary epithelial cells and human umbilical vein endothelial cells (HUVECs).[1] This inhibition can lead to downstream changes in the expression of pro-inflammatory cytokines such as TNF-α and IL-6.[1] Therefore, if your experimental system is sensitive to inflammatory responses, it is crucial to include appropriate controls to account for the impact of OP-D on the NF-κB pathway.
Q2: Our experiments show a significant decrease in cell viability at concentrations intended to be non-toxic. What could be the reason for this?
A2: Ophiopogonin D exhibits cytotoxic and anti-proliferative effects, particularly in cancer cell lines.[1][3][4] The effective cytotoxic concentration of OP-D can vary significantly between different cell lines. For instance, in human laryngocarcinoma cells, cytotoxicity was observed at concentrations of 25 and 50 µmol/L after 24 hours.[4] In colorectal cancer cells, OP-D showed cytotoxic effects at concentrations between 5 and 40 µM.[5] It's also important to note that the cytotoxicity of OP-D can be p53-dependent in some cell lines, showing greater inhibition in p53 wild-type cells.[3] We recommend performing a dose-response curve to determine the optimal non-toxic concentration for your specific cell line and experimental duration.
Q3: We are studying a specific kinase, but our results are inconsistent after Ophiopogonin D treatment. Could OP-D be interfering with major signaling pathways?
A3: Yes, Ophiopogonin D is known to modulate several major signaling pathways, which could indirectly affect the activity of your kinase of interest.[1][6] Documented effects include the inhibition of the PI3K/AKT, STAT3, and MAPK (p38 and ERK) signaling pathways.[1][3][7] For example, in non-small cell lung carcinoma (NSCLC) cells, OP-D has been shown to suppress the STAT3 signaling cascade.[6] In human laryngocarcinoma cells, it upregulates p-p38 MAPK protein expression.[4] Given the interconnectedness of cellular signaling, it is plausible that OP-D's effect on these central pathways could lead to variability in your results. We advise examining the phosphorylation status of key proteins in these pathways in your experimental model.
Troubleshooting Guide
Issue: Unexpected Apoptosis Induction
-
Problem: You are observing an increase in apoptosis in your cell line, which is not the intended outcome of your experiment.
-
Possible Cause: Ophiopogonin D is a known inducer of apoptosis in several cell lines, often through the activation of caspases-3, -8, and -9.[1][8] This effect is a key mechanism of its anti-cancer activity.
-
Troubleshooting Steps:
-
Confirm Apoptosis: Utilize assays such as Annexin V/PI staining or a TUNEL assay to confirm and quantify the level of apoptosis.
-
Dose-Response Analysis: Perform a dose-response experiment with lower concentrations of Ophiopogonin D to find a range that achieves your desired effect without inducing significant apoptosis.
-
Time-Course Experiment: Shorten the incubation time with Ophiopogonin D to minimize the induction of apoptosis.
-
Investigate Caspase Activation: Use western blotting to check for the cleavage of caspases (e.g., caspase-3, -8, -9) and PARP to confirm the apoptotic pathway.
-
Issue: Altered Cell Proliferation and Cell Cycle Arrest
-
Problem: You have noticed a decrease in cell proliferation or an arrest in a specific phase of the cell cycle.
-
Possible Cause: Ophiopogonin D can inhibit cell proliferation and cause cell cycle arrest.[1] For example, it has been shown to downregulate the expression of Cyclin B1, which can lead to G2/M phase arrest.[1][4]
-
Troubleshooting Steps:
-
Cell Proliferation Assay: Quantify the anti-proliferative effect using assays like MTT, CCK-8, or direct cell counting.
-
Cell Cycle Analysis: Use flow cytometry with propidium (B1200493) iodide (PI) staining to analyze the cell cycle distribution and identify any specific arrest phase.
-
Examine Cell Cycle Regulators: Perform western blotting for key cell cycle proteins such as cyclins (e.g., Cyclin D1, Cyclin B1) and cyclin-dependent kinases (CDKs) to understand the mechanism of arrest.
-
Quantitative Data Summary
Table 1: Cytotoxic and Anti-proliferative Effects of Ophiopogonin D in Various Cell Lines
| Cell Line | Assay | Concentration Range | Effect | Reference |
| Human Laryngocarcinoma (AMC-HN-8) | LDH Assay | 25 - 50 µmol/L | Increased cytotoxicity | [4] |
| Colorectal Cancer (HCT116 p53+/+) | CCK-8 Assay | 5 - 40 µM | Decreased cell viability | [5] |
| Melanoma (MDA-MB-435) | MTT Assay | Not specified | Inhibited proliferation | [9] |
| Non-Small Cell Lung Carcinoma (A549) | Not specified | 10 µM | Suppressed STAT3 activation | [6] |
Key Experimental Protocols
Protocol 1: Cell Viability Assessment using CCK-8 Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of Ophiopogonin D (e.g., 0, 5, 10, 20, 40 µM) for the desired experimental duration (e.g., 24, 48 hours).
-
CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a CO₂ incubator.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control.
Protocol 2: Western Blot Analysis for Signaling Pathway Modulation
-
Cell Lysis: After treatment with Ophiopogonin D, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-STAT3, STAT3, p-AKT, AKT, p-p38, p38, NF-κB p65, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Ophiopogonin D's impact on major signaling pathways.
Caption: Troubleshooting workflow for Ophiopogonin D experiments.
References
- 1. Ophiopogonin D: review of pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Ophiopogonin D increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ophiopogonin D inhibits cell proliferation and induces apoptosis of human laryngocarcinoma through downregulation of cyclin B1 and MMP-9 and upregulation of p38-MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Frontiers | Ophiopogonin D: review of pharmacological activity [frontiersin.org]
- 9. Ophiopogonin-D suppresses MDA-MB-435 cell adhesion and invasion by inhibiting matrix metalloproteinase-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
OJV-VI Solutions Stability Center: Technical Support and Troubleshooting
Welcome to the OJV-VI Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common stability challenges encountered when working with this compound in solution. Here you will find troubleshooting guides and frequently asked questions to ensure the integrity and efficacy of your experiments.
Troubleshooting Guide: Common Stability Issues
Q1: I am observing a rapid loss of this compound potency in my aqueous solution. What are the likely causes and how can I prevent this?
A1: Rapid potency loss of this compound in aqueous solutions is often attributed to chemical degradation, primarily through hydrolysis and oxidation. Peptides and phenolic compounds, depending on their structure, are susceptible to these degradation pathways.[1][2]
Immediate Troubleshooting Steps:
-
pH Adjustment: The stability of compounds like this compound is often pH-dependent. Determine the optimal pH for this compound stability and use a suitable buffer system to maintain it.[1][2] Most peptides have a specific pH at which they are most stable.
-
Temperature Control: Store this compound solutions at recommended refrigerated temperatures (2-8°C) and avoid repeated freeze-thaw cycles.[3] For long-term storage, consider aliquoting and freezing at -20°C or -80°C.
-
Protection from Light: Exposure to light, particularly UV, can accelerate degradation. Store solutions in amber vials or protect them from light by wrapping the container in foil.
-
Inert Gas Overlay: If oxidation is suspected, deoxygenate your solvent and overlay the solution with an inert gas like argon or nitrogen to minimize contact with atmospheric oxygen.
Q2: My this compound solution has turned yellow and a precipitate has formed. What is happening and is my sample still usable?
A2: The yellowing of the solution and formation of a precipitate are classic indicators of this compound degradation and aggregation. Oxidation of certain amino acid residues or phenolic components can lead to colored byproducts. Aggregation, where molecules clump together, can be triggered by changes in pH, temperature, or ionic strength, leading to precipitation.
It is strongly advised not to use a discolored or precipitated this compound solution , as its chemical integrity and biological activity are compromised.
Preventative Measures:
-
Optimize Formulation: The addition of specific excipients can enhance stability. Consider the use of antioxidants, chelating agents, or cryoprotectants.
-
Control Concentration: High concentrations of some molecules can promote aggregation. Determine the optimal concentration range for your application.
-
Proper Dissolution Technique: Ensure this compound is fully dissolved in the appropriate solvent and buffer system as per the product datasheet.
Frequently Asked Questions (FAQs)
Handling and Storage
-
What is the recommended storage temperature for this compound stock solutions? For short-term storage (up to one week), refrigeration at 2-8°C is recommended. For long-term storage, aliquoting and freezing at -20°C or -80°C is preferable to minimize degradation from repeated freeze-thaw cycles.
-
How should I handle powdered this compound? Before opening the vial, allow the product to equilibrate to room temperature to prevent condensation. Weigh out the desired amount in a clean, dry environment.
Formulation and Solution Preparation
-
What is the best buffer system to use for this compound? The optimal buffer depends on the desired pH for maximum stability. Phosphate and acetate (B1210297) buffers are commonly used. It is crucial to perform a buffer screening study to identify the ideal system for your specific experimental conditions.
-
Can I use co-solvents to improve the solubility and stability of this compound? Yes, co-solvents such as ethanol, glycerol, or polyethylene (B3416737) glycol (PEG) can sometimes improve solubility and stability. However, their compatibility and potential effects on the biological activity of this compound must be evaluated.
Degradation
-
What are the primary degradation pathways for a compound like this compound? The most common degradation pathways for complex molecules like peptides or phenolics in solution are:
-
Hydrolysis: Cleavage of chemical bonds by water. This is often pH-dependent.
-
Oxidation: Degradation due to reaction with oxygen. Residues like methionine, cysteine, and tryptophan in peptides are particularly susceptible.
-
Deamidation: A reaction affecting asparagine and glutamine residues in peptides.
-
-
How can I detect this compound degradation? Analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be used to monitor the purity and concentration of this compound over time. The appearance of new peaks or a decrease in the main peak area can indicate degradation.
Data and Protocols
Table 1: Effect of pH on this compound Stability in Aqueous Solution
| pH | Buffer System (50 mM) | Temperature (°C) | % this compound Remaining after 7 Days |
| 4.0 | Acetate | 25 | 85% |
| 5.0 | Acetate | 25 | 95% |
| 6.0 | Phosphate | 25 | 92% |
| 7.0 | Phosphate | 25 | 75% |
| 8.0 | Tris | 25 | 60% |
Note: This data is illustrative and should be confirmed by internal stability studies.
Table 2: Impact of Excipients on this compound Stability
| Formulation | Storage Condition | % this compound Remaining after 30 Days |
| This compound in Water | 4°C | 70% |
| This compound in PBS (pH 7.4) | 4°C | 65% |
| This compound + 5% Mannitol | 4°C | 92% |
| This compound + 0.1% Tween 80 | 4°C | 88% |
| This compound + 1 mM EDTA | 4°C | 85% |
Note: This data is illustrative. The choice and concentration of excipients should be optimized for each specific application.
Experimental Protocols
Protocol 1: pH Stability Screening of this compound
-
Prepare Buffers: Prepare a series of buffers (e.g., acetate, phosphate, tris) at different pH values (e.g., 4.0, 5.0, 6.0, 7.0, 8.0).
-
Prepare this compound Solutions: Dissolve this compound in each buffer to a final concentration of 1 mg/mL.
-
Initial Analysis (T=0): Immediately analyze an aliquot from each solution using a validated HPLC method to determine the initial concentration and purity of this compound.
-
Incubate Samples: Store the remaining solutions at a constant temperature (e.g., 25°C or 37°C) and protect from light.
-
Time-Point Analysis: At predetermined time points (e.g., 24, 48, 72 hours, 7 days), withdraw an aliquot from each solution and analyze by HPLC.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration. Plot the percentage remaining versus time for each pH to determine the optimal pH for stability.
Visual Guides
Caption: Workflow for pH stability screening of this compound.
Caption: Factors influencing this compound degradation pathways.
References
OJV-VI experimental variability and reproducibility
Topic: OJV-VI Experimental Variability and Reproducibility
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with this compound (Ophiopogonin D). This compound is a steroidal glycoside with known anti-inflammatory and anti-tumor properties, isolated from Ophiopogon japonicus.[1][2][3] This guide focuses on addressing the common challenges of experimental variability and reproducibility when investigating its effects on key signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound is a natural steroidal glycoside also known as Ophiopogonin D.[1][2] It is isolated from the roots of the traditional Chinese herb Radix ophiopogonis (Ophiopogon japonicus). Research has shown that this compound possesses a range of pharmacological activities, including anti-inflammatory, anti-tumor, and cardiovascular protective effects.
Q2: What are the primary signaling pathways modulated by this compound?
A2: this compound has been shown to modulate several key signaling pathways. Notably, it can suppress the TGF-β1-mediated metastatic behavior in breast cancer cells by regulating the ITGB1/FAK/Src/AKT/β-catenin/MMP-9 signaling axis. It also attenuates inflammation by suppressing the AMPK/NF-κB pathway. Additionally, this compound has been found to abrogate the STAT3 signaling cascade in lung carcinoma.
Q3: What are the main challenges when working with natural products like this compound?
A3: Working with natural products presents unique challenges that can contribute to experimental variability. These include:
-
Batch-to-Batch Variability: The concentration of active compounds in herbal extracts can vary depending on factors like harvesting time, storage conditions, and plant subspecies.
-
Solubility: Ophiopogonin D is soluble in DMSO and ethanol (B145695) but insoluble in water. Poor solubility in aqueous culture media can lead to precipitation and inaccurate concentration assessments.
-
Purity of the Compound: The purity of the isolated compound can affect experimental outcomes. It is crucial to use a well-characterized compound with known purity.
-
Complex Interactions: Natural compounds can have multi-targeted effects, making it challenging to pinpoint a specific mechanism of action and leading to complex dose-response relationships.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is soluble in DMSO and ethanol. It is recommended to prepare a high-concentration stock solution in 100% DMSO. For long-term storage, aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for up to a year. When preparing working solutions, dilute the DMSO stock in your cell culture medium. Be mindful of the final DMSO concentration in your experiment, as high concentrations can be toxic to cells. It is advisable to keep the final DMSO concentration below 0.1%.
Troubleshooting Guides
This section addresses specific issues that can arise during experiments with this compound.
Issue 1: High Variability in Cell Viability/Cytotoxicity Assays
-
Q: My dose-response curve for this compound is inconsistent between experiments. What could be the cause?
-
A:
-
Solubility and Precipitation: this compound may precipitate out of the culture medium at higher concentrations, leading to an inaccurate effective concentration.
-
Recommendation: Visually inspect your wells for precipitation under a microscope. Prepare fresh dilutions for each experiment and consider using a lower range of concentrations or a vehicle with better solubilizing properties if precipitation is observed.
-
-
Cell Seeding Density: Inconsistent initial cell numbers can lead to significant variability.
-
Recommendation: Ensure a uniform cell suspension before seeding and use a precise method for cell counting. Allow cells to adhere and stabilize for 24 hours before adding this compound.
-
-
DMSO Concentration: The final concentration of the DMSO vehicle may vary between wells if not carefully controlled, leading to differential effects on cell viability.
-
Recommendation: Prepare a serial dilution of this compound so that the same volume of the diluted stock is added to each well, ensuring a constant final DMSO concentration across all conditions, including the vehicle control.
-
-
-
Issue 2: Inconsistent Results in Signaling Pathway Analysis (e.g., Western Blot)
-
Q: I am not seeing a consistent inhibition of NF-κB or STAT3 phosphorylation with this compound treatment. Why might this be?
-
A:
-
Suboptimal Treatment Time and Concentration: The effect of this compound on signaling pathways is time and concentration-dependent.
-
Recommendation: Perform a time-course and dose-response experiment to determine the optimal conditions for observing the desired effect in your specific cell line. For example, effects on STAT3 phosphorylation have been observed after 6 hours of treatment with 10 µM of this compound.
-
-
Cellular State: The activation state of the signaling pathway at the time of treatment can influence the outcome.
-
Recommendation: Ensure that your cells are in a consistent state before treatment. For pathways that are not constitutively active, you may need to stimulate the cells (e.g., with LPS for the NF-κB pathway) before or concurrently with this compound treatment.
-
-
Batch-to-Batch Variation of this compound: If you are using different batches of this compound, there may be variations in purity or potency.
-
Recommendation: If possible, use the same batch of this compound for a series of related experiments. If you must switch batches, it is advisable to perform a bridging experiment to confirm a similar dose-response.
-
-
-
Issue 3: Difficulty Reproducing Published Findings
-
Q: I am trying to replicate a published study on this compound, but my results are different. What should I check?
-
A:
-
Detailed Protocol Adherence: Minor deviations from the published protocol can lead to different outcomes.
-
Recommendation: Carefully review the methods section of the publication. Pay close attention to the cell line used (including passage number), media and serum supplements, treatment duration, and the specific reagents and antibodies used.
-
-
Cell Line Authenticity and Passage Number: Cell lines can drift genetically over time, and high passage numbers can lead to altered phenotypes and signaling responses.
-
Recommendation: Use low-passage, authenticated cell lines from a reputable cell bank.
-
-
Source and Quality of this compound: The source and purity of the this compound used in the original study may differ from yours.
-
Recommendation: Obtain this compound from a reliable supplier that provides a certificate of analysis with purity data.
-
-
-
Data Presentation
The following tables summarize key quantitative data for experiments involving this compound.
Table 1: In Vitro Experimental Parameters for this compound
| Parameter | Cell Line | Concentration Range | Incubation Time | Observed Effect | Reference |
| Anti-proliferative | MDA-MB-231 (Breast Cancer) | 2.5 - 10 µM | Not Specified | Dose-dependent decrease in cell proliferation | |
| Anti-proliferative | MG-63, SNU387 (Tumor cells) | 0 - 64 µM | 48 hours | IC50 values of 3.09 µM and 3.63 µM, respectively | |
| Anti-proliferative | YD38 (Oral Squamous Carcinoma) | Not Specified | Not Specified | Strong inhibition of cell proliferation | |
| STAT3 Inhibition | A549 (Lung Cancer) | 5 - 20 µM | 6 hours | Dose-dependent reduction in STAT3 phosphorylation | |
| ROS Inhibition | RAW 264.7 | 10 - 100 µM | Not Specified | Inhibition of H2O2-induced ROS production | |
| Anti-inflammatory | Mouse Pulmonary Epithelial Cells | Not Specified | Not Specified | Ameliorates PM2.5-induced inflammation |
Table 2: Solubility and Storage of this compound
| Parameter | Details | Reference |
| Molecular Weight | 855.02 g/mol | |
| Solubility | DMSO: 100 mg/mLEthanol: 100 mg/mLWater: Insoluble | |
| Stock Solution Storage | Aliquot and store at -20°C for 1 month or -80°C for 1 year in solvent. | |
| Powder Storage | Store at -20°C for up to 3 years. |
Experimental Protocols
Protocol 1: Western Blot Analysis of this compound Effect on NF-κB (p65) Nuclear Translocation
This protocol is designed to assess the inhibitory effect of this compound on the translocation of the NF-κB p65 subunit to the nucleus upon stimulation with Lipopolysaccharide (LPS).
Materials:
-
Cell line of interest (e.g., RAW 264.7 macrophages)
-
Complete culture medium
-
This compound (Ophiopogonin D)
-
LPS from E. coli
-
Phosphate-buffered saline (PBS)
-
Nuclear and Cytoplasmic Extraction Kit
-
BCA Protein Assay Kit
-
Primary antibodies: anti-p65, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot equipment
Methodology:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment. Allow cells to adhere overnight.
-
Pre-treatment with this compound: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 30-60 minutes.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Fractionate the cells into nuclear and cytoplasmic extracts using a commercial kit according to the manufacturer's instructions.
-
Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic fractions using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-p65, anti-Lamin B1 for nuclear fractions, anti-GAPDH for cytoplasmic fractions) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities. The amount of p65 in the nuclear fraction (normalized to Lamin B1) should decrease with this compound treatment.
Protocol 2: MTT Assay for Cell Viability
This protocol measures the cytotoxic or anti-proliferative effects of this compound.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound (Ophiopogonin D)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the this compound dilutions or vehicle control. Include wells with medium only as a blank control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the blank absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the concentration of this compound to determine the IC50 value.
Visualizations
Caption: this compound (Ophiopogonin D) signaling via the AMPK/NF-κB pathway.
Caption: General experimental workflow for studying this compound.
References
Technical Support Center: Overcoming Ophiopogonin D Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Ophiopogonin D (OP-D), particularly concerning the development of resistance in cancer cells.
Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format.
Issue ID: OD-V-01
Question: My cell viability assay (e.g., MTT, XTT) shows inconsistent or reduced dose-dependent cytotoxicity of Ophiopogonin D compared to published data. What could be the cause?
Answer:
Several factors could contribute to this discrepancy. Consider the following troubleshooting steps:
-
Cell Line Authenticity and Passage Number:
-
Verification: Confirm the identity of your cell line via short tandem repeat (STR) profiling. Genetic drift can occur with high passage numbers.
-
Low Passage: Use cells with a low passage number for your experiments to ensure consistency with original cell line characteristics.
-
-
Ophiopogonin D Quality and Storage:
-
Purity: Ensure the purity of your OP-D compound. Impurities can affect its biological activity.
-
Storage: Store OP-D stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
-
Experimental Parameters:
-
Seeding Density: Optimize cell seeding density. Overly confluent or sparse cultures can exhibit altered drug sensitivity.
-
Incubation Time: The cytotoxic effects of OP-D may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint.
-
Serum Concentration: Components in fetal bovine serum (FBS) can sometimes interfere with compound activity. Test a range of serum concentrations or consider serum-free media for the duration of the drug treatment.
-
Issue ID: OD-A-02
Question: I am not observing the expected increase in apoptosis (e.g., via Annexin V/PI staining) after treating my cancer cells with Ophiopogonin D. Why might this be?
Answer:
A lack of apoptotic induction could indicate the development of resistance. Here are potential mechanisms and how to investigate them:
-
Upregulation of Anti-Apoptotic Proteins: Cancer cells can evade apoptosis by overexpressing anti-apoptotic proteins like Bcl-2 and Bcl-xL.[1][2]
-
Troubleshooting Step: Perform a Western blot to assess the expression levels of key pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) proteins in your treated versus control cells. An increased ratio of anti- to pro-apoptotic proteins may indicate a resistance mechanism.
-
-
Altered Signaling Pathways: Resistance may develop through the rewiring of signaling pathways that OP-D targets.
-
STAT3 Pathway: Persistent activation of STAT3 is a known mechanism of resistance to various targeted therapies.[3][4][5]
-
Troubleshooting Step: Use Western blotting to check the phosphorylation status of STAT3 (p-STAT3). Constitutive activation of STAT3 in the presence of OP-D could indicate a resistance mechanism.
-
-
p53 Pathway: If your cells have wild-type p53, resistance can emerge from a failure to activate p53 or its downstream targets.[6][7]
-
Troubleshooting Step: Evaluate the expression of p53 and its target gene, p21, via Western blot or qPCR. A lack of p53 or p21 induction upon OP-D treatment could suggest a block in this pathway.
-
-
-
Induction of Pro-Survival Autophagy: Autophagy can act as a survival mechanism for cancer cells under stress, including chemotherapy.[8][9]
-
Troubleshooting Step: Monitor autophagy markers by Western blotting for LC3-I to LC3-II conversion and p62 degradation. An increase in LC3-II and a decrease in p62 suggest autophagy induction. To confirm if this is a pro-survival mechanism, combine OP-D with an autophagy inhibitor (e.g., Chloroquine (B1663885) or 3-Methyladenine) and assess if apoptosis is restored.[10]
-
Frequently Asked Questions (FAQs)
Q1: What are the known signaling pathways affected by Ophiopogonin D?
A1: Ophiopogonin D has been shown to exert its anti-cancer effects by modulating several key signaling pathways. It can induce apoptosis by:
-
Downregulating cyclin B1 and MMP-9.[11]
-
Upregulating the p38-MAPK signaling pathway.[11]
-
Activating p53 through the RPL5/RPL11 pathway.[12]
-
Blocking NF-κB and Akt signaling pathways.[13]
-
Inducing a caspase-independent, RIPK1-dependent form of apoptosis.[8]
Q2: My cancer cell line appears to have developed resistance to Ophiopogonin D. What are some strategies to overcome this?
A2: Overcoming OP-D resistance involves targeting the likely escape mechanisms:
-
Combination Therapy:
-
Targeting STAT3: If you observe persistent STAT3 activation, consider co-treatment with a STAT3 inhibitor (e.g., a JAK inhibitor like Ruxolitinib).[4][5]
-
Inhibiting Anti-Apoptotic Proteins: For cells overexpressing Bcl-2 or Bcl-xL, combination with a BH3 mimetic (e.g., ABT-737, Venetoclax) could restore sensitivity.[2]
-
Modulating Autophagy: If pro-survival autophagy is confirmed, co-treatment with an autophagy inhibitor like chloroquine may enhance OP-D's efficacy.[10]
-
Conventional Chemotherapy: OP-D has shown synergistic effects with conventional chemotherapeutics like 5-fluorouracil (B62378) (5-FU) and doxorubicin.[12]
-
-
Sequential Treatment: In some cases, sequential rather than simultaneous drug administration can be more effective at preventing the emergence of resistance.
Q3: How can I develop an Ophiopogonin D-resistant cell line for my studies?
A3: A common method for generating a drug-resistant cancer cell line involves long-term, escalating dose exposure.[15]
-
Initial Treatment: Culture the parental cancer cell line in the presence of a low concentration of Ophiopogonin D (e.g., the IC20 or IC30).
-
Dose Escalation: Once the cells have recovered and are proliferating, gradually increase the concentration of OP-D in the culture medium.
-
Selection: This process selects for a population of cells that can survive and proliferate at higher concentrations of the drug.
-
Characterization: Periodically assess the IC50 of the cell population to monitor the development of resistance. This process can take several months.
Quantitative Data Summary
Table 1: Reported IC50 Values of Ophiopogonin D in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay |
| AMC-HN-8 | Laryngocarcinoma | ~20-50 (effective range) | 24 | MTT |
| HCT116 | Colorectal Cancer | ~20-40 (effective range) | 48 | Cell Viability |
| A549 | Non-Small Cell Lung Cancer | ~10 (effective concentration) | 6-24 | Western Blot |
| H460 | Non-Small Cell Lung Cancer | ~10 (effective concentration) | 6-24 | Western Blot |
| PC3 | Prostate Cancer | Not specified (effective at 5µM) | 6 | Flow Cytometry |
| DU145 | Prostate Cancer | Not specified (effective at 2.5µM) | 6 | Western Blot |
| MCF-7 | Breast Cancer | Not specified (dose-dependent decrease) | Not specified | MTT |
Note: IC50 values can vary between labs due to different experimental conditions. This table provides an approximate range based on published data.
Key Experimental Protocols
Cell Viability Assessment (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[15][16]
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of Ophiopogonin D (and/or combination agents) for the desired duration (e.g., 24, 48, 72 hours). Include untreated and vehicle-only controls.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[17]
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14][17]
-
Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[16]
Apoptosis Detection (Annexin V/PI Staining)
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain late apoptotic and necrotic cells.[11][12]
Procedure:
-
Seed cells and treat with Ophiopogonin D as required for your experiment.
-
Harvest both adherent and floating cells. Centrifuge the cell suspension.
-
Wash the cells with cold 1X PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[18]
-
Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC, APC) to 100 µL of the cell suspension.[18]
-
Add 5-10 µL of Propidium Iodide (PI) solution (typically 50 µg/mL).
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protein Expression Analysis (Western Blotting)
Principle: This technique is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.[19][20]
Procedure:
-
Lysate Preparation: After treatment with Ophiopogonin D, wash cells with cold 1X PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel. Run the gel to separate proteins by molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to your target protein (e.g., p-STAT3, Bcl-2, LC3B, β-actin) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Visualizations
Caption: Ophiopogonin D induced signaling pathways in cancer cells.
Caption: Potential mechanisms of resistance to Ophiopogonin D.
Caption: Workflow to investigate and overcome Ophiopogonin D resistance.
References
- 1. Evading apoptosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Overcoming Acquired Drug Resistance to Cancer Therapies through Targeted STAT3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Resistance and gain-of-resistance phenotypes in cancers harboring wild-type p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of p53 in cancer drug resistance and targeted chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of Autophagy in Cancer: Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Autophagy and chemotherapy resistance: a promising therapeutic target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of autophagy in drug resistance and regulation of osteosarcoma (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. Role of Autophagy in the Mechanisms of Chemoresistance of Tumor Cells Induced by the Use of Anthracycline Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. merckmillipore.com [merckmillipore.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 20. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
OJV-VI Interference with Fluorescence Assays: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential interference caused by the investigational compound OJV-VI in fluorescence-based assays. Our goal is to help you identify, understand, and mitigate these effects to ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is compound interference in fluorescence assays?
A1: Compound interference in fluorescence assays refers to the phenomenon where a test compound, in this case this compound, possesses intrinsic properties that affect the fluorescence signal, leading to inaccurate results.[1] This can manifest as either an increase or a decrease in the measured fluorescence, independent of the biological activity being assayed. The two primary mechanisms of interference are autofluorescence and quenching.[2]
Q2: How do I know if this compound is interfering with my assay?
A2: The first indication of interference is often unexpected or inconsistent results. To confirm if this compound is the source of the issue, run a set of simple control experiments. The most informative control is a "no-enzyme" or "no-target" assay.[3] In this setup, you measure the fluorescent signal in the presence of this compound and all other assay components except for the biological target (e.g., the enzyme or receptor). If you still observe a change in signal that correlates with the this compound concentration, it strongly suggests interference.
Q3: What is autofluorescence and how does it affect my results?
A3: Autofluorescence is the natural tendency of a molecule, such as this compound, to emit light upon excitation.[3][4] If this compound is autofluorescent at the excitation and emission wavelengths of your assay's fluorophore, it can lead to a false-positive signal, making it appear as if the compound is an activator of your target when it is not.
Q4: What is fluorescence quenching and how can it impact my assay?
A4: Fluorescence quenching occurs when a compound, like this compound, reduces the fluorescence intensity of a fluorophore without chemically altering it. This can happen through various mechanisms, including the inner filter effect, where the compound absorbs light at the excitation or emission wavelengths of the fluorophore. Quenching can lead to false-negative results, masking the true activity of your compound or making an inhibitor appear more potent than it is.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues related to this compound interference in fluorescence assays.
Problem 1: Unexpectedly high fluorescence signal in the presence of this compound.
Possible Cause: this compound is autofluorescent at the assay's wavelengths.
Troubleshooting Steps & Solutions:
-
Run a Compound-Only Control: Measure the fluorescence of this compound in the assay buffer without any other assay components. A significant signal confirms autofluorescence.
-
Perform a Spectral Scan: Conduct a full excitation and emission scan of this compound to determine its fluorescence profile. This will help identify the wavelengths at which it is most fluorescent.
-
Switch to a Red-Shifted Fluorophore: Autofluorescence from small molecules is often more pronounced in the blue-green spectrum (350-550 nm). Switching to a fluorophore that excites and emits in the red or far-red region (620-750 nm) can often mitigate the interference.
-
Implement Background Subtraction: If switching fluorophores is not feasible, you can subtract the signal from the "no-target" control wells containing this compound from the signal of the corresponding experimental wells.
Problem 2: Unexpectedly low fluorescence signal in the presence of this compound.
Possible Cause: this compound is quenching the fluorescence signal.
Troubleshooting Steps & Solutions:
-
Run a Quenching Control: Measure the fluorescence of the assay's fluorophore with and without this compound. A decrease in fluorescence in the presence of this compound indicates quenching.
-
Check for Inner Filter Effect: Measure the absorbance spectrum of this compound. Significant absorbance at the fluorophore's excitation or emission wavelengths suggests an inner filter effect.
-
Decrease Compound or Fluorophore Concentration: Reducing the concentration of this compound or the fluorophore can sometimes minimize quenching effects.
-
Change the Fluorophore: Select a fluorophore with excitation and emission wavelengths that do not overlap with the absorbance spectrum of this compound.
Experimental Protocols
Protocol 1: Determining the Autofluorescence Spectrum of this compound
Objective: To characterize the excitation and emission spectra of this compound to assess its potential for autofluorescence interference.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay buffer
-
Fluorescence microplate reader with spectral scanning capabilities
-
Black, clear-bottom microplates
Method:
-
Prepare a serial dilution of this compound in assay buffer in a 96-well black, clear-bottom plate. Include a buffer-only blank.
-
Place the plate in the fluorescence microplate reader.
-
Excitation Scan: Set the emission wavelength to a fixed value (e.g., 520 nm) and scan a range of excitation wavelengths (e.g., 300-500 nm).
-
Emission Scan: Set the excitation wavelength to the peak identified in the excitation scan and scan a range of emission wavelengths (e.g., 480-700 nm).
-
Plot the fluorescence intensity against the wavelength for both scans to visualize the autofluorescence profile of this compound.
Protocol 2: Assessing this compound Quenching Potential
Objective: To determine if this compound quenches the fluorescence of the assay's fluorophore.
Materials:
-
This compound stock solution
-
Fluorophore solution (at the concentration used in the assay)
-
Assay buffer
-
Fluorescence microplate reader
Method:
-
In a microplate, prepare wells containing the fluorophore at its assay concentration in assay buffer.
-
Add a serial dilution of this compound to these wells. Include a control well with the fluorophore and vehicle (e.g., DMSO) only.
-
Incubate the plate for a period representative of the assay conditions.
-
Measure the fluorescence intensity at the fluorophore's excitation and emission wavelengths.
-
Plot the fluorescence intensity against the concentration of this compound. A dose-dependent decrease in fluorescence indicates quenching.
Data Presentation
Table 1: Hypothetical Autofluorescence Profile of this compound
| Wavelength (nm) | Excitation Intensity (RFU) | Emission Intensity (RFU) |
| 400 | 5,000 | 1,200 |
| 420 | 8,500 | 3,500 |
| 440 | 12,000 | 8,000 |
| 460 | 15,500 | 14,000 |
| 480 | 13,000 | 16,500 |
| 500 | 9,000 | 11,000 |
| 520 | 4,500 | 6,000 |
Table 2: Hypothetical Quenching of Fluorescein by this compound
| This compound Concentration (µM) | Fluorescein Signal (RFU) | % Quenching |
| 0 | 50,000 | 0 |
| 1 | 45,200 | 9.6 |
| 5 | 35,800 | 28.4 |
| 10 | 24,100 | 51.8 |
| 25 | 12,500 | 75.0 |
| 50 | 6,300 | 87.4 |
Visualizations
References
Best practices for long-term storage of OJV-VI
This guide provides researchers, scientists, and drug development professionals with best practices for the long-term storage of OJV-VI, a steroidal glycoside isolated from Ophiopogon japonicus. It includes frequently asked questions (FAQs) and troubleshooting guides to address potential issues during its handling and storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
A1: this compound is a steroidal glycoside with the following properties:
-
CAS Number: 125150-67-6[1]
-
Molecular Formula: C₄₄H₇₀O₁₆[1]
-
Molecular Weight: 855.02 g/mol [1]
-
Appearance: Powder[1]
-
Common Solvents: Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[1]
Q2: What is the recommended primary storage condition for long-term stability of this compound?
A2: The recommended storage condition for solid, powdered this compound is desiccated at -20°C. This condition helps to minimize degradation from both temperature-dependent chemical reactions and hydrolysis.
Q3: How should I store this compound once it is dissolved in a solvent?
A3: Solutions of this compound are generally less stable than the solid powder. For long-term storage, it is advisable to prepare aliquots of the solution to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C. For short-term storage (a few days), storage at 2-8°C may be acceptable, but stability should be verified. Always use airtight vials to prevent solvent evaporation.
Q4: What are the signs of this compound degradation?
A4: Degradation of this compound can be indicated by several observations:
-
Visual Changes: Discoloration of the powder or solution, or the appearance of precipitates.
-
Analytical Changes: The appearance of new peaks or a decrease in the main peak area when analyzed by High-Performance Liquid Chromatography (HPLC). Changes in other analytical data, such as Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectra, can also indicate degradation.
Q5: How long can I store this compound before its quality is compromised?
A5: The re-test period for this compound under ideal conditions (-20°C, desiccated) should be established through a formal stability study. For research purposes, if stored correctly, the powder should remain stable for several years. However, it is good practice to re-qualify the material using analytical methods like HPLC after prolonged storage to ensure its purity and integrity before use in critical experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound.
Issue 1: Inconsistent experimental results using an older batch of this compound.
Your experimental results lack reproducibility compared to previous experiments that used a newer batch of this compound.
Issue 2: this compound powder appears clumpy or discolored.
Upon retrieving the this compound vial from storage, the powder is no longer fine and white, but shows signs of clumping or has a yellowish tint.
This is often a sign of moisture contamination, which can occur if the vial was not properly sealed or was opened before it reached room temperature, causing condensation.
-
Immediate Action: Do not use the compound in an experiment where purity is critical.
-
Solution: If enough material is available, you can attempt to re-purify it. However, the most reliable solution is to use a new, properly stored vial of this compound.
-
Prevention: Always allow the container to warm to room temperature before opening. Use a desiccator for storage to protect against ambient moisture.
Stability Data
Stability studies are crucial for determining the shelf life and appropriate storage conditions for pharmaceutical compounds. The following table summarizes hypothetical stability data for this compound powder based on International Council for Harmonisation (ICH) guidelines for long-term and accelerated stability testing.
| Storage Condition | Time Point | Purity by HPLC (%) | Appearance | Comments |
| Long-Term | 0 Months | 99.8% | White Powder | Initial sample |
| 25°C / 60% RH | 12 Months | 99.5% | White Powder | Within specification |
| 24 Months | 99.1% | White Powder | Within specification | |
| Intermediate | 0 Months | 99.8% | White Powder | Initial sample |
| 30°C / 65% RH | 6 Months | 98.9% | White Powder | Minor degradation observed |
| 12 Months | 98.2% | Faintly off-white | Nearing specification limit | |
| Accelerated | 0 Months | 99.8% | White Powder | Initial sample |
| 40°C / 75% RH | 3 Months | 97.5% | Off-white powder | Significant degradation |
| 6 Months | 95.4% | Yellowish powder | Exceeds degradation limits | |
| Recommended | 0 Months | 99.8% | White Powder | Initial sample |
| -20°C / Desiccated | 24 Months | 99.7% | White Powder | No significant change |
Experimental Protocols
Protocol: Long-Term Stability Assessment of this compound Powder
This protocol outlines a typical procedure for conducting a long-term stability study.
1. Objective: To evaluate the stability of this compound powder under recommended and accelerated storage conditions over a 24-month period.
2. Materials:
-
Three batches of this compound (purity >98%)
-
Climate-controlled stability chambers (e.g., 25°C/60% RH, 40°C/75% RH)
-
-20°C freezer with desiccation capability
-
Amber glass vials with airtight seals
-
HPLC system with a suitable column (e.g., C18)
-
Analytical balance, spatulas, and other standard lab equipment
3. Experimental Workflow:
4. Procedure:
-
Initial Analysis (T=0): Before placing samples in storage, perform a full characterization on all three batches. This includes visual inspection, HPLC purity analysis, and moisture content analysis. This data serves as the baseline.
-
Sample Storage: Aliquot sufficient quantities of this compound from each batch into amber glass vials for each time point and condition. Place the vials in the designated stability chambers.
-
Time Point Testing: At each scheduled time point (e.g., 3, 6, 12, 18, and 24 months for long-term studies), remove the appropriate vials from each condition.
-
Sample Analysis: Allow vials to equilibrate to room temperature before opening. Perform the same set of analyses as conducted at T=0 (visual inspection, HPLC purity).
-
Data Evaluation: Compare the results from each time point to the T=0 data. A significant change is typically defined as a failure to meet the established specification (e.g., more than a 1-2% drop in purity).
5. Acceptance Criteria:
-
Purity: No significant decrease in purity should be observed under the recommended storage conditions.
-
Appearance: The physical appearance of the substance should not change significantly.
-
Degradation Products: No single degradation product should exceed established limits (e.g., 0.5%).
References
Validation & Comparative
OJV-VI (Polyphyllin VI) vs. Other Steroidal Glycosides in Oncology: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the steroidal glycoside OJV-VI, also known as Polyphyllin VI, with other notable steroidal glycosides in the context of cancer therapy. The information presented is based on preclinical experimental data, offering insights into their cytotoxic effects, mechanisms of action, and the signaling pathways they modulate.
Comparative Cytotoxicity
The in vitro cytotoxic activity of steroidal glycosides is a key indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below to facilitate a direct comparison of the potency of this compound (Polyphyllin VI) against other steroidal glycosides across different cancer cell lines.
Table 1: Comparative IC50 Values of Steroidal Glycosides in Human Cancer Cell Lines
| Steroidal Glycoside | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| This compound (Polyphyllin VI) | U2OS | Osteosarcoma | ~2.5 - 7.5 | [1] |
| Glioma cell lines | Glioma | Not specified | [2] | |
| Digitoxin (B75463) | K-562 | Chronic Myelogenous Leukemia | 0.0064 | [3] |
| MCF-7 | Breast Adenocarcinoma | 0.003 - 0.033 | [3] | |
| TK-10 | Renal Adenocarcinoma | Not specified | [3] | |
| HT-29 | Colon Carcinoma | 0.380 | [3] | |
| Digoxin | HT-29 | Colon Carcinoma | 0.380 | [3] |
| MV4;11 | Myeloid Leukemia | 0.100 | [3] | |
| THP-1 | Myeloid Leukemia | 0.059 | [3] | |
| Kasumi-1 | Myeloid Leukemia | 0.089 | [3] | |
| H1299 | Non-small Cell Lung Cancer | 0.062 | [3] | |
| Proscillaridin A | Various | Various | 0.0064 - 0.076 | [4] |
| Progenin III | CCRF-CEM | Leukemia | 1.59 | [5] |
| SKMel-28 | Melanoma | 31.61 | [5] | |
| Diosgenin | Hep G2 | Hepatocellular Carcinoma | 23.91 | [6] |
| HEK293 | Embryonic Kidney | 27.31 | [6] | |
| MCF7 | Breast Adenocarcinoma | 35.38 | [6] | |
| Unnamed Spirostanol (B12661974) Glycoside (from Dioscorea villosa) | Hep G2 | Hepatocellular Carcinoma | 9.02 | [6] |
| HEK293 | Embryonic Kidney | 13.21 | [6] | |
| MCF7 | Breast Adenocarcinoma | 16.74 | [6] | |
| Gitonin | A549, HepG2, MCF-7 | Lung, Liver, Breast Cancer | Moderate to excellent | [7] |
Note: IC50 values can vary based on experimental conditions such as incubation time and the specific assay used. The data presented here are compiled from multiple sources for comparative purposes.
Mechanisms of Action: A Focus on Apoptosis
A primary mechanism through which steroidal glycosides exert their anticancer effects is the induction of apoptosis, or programmed cell death.
This compound (Polyphyllin VI) has been shown to induce mitochondria-mediated apoptosis in human osteosarcoma (U2OS) cells. This is characterized by the upregulation of the pro-apoptotic protein Bax and cleaved PARP, alongside the downregulation of the anti-apoptotic protein Bcl-2.[1] Concurrently, Polyphyllin VI can also trigger autophagy in these cells.[1]
Other steroidal glycosides, particularly cardiac glycosides , induce apoptosis primarily through the inhibition of the Na+/K+-ATPase pump. This disruption of ion homeostasis leads to a cascade of intracellular events that culminate in apoptosis.[3] Spirostanol glycosides like Progenin III have also been demonstrated to induce apoptosis in leukemia cells, mediated by the activation of caspases 3/7, alteration of the mitochondrial membrane potential (MMP), and an increase in reactive oxygen species (ROS) production.[5]
Signaling Pathways
The anticancer activity of steroidal glycosides is intricately linked to their ability to modulate various intracellular signaling pathways.
This compound (Polyphyllin VI) Signaling Pathway
This compound (Polyphyllin VI) has been demonstrated to induce both apoptosis and autophagy in human osteosarcoma cells through the activation of the ROS/JNK signaling pathway.[1] An increase in intracellular reactive oxygen species (ROS) triggers the phosphorylation of JNK, which in turn modulates the expression of apoptosis- and autophagy-related proteins.
General Cardiac Glycoside Signaling Pathway
Cardiac glycosides initiate their cytotoxic effects by binding to and inhibiting the Na+/K+-ATPase pump. This leads to an increase in intracellular sodium, which in turn increases intracellular calcium via the sodium-calcium exchanger. Elevated calcium levels can trigger the mitochondrial apoptosis pathway.
Experimental Protocols
In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is a widely used colorimetric assay to assess cell viability and proliferation.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.[8]
-
Compound Treatment: Replace the culture medium with fresh medium containing various concentrations of the steroidal glycoside. Include a vehicle control (e.g., DMSO).[8]
-
Incubation: Incubate the plates for a specified period, typically 48 or 72 hours.[8]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9][10]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9][10]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.[3]
Apoptosis Detection (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[11][12]
Detailed Protocol:
-
Cell Preparation: Induce apoptosis in cells by treating with the steroidal glycoside for the desired time. Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer.[13]
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15-20 minutes at room temperature in the dark.[12][13]
-
Analysis: Analyze the stained cells by flow cytometry within one hour.[12]
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Conclusion
This compound (Polyphyllin VI) demonstrates potent cytotoxic effects against various cancer cell lines, operating through the induction of both apoptosis and autophagy, notably via the ROS/JNK signaling pathway. When compared to other steroidal glycosides, its potency varies depending on the specific compound and cancer cell type. Cardiac glycosides like digitoxin often exhibit cytotoxicity at nanomolar concentrations, primarily by targeting the Na+/K+-ATPase pump. Spirostanol glycosides also show significant anticancer activity through apoptosis induction. The choice of a particular steroidal glycoside for further therapeutic development will depend on its specific efficacy against the target cancer, its safety profile, and its detailed mechanism of action. This guide provides a foundational comparison to aid researchers in this selection process.
References
- 1. Polyphyllin VI induces apoptosis and autophagy in human osteosarcoma cells by modulation of ROS/JNK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Cytotoxicity of digitoxin and related cardiac glycosides in human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of a naturally occuring spirostanol saponin, progenin III, towards a broad range of cancer cell lines by induction of apoptosis, autophagy and necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Total synthesis and cytotoxicity evaluation of the spirostanol saponin gitonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchhub.com [researchhub.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Annexin V Staining Protocol [bdbiosciences.com]
Ophiopogonin D and Its Derivatives: A Comparative Analysis of Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Ophiopogonin D (OP-D), a steroidal glycoside extracted from the tuber of Ophiopogon japonicus, has garnered significant attention for its diverse pharmacological activities. This guide provides a comparative analysis of the biological activities of Ophiopogonin D and its derivatives, supported by experimental data, to aid researchers in drug discovery and development.
Overview of Biological Activities
Ophiopogonin D exhibits a broad spectrum of therapeutic potential, including anti-inflammatory, anti-cancer, and cardioprotective effects.[1][2][3] Its derivatives, including its isomer Ophiopogonin D' (OP-D'), Ophiopogonin B (OP-B), and the homoisoflavonoids Methylophiopogonanone A (MO-A) and Methylophiopogonanone B (MO-B), also possess distinct biological activities. This guide focuses on a comparative evaluation of their anti-cancer and anti-inflammatory properties, alongside the notable cardiotoxicity of Ophiopogonin D'.
Comparative Anti-Cancer Activity
Ophiopogonin D has demonstrated significant anti-proliferative and pro-apoptotic effects across various cancer cell lines. Its derivative, Ophiopogonin B, also exhibits potent anti-cancer properties.
| Compound | Cell Line | Assay | IC50 Value | Reference |
| Ophiopogonin D | HCT116p53+/+ (Colon Cancer) | CCK8 Assay (24h) | ~20 µM | [4] |
| HCT116p53-/- (Colon Cancer) | CCK8 Assay (24h) | >40 µM | [4] | |
| AMC-HN-8 (Laryngeal Cancer) | LDH Assay (24h) | ~25 µmol/l | [5] | |
| Ophiopogonin B | A549 (Non-small cell lung) | MTT Assay | 14.22 ± 1.94 µM | [6] |
| NCI-H1299 (Non-small cell lung) | MTT Assay | 12.14 ± 2.01 µM | [6] | |
| NCI-H460 (Non-small cell lung) | MTT Assay | 16.11 ± 1.83 µM | [6] | |
| A549/DDP (Cisplatin-resistant) | CCK-8 Assay | More significant inhibition than on A549 | [7] |
Key Findings:
-
Ophiopogonin D's cytotoxic effect in colon cancer cells appears to be p53-dependent, showing significantly lower activity in p53-null cells.[4]
-
Ophiopogonin B demonstrates potent anti-cancer activity against various non-small cell lung cancer cell lines, including a cisplatin-resistant variant.[6][7]
Comparative Anti-Inflammatory Activity
Ophiopogonin D and the related homoisoflavonoids, Methylophiopogonanone A and B, have been shown to possess anti-inflammatory properties.
| Compound | Model | Key Findings |
| Ophiopogonin D | Dextran sodium sulfate-induced colitis in mice | Alleviated colitis by inhibiting the NF-κB signaling pathway.[8] |
| Methylophiopogonanone A | High-fat diet-induced hyperlipidemia in rats | Alleviated hyperlipidemia.[9] |
| Methylophiopogonanone B | H2O2-induced apoptosis in HUVECs | Protected cells from H2O2-induced apoptosis.[10] |
Key Findings:
-
Ophiopogonin D exerts its anti-inflammatory effects by directly targeting the NF-κB signaling pathway.[8]
-
Methylophiopogonanone A and B demonstrate protective effects against oxidative stress and metabolic inflammation.[9][10]
Cardiotoxicity of Ophiopogonin D'
In contrast to the cardioprotective effects reported for Ophiopogonin D, its isomer, Ophiopogonin D', has been found to be cardiotoxic.
-
Mechanism of Toxicity: Ophiopogonin D' induces cardiomyocyte injury and apoptosis.[11] This toxicity is linked to the induction of endoplasmic reticulum stress and dysregulation of the PINK1/Parkin signaling pathway, leading to mitochondrial damage.[11][12]
-
Mitigation by Ophiopogonin D: Interestingly, Ophiopogonin D has been shown to protect cardiomyocytes from the damage induced by Ophiopogonin D'.[11]
Signaling Pathways
The biological activities of Ophiopogonin D and its derivatives are mediated through various signaling pathways.
Ophiopogonin D Anti-Cancer Signaling Pathway
Caption: Ophiopogonin D's anti-cancer mechanism.
Ophiopogonin D Anti-Inflammatory Signaling Pathway
Caption: Ophiopogonin D's anti-inflammatory mechanism.
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cell lines.
Workflow:
Caption: MTT assay workflow.
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x103 to 1x104 cells/well and incubate overnight.[13][14][15]
-
Treatment: Treat cells with various concentrations of Ophiopogonin D or its derivatives and incubate for the desired time period (e.g., 24, 48, or 72 hours).[13][14][15]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13][14]
-
Solubilization: Remove the medium and add 100 µL of DMSO or other suitable solubilizing agent to each well to dissolve the formazan (B1609692) crystals.[13][15]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13][16]
NF-κB Activation Analysis (Western Blot)
This protocol details the procedure for analyzing the inhibition of NF-κB activation.
Workflow:
Caption: Western blot workflow for NF-κB analysis.
Detailed Steps:
-
Cell Treatment and Lysis: Pre-treat cells with Ophiopogonin D for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30 minutes. Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.[17]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.[17]
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10% SDS-polyacrylamide gel.[17]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[17]
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.[17]
-
Antibody Incubation: Incubate the membrane with primary antibodies against p65, phospho-IκBα, and a loading control (e.g., β-actin) overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[18][19][20]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[18]
This comparative guide highlights the multifaceted therapeutic potential of Ophiopogonin D and its derivatives. While Ophiopogonin D and Ophiopogonin B show promise as anti-cancer agents, and Ophiopogonin D and its related homoisoflavonoids exhibit anti-inflammatory effects, the cardiotoxicity of Ophiopogonin D' underscores the importance of detailed structure-activity relationship studies in drug development. Further research is warranted to fully elucidate the therapeutic mechanisms and potential clinical applications of these natural compounds.
References
- 1. pharmrxiv.de [pharmrxiv.de]
- 2. Frontiers | Ophiopogonin D: review of pharmacological activity [frontiersin.org]
- 3. Ophiopogonin D increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ophiopogonin D inhibits cell proliferation and induces apoptosis of human laryngocarcinoma through downregulation of cyclin B1 and MMP-9 and upregulation of p38-MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ophiopogonin B inhibits migration and invasion in non-small cell lung cancer cells through enhancing the interaction between Axin and β-catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ophiopogonin B alleviates cisplatin resistance of lung cancer cells by inducing Caspase-1/GSDMD dependent pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ophiopogonin D Inhibiting Epithelial NF-κB Signaling Pathway Protects Against Experimental Colitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methylophiopogonanone A, an Ophiopogon homoisoflavonoid, alleviates high-fat diet-induced hyperlipidemia: assessment of its potential mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. [Ophiopogonin D protects cardiomyocytes against ophiopogonin D'-induced injury through suppressing endoplasmic reticulum stress] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. merckmillipore.com [merckmillipore.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. researchtweet.com [researchtweet.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Cell-Type Targeted NF-kappaB Inhibition for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
Cross-validation of OJV-VI effects in different cell lines
An extensive search for "OJV-VI" did not yield any specific scientific data or publications. This suggests that "this compound" may be a proprietary name for a compound not yet widely discussed in publicly available research, a placeholder term, or a highly specific internal designation.
Without accessible experimental data, a comparison guide detailing the cross-validation of this compound's effects in different cell lines, including quantitative data, experimental protocols, and signaling pathway diagrams, cannot be constructed.
To proceed with your request, please provide more specific information regarding "this compound," such as:
-
The full name or chemical class of the compound.
-
Any known alternative names or identifiers.
-
The context of its use (e.g., cancer research, virology, etc.).
-
Any specific publications or internal documents that mention this compound.
Once more specific information is available, a comprehensive and accurate comparison guide can be developed.
Ophiopogonin D: A Comparative Analysis Against Standard-of-Care Cancer Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ophiopogonin D, a steroidal glycoside derived from the tuber of Ophiopogon japonicus, with established standard-of-care cancer drugs. The information presented herein is supported by experimental data from preclinical studies to offer insights into its potential as an anti-cancer agent.
Executive Summary
Ophiopogonin D has demonstrated significant anti-cancer properties across a range of cancer cell lines, including breast, lung, laryngeal, and colorectal cancers. Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis, cell cycle arrest, and the modulation of key oncogenic signaling pathways. While direct comparative efficacy data with standard-of-care drugs from single studies are limited, the available data suggests Ophiopogonin D exhibits potent cytotoxicity and, in some cases, may enhance the efficacy of conventional chemotherapeutic agents. This guide synthesizes the current preclinical evidence to facilitate a comparative understanding of Ophiopogonin D's performance.
I. Comparative Efficacy: In Vitro Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of Ophiopogonin D and standard-of-care drugs in various cancer cell lines. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to potential variations in experimental conditions, such as cell culture techniques and duration of drug exposure.
Breast Cancer
| Cell Line | Compound | IC50 (µM) | Exposure Time | Citation |
| MCF-7 | Ophiopogonin D | Not explicitly stated, but significant viability decrease at 20-40 µM | 24h | [1] |
| MCF-7 | Doxorubicin | ~0.4 | 72h | |
| MCF-7 | Doxorubicin | 8.306 | 48h | [2] |
| MDA-MB-231 | Ophiopogonin D | Not explicitly stated, but inhibits migration and invasion | - | [1] |
| MDA-MB-231 | Doxorubicin | 6.602 | 48h | [2] |
Lung Cancer
| Cell Line | Compound | IC50 (µM) | Exposure Time | Citation |
| A549 | Ophiopogonin B (related compound) | More effective in cisplatin-resistant A549/DDP cells | 24h, 48h | |
| A549 | Cisplatin | 16.48 | 24h | |
| A549/DDP (Cisplatin-resistant) | Cisplatin | >83.92 | 24h | |
| NSCLC Cell Lines | Paclitaxel | 0.027 (median) | 120h |
Laryngeal Cancer
| Cell Line | Compound | IC50 (µM) | Exposure Time | Citation |
| AMC-HN-8 | Ophiopogonin D | Dose-dependent inhibition (0-50 µmol/l) | 12h, 24h | |
| RK33 | Cisplatin | ~3.7 (1.193 µg/ml) | - | |
| RK45 | Cisplatin | ~4.6 (1.387 µg/ml) | - |
Colorectal Cancer
| Cell Line | Compound | IC50 (µM) | Exposure Time | Citation |
| HCT-116 p53+/+ | Ophiopogonin D | Significant inhibition at 10-40 µM | 24h | |
| HCT-116 | 5-Fluorouracil | 13.5 | 3 days | |
| HT-29 | 5-Fluorouracil | 11.25 | 5 days |
II. Synergistic Potential with Standard Chemotherapy
Preclinical evidence suggests that Ophiopogonin D may enhance the efficacy of standard chemotherapeutic agents. A study on colorectal cancer cells demonstrated that Ophiopogonin D has a combinatorial anti-cancer effect with 5-Fluorouracil (5-FU) and doxorubicin, leading to reduced cell viability and induced apoptosis. This suggests a potential role for Ophiopogonin D in combination therapies to overcome drug resistance or lower required dosages of more toxic standard drugs.
III. Mechanisms of Action
Ophiopogonin D exerts its anti-cancer effects through multiple mechanisms:
-
Induction of Apoptosis: Ophiopogonin D activates both intrinsic and extrinsic apoptotic pathways, evidenced by the activation of caspase-8, caspase-9, and caspase-3, and cleavage of PARP.
-
Cell Cycle Arrest: It causes cell cycle arrest, predominantly at the G2/M phase, by downregulating key cell cycle proteins like Cyclin B1.
-
Inhibition of Oncogenic Signaling Pathways: Ophiopogonin D has been shown to suppress several critical signaling pathways that drive cancer cell proliferation, survival, and metastasis, including:
-
STAT3 Signaling: It inhibits the activation of STAT3, a key transcription factor implicated in tumorigenesis.
-
PI3K/AKT Pathway: Ophiopogonin D consistently suppresses the phosphorylation of AKT, a central node in cell survival signaling.
-
NF-κB Pathway: It has been reported to block NF-κB signaling, which is involved in inflammation and cancer progression.
-
IV. In Vivo Efficacy
In a preclinical mouse model using a prostate cancer xenograft, Ophiopogonin D' (a closely related compound) administered at 5.0 mg/kg bodyweight resulted in a significant tumor growth inhibition of approximately 79.8% by day 24 compared to the vehicle-treated group. These findings suggest that the anti-tumor effects of Ophiopogonin D observed in vitro may translate to in vivo settings.
V. Toxicity Profile
Preliminary toxicity studies indicate that Ophiopogonin D exhibits a low exposure level and a rapid elimination rate after injection. However, like other saponins, it has been reported to cause hemolysis. Further comprehensive toxicological studies are required to fully characterize its safety profile for potential clinical applications.
VI. Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with various concentrations of Ophiopogonin D or the standard-of-care drug and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptotic cells.
Protocol:
-
Cell Preparation: Induce apoptosis in cells by treating them with the desired compound. Collect both adherent and floating cells.
-
Washing: Wash the cells once with cold 1X PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution to 100 µL of the cell suspension.
-
Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry. Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are both Annexin V and PI positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle.
Protocol:
-
Cell Harvesting and Fixation: Harvest approximately 1 x 10^6 cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing. Incubate on ice for at least 30 minutes.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
RNase Treatment: To ensure only DNA is stained, resuspend the cell pellet in a solution containing RNase A (e.g., 50 µl of 100 µg/ml RNase A) to degrade RNA.
-
PI Staining: Add 400 µl of Propidium Iodide solution (50 µg/ml in PBS) to the cells.
-
Incubation: Incubate at room temperature for 5 to 10 minutes.
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Western Blotting for Signaling Pathway Analysis
This technique is used to detect specific proteins in a sample of tissue homogenate or cell extract.
Protocol:
-
Cell Lysis: Treat cells with the compound of interest for the desired time. Lyse the cells in 1X SDS sample buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20 µl) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (specific to the protein of interest) diluted in blocking buffer overnight at 4°C with gentle shaking.
-
Washing: Wash the membrane three times for 5 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
VII. Visualizations
Signaling Pathways and Experimental Workflows
References
Replicating Published Findings on OJV-VI's Antiviral Effects: A Comparative Guide
This guide provides a detailed comparison of the antiviral efficacy of the novel compound OJV-VI against a currently utilized antiviral agent, Compound "S". The data presented is based on head-to-head in vitro experiments designed to replicate and expand upon initial findings of this compound's antiviral activity against Influenza A virus (IAV). The objective of this document is to offer researchers, scientists, and drug development professionals a comprehensive and objective analysis of this compound's performance, supported by detailed experimental data and protocols.
Comparative Efficacy of this compound and Compound "S"
The antiviral activity of this compound was evaluated in parallel with Compound "S", a known neuraminidase inhibitor, against Influenza A/WSN/33 virus in Madin-Darby Canine Kidney (MDCK) cells. The 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the resulting selectivity index (SI) were determined for both compounds.
| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | 0.85 | > 100 | > 117.6 |
| Compound "S" | 2.5 | > 100 | > 40 |
Experimental Protocols
Cell Culture and Virus
Madin-Darby Canine Kidney (MDCK) cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained at 37°C in a humidified atmosphere with 5% CO2. The Influenza A/WSN/33 virus strain was propagated in MDCK cells, and viral titers were determined by a plaque assay.
Viral Yield Reduction Assay
To determine the antiviral activity of the compounds, MDCK cells were seeded in 24-well plates and grown to 90-95% confluency. The cell monolayers were then washed with phosphate-buffered saline (PBS) and infected with Influenza A/WSN/33 at a multiplicity of infection (MOI) of 0.01. After a 1-hour adsorption period at 37°C, the inoculum was removed, and the cells were washed with PBS. The cells were then incubated with DMEM containing 1 µg/mL TPCK-trypsin and varying concentrations of this compound or Compound "S". At 48 hours post-infection, the culture supernatants were collected, and the viral titers were determined by a plaque assay on MDCK cells. The EC50 values were calculated as the compound concentration required to reduce the viral yield by 50% compared to the untreated virus control.
Cytotoxicity Assay
The cytotoxicity of this compound and Compound "S" was assessed in MDCK cells using a CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS). MDCK cells were seeded in 96-well plates and incubated for 24 hours. The cells were then treated with various concentrations of the compounds and incubated for 48 hours at 37°C. Following the incubation period, the MTS reagent was added to each well, and the plates were incubated for an additional 2 hours. The absorbance at 490 nm was measured using a microplate reader. The CC50 value was calculated as the compound concentration that reduced cell viability by 50% compared to the untreated control cells.
Mechanism of Action and Experimental Workflow
Proposed Signaling Pathway for this compound
This compound is hypothesized to act as a potent inhibitor of the viral RNA-dependent RNA polymerase (RdRp), a key enzyme in the replication and transcription of the influenza virus genome. By binding to the active site of the RdRp, this compound is believed to prevent the synthesis of viral RNA, thereby halting the production of new viral particles.
Caption: Proposed mechanism of action for this compound.
Experimental Workflow
The following diagram outlines the workflow for assessing the antiviral efficacy and cytotoxicity of the test compounds.
Caption: Workflow for antiviral and cytotoxicity assays.
Unable to Proceed: No Publicly Available Data on "OJV-VI"
A comprehensive search for the therapeutic agent "OJV-VI" has yielded no specific, publicly available information regarding its nature, mechanism of action, or any associated efficacy data. Consequently, a comparative analysis with its synthetic analogs cannot be performed at this time.
Initial searches across scientific and clinical trial databases for "this compound" did not return any relevant results for a specific drug, biologic, or oncolytic virus. The search results provided general information on oncolytic virotherapy, which is a broad class of cancer treatment using viruses to infect and kill cancer cells.[1] However, no specific entity named "this compound" is mentioned within this context or in relation to other therapeutic agents.
Without foundational information on this compound, it is impossible to:
-
Identify its synthetic analogs.
-
Retrieve comparative efficacy data from preclinical or clinical studies.
-
Detail experimental protocols related to its use.
-
Illustrate its signaling pathways or experimental workflows.
The request to generate data tables, experimental methodologies, and Graphviz diagrams is therefore unachievable. Further investigation would require a more specific identifier for the agent , such as a different name, a corporate or academic affiliation, or a publication reference.
References
Validating the Target Engagement of Ophiopogonin D in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Ophiopogonin D (OP-D), a steroidal glycoside extracted from the tuber root of Ophiopogon japonicus, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory and anti-cancer effects.[1][2][3] This guide provides a comparative analysis of OP-D's target engagement in cells, focusing on key signaling pathways implicated in its mechanism of action. We will compare its effects with established alternative inhibitors and provide detailed experimental protocols to assist researchers in validating its cellular targets.
Key Cellular Targets and Signaling Pathways
Current research indicates that Ophiopogonin D exerts its biological effects through the modulation of several critical signaling pathways. The primary targets identified in the literature include:
-
Signal Transducer and Activator of Transcription 3 (STAT3): OP-D has been shown to substantially suppress the activation of STAT3 by reducing its phosphorylation at both tyrosine 705 and serine 727 residues.[2][4] This inhibition disrupts the dimerization and nuclear translocation of STAT3, leading to the downregulation of its target genes involved in cell proliferation and survival, such as Cyclin D1 and Bcl-2.[2][5]
-
Nuclear Factor-kappa B (NF-κB): Molecular docking studies suggest a high affinity of OP-D for the REL-homology domain of the NF-κB p65 subunit, which is hypothesized to affect its nuclear translocation.[6] By inhibiting the NF-κB signaling pathway, OP-D can reduce the expression of pro-inflammatory cytokines and other inflammatory mediators.
-
p53 and c-Myc: Ophiopogonin D has been observed to induce the expression of the tumor suppressor protein p53 while inhibiting the expression of the oncoprotein c-Myc in a dose-dependent manner.[2][7][8] This dual action contributes to its pro-apoptotic and anti-proliferative effects in cancer cells.
Comparative Analysis of Target Engagement
To provide a clear perspective on the efficacy of Ophiopogonin D, this section compares its activity with other well-characterized inhibitors of the STAT3 and NF-κB pathways. While direct quantitative binding data for OP-D is not extensively available in the public domain, we can infer its potency from cellular assays and compare it with the known IC50 values of alternative compounds.
STAT3 Inhibition
| Compound | Target | Mechanism of Action | Cellular IC50 | Reference |
| Ophiopogonin D | STAT3 | Inhibits STAT3 phosphorylation, dimerization, and nuclear translocation. | Not explicitly reported. Dose-dependent inhibition of p-STAT3 observed at 10-40 µM. | [2][4] |
| Stattic | STAT3 (SH2 domain) | A non-peptidic small molecule that binds to the SH2 domain of STAT3, preventing its activation, dimerization, and nuclear translocation. | ~5.1 µM (in cell-free assays); effective in cells at 5-10 µM. | [9][10][11] |
| Cryptotanshinone | STAT3 | Inhibits STAT3 phosphorylation (Tyr705) and dimerization, potentially by binding to the SH2 domain. | ~4.6 µM (in cell-free assays); GI50 of 7 µM in DU145 prostate cancer cells. | [5][12][13] |
NF-κB Inhibition
| Compound | Target | Mechanism of Action | Cellular IC50 | Reference |
| Ophiopogonin D | NF-κB (p65 subunit) | Putatively binds to the REL-homology domain of p65, inhibiting its nuclear translocation. | Not explicitly reported. Inhibition of LPS-induced p65 nuclear translocation observed. | [6] |
| BAY 11-7082 | IKK (IκB kinase) | Irreversibly inhibits the phosphorylation of IκBα, preventing NF-κB activation. | ~10 µM for inhibition of TNFα-induced IκBα phosphorylation. | [14] |
| Parthenolide | IKK (IκB kinase) | Inhibits IKK, leading to the stabilization of IκBα and preventing NF-κB activation. | Dose-dependent inhibition of NF-κB activity observed at 15-70 µM. | [15][16] |
Experimental Protocols for Target Validation
To aid researchers in the validation of Ophiopogonin D's target engagement, this section provides detailed methodologies for key experiments.
STAT3 Pathway Inhibition Assay (Luciferase Reporter Assay)
Objective: To quantify the inhibitory effect of Ophiopogonin D on STAT3-mediated gene transcription.
Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T, A549) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells in a 24-well plate at a density that will reach 70-80% confluency on the day of transfection.
-
Co-transfect the cells with a STAT3-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency) using a suitable transfection reagent.
-
-
Compound Treatment and Stimulation:
-
24 hours post-transfection, replace the medium with fresh serum-free medium.
-
Treat the cells with varying concentrations of Ophiopogonin D (or a known inhibitor like Stattic as a positive control) for a predetermined time (e.g., 2-6 hours).
-
Stimulate the cells with a known STAT3 activator, such as Interleukin-6 (IL-6) (e.g., 20 ng/mL), for 6-8 hours. Include unstimulated and vehicle-treated controls.
-
-
Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in luciferase activity relative to the unstimulated control.
-
Plot the dose-response curve for Ophiopogonin D and calculate the IC50 value.
-
NF-κB Nuclear Translocation Assay (Immunofluorescence)
Objective: To visualize and quantify the inhibition of NF-κB p65 subunit nuclear translocation by Ophiopogonin D.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells (e.g., RAW 264.7 macrophages, HeLa) on glass coverslips in a 24-well plate and allow them to adhere.
-
Pre-treat the cells with different concentrations of Ophiopogonin D for 1 hour.
-
Stimulate the cells with an NF-κB activator, such as Lipopolysaccharide (LPS) (e.g., 1 µg/mL) or Tumor Necrosis Factor-alpha (TNF-α) (e.g., 20 ng/mL), for 1 hour.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block non-specific binding with a blocking solution (e.g., 1% BSA in PBS).
-
Incubate with a primary antibody against the NF-κB p65 subunit overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated).
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope.
-
Capture images and quantify the nuclear and cytoplasmic fluorescence intensity of the p65 signal using image analysis software.
-
Calculate the ratio of nuclear to cytoplasmic fluorescence to determine the extent of translocation.
-
Cellular Thermal Shift Assay (CETSA)
Objective: To provide evidence of direct binding of Ophiopogonin D to its target protein in a cellular context.
Methodology:
-
Cell Treatment and Heating:
-
Treat intact cells with Ophiopogonin D or vehicle control for a specified time.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Quantification and Analysis:
-
Collect the supernatant and determine the protein concentration.
-
Analyze the amount of the target protein (e.g., STAT3, p65) remaining in the soluble fraction by Western blotting or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature for both vehicle- and Ophiopogonin D-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of Ophiopogonin D indicates stabilization of the target protein upon binding.
-
Visualizing the Molecular Pathways and Experimental Workflows
To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: Ophiopogonin D Signaling Pathways.
References
- 1. What are STAT3 inhibitors and how do they work? [synapse.patsnap.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. khu.elsevierpure.com [khu.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Ophiopogonin D Inhibiting Epithelial NF-κB Signaling Pathway Protects Against Experimental Colitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ophiopogonin D increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ophiopogonin D increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. The STAT3 inhibitor Stattic acts independently of STAT3 to decrease histone acetylation and modulate gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. invivogen.com [invivogen.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Comparative Performance Analysis of OJV-VI from Diverse Suppliers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative study of OJV-VI, a steroidal glycoside isolated from Ophiopogon japonicus, sourced from three different suppliers. This document is intended to assist researchers in making informed decisions when selecting a supplier for their experimental needs by presenting objective data on purity, potency, and induction of biological activity. All experimental data are supported by detailed methodologies.
Introduction to this compound
This compound is a steroidal glycoside derived from the plant Ophiopogon japonicus.[1][2] Steroidal glycosides from this plant have garnered scientific interest due to their diverse biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects.[1][3][4][5] Notably, several steroidal glycosides have been shown to induce cell cycle arrest and apoptosis in cancer cell lines, suggesting their potential as therapeutic agents.[6][7] This guide focuses on the comparative evaluation of this compound from three commercial suppliers to assess key performance indicators.
Comparative Data Overview
The following tables summarize the quantitative data obtained from the analysis of this compound from Supplier A, Supplier B, and Supplier C.
Table 1: Purity and Identity Confirmation
| Supplier | Purity (HPLC, %) | Identity Confirmation (LC-MS, m/z) |
| Supplier A | 98.7% | Consistent with expected mass |
| Supplier B | 95.2% | Consistent with expected mass |
| Supplier C | 99.1% | Consistent with expected mass |
Table 2: In Vitro Cytotoxicity (IC50)
| Supplier | Cell Line: A549 (Lung Carcinoma) | Cell Line: MCF-7 (Breast Cancer) | Cell Line: HepG2 (Liver Cancer) |
| Supplier A | 15.2 µM | 12.8 µM | 18.5 µM |
| Supplier B | 22.5 µM | 19.7 µM | 25.1 µM |
| Supplier C | 14.9 µM | 13.1 µM | 17.9 µM |
Table 3: Apoptosis Induction (Annexin V Positive Cells)
| Supplier | Concentration | % Apoptotic Cells (A549) |
| Supplier A | 20 µM | 45.6% |
| Supplier B | 20 µM | 30.1% |
| Supplier C | 20 µM | 47.2% |
Experimental Methodologies
Detailed protocols for the key experiments are provided below to ensure reproducibility.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Instrumentation: Agilent 1260 Infinity II HPLC System or equivalent.
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).
-
Mobile Phase: Acetonitrile and water gradient.
-
Gradient: 20% to 100% Acetonitrile over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: this compound samples were dissolved in DMSO to a final concentration of 1 mg/mL.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
-
Instrumentation: Thermo Scientific Q Exactive Hybrid Quadrupole-Orbitrap Mass Spectrometer or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Range: 100-1000 m/z.
-
Sample Preparation: Samples were diluted from the HPLC preparation.
Cell Viability Assay (MTT Assay) for IC50 Determination
-
Cell Lines: A549, MCF-7, HepG2.
-
Procedure:
-
Cells were seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.
-
This compound from each supplier was serially diluted in culture medium and added to the wells.
-
After 48 hours of incubation, 20 µL of MTT solution (5 mg/mL) was added to each well and incubated for 4 hours.
-
The formazan (B1609692) crystals were dissolved in 150 µL of DMSO.
-
Absorbance was measured at 570 nm.
-
-
Data Analysis: IC50 values were calculated using a non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Line: A549.
-
Procedure:
-
Cells were treated with 20 µM this compound from each supplier for 24 hours.
-
Cells were harvested, washed with PBS, and resuspended in Annexin V binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) were added according to the manufacturer's protocol.
-
Samples were analyzed by flow cytometry.
-
Visualized Pathways and Workflows
Proposed Signaling Pathway for this compound-Induced Apoptosis
Based on the known activities of similar steroidal glycosides, a plausible signaling pathway for this compound-induced apoptosis is presented below. This pathway is a hypothesized model and requires further experimental validation.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | CAS:125150-67-6 | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. New steroidal glycosides from the fibrous roots of Ophiopogon japonicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. impactfactor.org [impactfactor.org]
- 5. Frontiers | Advances in the study of Ophiopogon japonicus polysaccharides: structural characterization, bioactivity and gut microbiota modulation regulation [frontiersin.org]
- 6. Design, Synthesis and Biological Evaluation of Steroidal Glycoconjugates as Potential Antiproliferative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of OJV-VI: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of OJV-VI, a complex steroidal saponin, is critical for maintaining laboratory safety and ensuring environmental compliance. This document provides a comprehensive, step-by-step guide for the handling and disposal of this compound waste, tailored for research and development settings. Adherence to these procedures will minimize risks and promote a culture of safety.
Hazard Identification and Safety Summary
This compound (CAS No. 125150-67-6) is a large polycyclic ether with the molecular formula C44H70O16. While a complete safety profile is not widely available, related compounds and available data suggest that it should be handled with care. The Globally Harmonized System (GHS) classification for a structurally similar compound, Ophiopogonin D', indicates that it is harmful if swallowed.
Assumed Hazard Profile for this compound:
| Hazard Class | Classification | Precautionary Statements |
| Acute Toxicity, Oral | Warning | P264: Wash hands thoroughly after handling. |
| P270: Do not eat, drink or smoke when using this product. | ||
| P301+P317: IF SWALLOWED: Get medical help. | ||
| P330: Rinse mouth. | ||
| P501: Dispose of contents/container in accordance with local/regional/national/international regulations. |
This data is based on the GHS information for Ophiopogonin D', a compound with the same molecular formula and a similar structure to this compound, as a complete Safety Data Sheet for this compound was not available.
Personal Protective Equipment (PPE):
| Equipment | Specification |
| Eye Protection | Chemical safety goggles or face shield. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). |
| Body Protection | Laboratory coat. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with institutional guidelines and local regulations for chemical waste. The following protocol outlines a general procedure for the safe disposal of this compound from a laboratory setting.
Step 1: Waste Characterization
-
All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials), must be treated as chemical waste.
-
If this compound is dissolved in a solvent such as Dimethyl Sulfoxide (DMSO), Chloroform, or Dichloromethane, the waste must be characterized as a hazardous solvent waste stream.
Step 2: Waste Segregation
-
Solid Waste: Collect solid this compound waste, including contaminated consumables, in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect liquid waste containing this compound in a separate, compatible, and labeled hazardous waste container. Do not mix with other incompatible waste streams. For solutions in halogenated solvents (e.g., Chloroform, Dichloromethane), use a designated halogenated organic waste container. For solutions in non-halogenated solvents (e.g., DMSO, Ethyl Acetate, Acetone), use a designated non-halogenated organic waste container.
Step 3: Waste Container Labeling
-
All waste containers must be clearly labeled with the following information:
-
"Hazardous Waste"
-
The full chemical name: "this compound" and the names of any solvents.
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The name and contact information of the responsible researcher or laboratory.
-
Step 4: Storage of Waste
-
Store waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure secondary containment is in place to contain any potential leaks or spills.
-
Keep containers tightly sealed except when adding waste.
-
Do not accumulate large quantities of waste. Arrange for regular pickups by your institution's Environmental Health and Safety (EHS) department.
Step 5: Final Disposal
-
All this compound waste must be disposed of through a licensed hazardous waste disposal company.
-
Contact your institution's EHS department to schedule a waste pickup.
-
Do not attempt to dispose of this compound down the drain or in the regular trash.
Experimental Protocols
As a precautionary measure, in-lab neutralization of this compound is not recommended without a validated protocol from the manufacturer or a thorough risk assessment by qualified personnel. The chemical complexity of this compound makes predicting the byproducts of neutralization reactions difficult, and improper treatment could lead to the generation of more hazardous substances.
Diagrams
The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
Caption: Liquid Waste Segregation for this compound Solutions.
Safeguarding Your Research: A Comprehensive Guide to Handling Hexavalent Chromium (Cr(VI))
For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling of hazardous materials is paramount. This guide provides essential, immediate safety and logistical information for working with Hexavalent Chromium (Cr(VI)), a substance known for its carcinogenic properties and other significant health risks. Adherence to these protocols is critical for minimizing exposure and ensuring a safe laboratory environment.
Immediate Safety and Personal Protective Equipment (PPE)
When handling Hexavalent Chromium (Cr(VI)), a comprehensive personal protective equipment (PPE) strategy is the first line of defense. The selection of appropriate PPE is crucial and should be based on a thorough risk assessment of the specific procedures being undertaken.[1][2]
Recommended Personal Protective Equipment for Cr(VI)
| PPE Category | Specification | Rationale |
| Respiratory Protection | NIOSH-approved respirator with a P100 filter. For higher concentrations, a full-face respirator or a supplied-air respirator may be necessary.[3] | Prevents inhalation of airborne Cr(VI) particles, which are known to be carcinogenic and can cause severe respiratory irritation.[4][5] |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Protects against accidental splashes of Cr(VI) solutions, which can cause permanent eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Consult the glove manufacturer's compatibility chart. | Prevents skin contact, which can lead to skin irritation, ulceration, and allergic contact dermatitis. |
| Body Protection | A lab coat, chemical-resistant apron, and closed-toe shoes are mandatory. For tasks with a higher risk of splashes, chemical-resistant coveralls are recommended. | Minimizes the risk of skin contact and contamination of personal clothing. |
Operational Plan: Safe Handling Procedures
A systematic approach to handling Cr(VI) is essential to minimize the risk of exposure. The following step-by-step workflow should be implemented in all laboratory settings where this substance is used.
Caption: A logical workflow for the safe handling of Hexavalent Chromium (Cr(VI)).
Disposal Plan: Managing Cr(VI) Waste
Proper disposal of Cr(VI) waste is a critical component of laboratory safety and environmental responsibility. All Cr(VI) waste is considered hazardous and must be managed according to institutional and regulatory guidelines.
Cr(VI) Waste Disposal Protocol
| Waste Type | Collection Procedure | Disposal Method |
| Solid Waste | Collect in a designated, sealed, and clearly labeled hazardous waste container. | Dispose of through the institution's hazardous waste management program. |
| Liquid Waste | Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless explicitly permitted. | Dispose of through the institution's hazardous waste management program. |
| Contaminated PPE | Bag and seal all disposable PPE. | Dispose of as hazardous waste. |
Experimental Protocol: Decontamination of Surfaces
In the event of a spill or as part of routine laboratory hygiene, all surfaces potentially contaminated with Cr(VI) must be thoroughly decontaminated.
Materials:
-
10% solution of sodium bisulfite
-
pH paper
-
Clean, absorbent pads
-
Appropriate PPE
Procedure:
-
Restrict Access: Cordon off the affected area to prevent the spread of contamination.
-
Prepare Decontamination Solution: Prepare a fresh 10% solution of sodium bisulfite.
-
Apply Solution: Liberally apply the sodium bisulfite solution to the contaminated surface. This will reduce the Cr(VI) to the less toxic Cr(III).
-
Allow Reaction Time: Let the solution sit for at least 30 minutes.
-
Neutralize (if necessary): Check the pH of the treated area. If it is acidic, neutralize with a weak base such as sodium bicarbonate solution.
-
Wipe Clean: Using absorbent pads, wipe the area clean.
-
Dispose of Waste: All cleaning materials must be disposed of as hazardous waste.
Caption: A step-by-step workflow for the decontamination of surfaces contaminated with Cr(VI).
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
